Octadecylcyclohexane
Description
Properties
IUPAC Name |
octadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVNZNVTGBKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063476 | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-06-1 | |
| Record name | Octadecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Octadecylcyclohexane for Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylcyclohexane (C24H48, CAS No. 4445-06-1) is a saturated hydrocarbon characterized by a cyclohexane ring substituted with an eighteen-carbon alkyl chain. This unique molecular architecture, combining a cyclic and a long linear aliphatic component, imparts a distinct set of physicochemical properties that make it a compound of interest in various industrial and research applications. Its high molecular weight, hydrophobicity, and thermal stability are key attributes that define its utility. This guide will provide a detailed exploration of these properties and discuss the scientific rationale behind its potential use, particularly within the realm of drug development as a lipophilic excipient.
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to understanding its behavior and potential applications. These properties are summarized in the table below, followed by a detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C24H48 | [1] |
| Molecular Weight | 336.64 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Boiling Point | 409 °C | [1] |
| Melting Point | 43 °C | [1] |
| Density | 0.824 g/cm³ | [1] |
| Refractive Index | 1.456 | [1] |
| Solubility | Insoluble in polar solvents (e.g., water); Soluble in non-polar organic solvents. | [1] |
| Vapor Pressure | Low | [1] |
| Flash Point | 195.2 °C | [1] |
| Chemical Stability | High; resistant to oxidation | [1] |
The long octadecyl chain is the primary contributor to the molecule's high boiling and melting points, as it allows for significant van der Waals interactions between molecules. The cyclohexane ring adds rigidity to the structure and contributes to its thermal stability. Its non-polar nature, a consequence of being a hydrocarbon, dictates its solubility profile, rendering it immiscible with water but soluble in other non-polar organic solvents. This high degree of lipophilicity is a critical characteristic for its potential use in pharmaceutical formulations.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of octadecylbenzene. This well-established method provides a high-yield route to the saturated cycloalkane.
Experimental Protocol: Catalytic Hydrogenation of Octadecylbenzene
Objective: To synthesize this compound by the catalytic hydrogenation of octadecylbenzene.
Methodology:
-
Reactor Setup: A high-pressure autoclave reactor is charged with octadecylbenzene and a suitable solvent, such as ethanol or hexane.
-
Catalyst Addition: A heterogeneous catalyst, typically a noble metal like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by vacuum distillation or recrystallization to obtain high-purity this compound.
Causality behind Experimental Choices: The choice of a heterogeneous catalyst allows for easy separation from the reaction mixture post-reaction. High pressure and temperature are employed to overcome the activation energy of the hydrogenation reaction and to ensure a reasonable reaction rate. The selection of a non-polar solvent is based on the solubility of the starting material and product.
Diagram of the Synthesis Workflow
Caption: A schematic representation of the synthesis of this compound via catalytic hydrogenation.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. The gas chromatogram would show a single major peak corresponding to this compound, and the mass spectrum would exhibit a molecular ion peak (M+) and a characteristic fragmentation pattern consistent with its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would be characterized by a complex series of overlapping signals in the aliphatic region (typically 0.8-1.8 ppm). A triplet around 0.88 ppm would correspond to the terminal methyl group of the octadecyl chain. The protons on the cyclohexane ring would appear as broad multiplets.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexane ring and the octadecyl chain, providing confirmation of the carbon skeleton.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to be relatively simple, dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks in the regions characteristic of double or triple bonds and functional groups would confirm the saturated hydrocarbon structure.
Applications in Drug Development
The unique physicochemical properties of this compound make it a promising candidate for various applications in drug development, primarily as a lipophilic excipient. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations that contain potent active ingredients in small amounts, or to confer a therapeutic enhancement on the active ingredient in the final dosage form, such as facilitating drug absorption, reducing viscosity, or enhancing solubility.
The highly lipophilic nature of this compound makes it particularly suitable for the formulation of poorly water-soluble drugs. By incorporating such drugs into a lipid-based matrix containing this compound, their dissolution and subsequent absorption can be significantly improved.
Potential Roles of this compound in Pharmaceutical Formulations:
-
Solubility Enhancer: For lipophilic drugs, this compound can act as a carrier, keeping the drug in a solubilized state within the formulation, which can enhance bioavailability.
-
Component of Topical Formulations: Its low volatility, high stability, and hydrophobic nature make it a potential ingredient in creams, ointments, and transdermal patches. It can act as a vehicle for the API and may also modulate the release of the drug from the formulation.
-
Controlled-Release Agent: In solid dosage forms, this compound could be used as a matrix-forming agent to control the release of the API over an extended period. Its solid nature at room temperature and defined melting point could be exploited in melt-granulation or hot-melt extrusion processes.
Diagram of Properties and Potential Applications
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformation of Octadecylcyclohexane
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of octadecylcyclohexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond fundamental principles to explore the nuanced steric and entropic factors governing the conformational equilibrium of long-chain alkyl-substituted cyclohexanes. In the absence of a definitive experimentally-derived A-value for the n-octadecyl group, this guide presents a reasoned analysis based on established trends for shorter n-alkyl chains. Furthermore, it offers detailed, field-proven experimental and computational protocols for determining the precise conformational preferences of this compound, empowering researchers to conduct their own empirical investigations.
Foundational Principles: The Conformational Landscape of Substituted Cyclohexanes
The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a puckered three-dimensional structure.[1][2] The most stable of these arrangements is the chair conformation , which eliminates virtually all angle and eclipsing strain.[3][4]
In a chair conformation, the twelve hydrogen atoms occupy two distinct types of positions:
-
Axial (a): Six bonds are oriented parallel to the principal C3 axis of the ring, pointing straight up or down.
-
Equatorial (e): Six bonds point out from the "equator" of the ring.
At room temperature, the cyclohexane ring is in a state of rapid dynamic equilibrium, undergoing a "ring flip" or "chair-chair interconversion" approximately 10^5 times per second.[4] This process converts all axial bonds to equatorial and all equatorial bonds to axial.[5] For an unsubstituted cyclohexane ring, these two chair conformers are identical and isoenergetic.
However, when a non-hydrogen substituent is present, as in this compound, the two chair conformers are no longer energetically equivalent.[6] One conformer places the substituent in an axial position, while the other places it in an equatorial position.
The energy difference between these two conformers is primarily driven by steric strain. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). These interactions are known as 1,3-diaxial interactions .[7] The equatorial position, being directed away from the bulk of the ring, is significantly less sterically hindered. Consequently, the chair conformation with the substituent in the equatorial position is almost always the more stable, lower-energy state.[7][8]
This energetic preference is quantified by the A-value , defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][9] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk of the substituent.[9]
The Octadecyl Substituent: An Analysis of Expected Behavior
Steric Effects and the "Effective" Bulk of n-Alkyl Chains
A common misconception is that increasing the length of a linear alkyl chain will proportionally increase its steric bulk and thus its A-value. However, experimental data for smaller n-alkyl groups refutes this.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | ~1.74 |
| -CH₂CH₃ (Ethyl) | ~1.79 |
| -CH(CH₃)₂ (Isopropyl) | ~2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| Table 1: Comparative A-values for common alkyl substituents. Data sourced from multiple organic chemistry resources.[9][10] |
The A-values for methyl and ethyl groups are remarkably similar. This indicates that the primary source of 1,3-diaxial strain comes from the first methylene group (-CH₂-) attached to the ring. The remainder of the flexible alkyl chain can orient itself in a low-energy, anti-staggered conformation that extends away from the cyclohexane ring, thereby avoiding significant interaction with the axial hydrogens.[7]
Based on this trend, it is highly probable that the A-value for the n-octadecyl group is approximately 1.8-2.0 kcal/mol , very similar to that of an ethyl or propyl group. The extensive C17 tail of the substituent is not expected to contribute significantly to the 1,3-diaxial strain.
The Role of Intramolecular Interactions and Entropy
While direct 1,3-diaxial steric hindrance is the dominant factor, the flexible nature of the octadecyl chain introduces other potential considerations:
-
Intramolecular Dispersion Forces: The long alkyl chain has the potential to "fold back" and interact with the cyclohexane ring or itself via London dispersion forces.[11] While these forces are weak, their cumulative effect over a long chain could subtly influence the overall energy landscape. However, such folded conformations are generally less probable in solution due to unfavorable entropic costs.
-
Entropic Considerations: The conformational freedom of the long octadecyl chain is immense. When the cyclohexane ring is in the conformation where the octadecyl group is axial, the chain's movement is slightly more restricted than when it is in the less-crowded equatorial position. This difference in conformational entropy could make a minor contribution to the overall free energy difference (A-value), favoring the equatorial position.[12]
Despite these secondary effects, the conformational equilibrium of this compound will be overwhelmingly dominated by the steric preference to place the substituent in the equatorial position. We can confidently predict that at equilibrium, well over 95% of this compound molecules will exist in the equatorial conformation.
Diagrammatic Representation of Conformational Equilibrium
The equilibrium between the two chair conformations of this compound is a central concept.
Caption: Axial-Equatorial equilibrium in this compound.
Methodologies for Empirical Determination of Conformational Equilibrium
To move from reasoned hypothesis to empirical fact, experimental and computational methods are required. The following sections detail the authoritative protocols for determining the A-value of a substituent like the octadecyl group.
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The chair-chair interconversion is a rapid process at room temperature, resulting in a time-averaged NMR spectrum where axial and equatorial protons are indistinguishable.[13] By significantly lowering the temperature, this ring flip can be slowed to the point where it is "frozen" on the NMR timescale.[14][15] This allows for the direct observation and quantification of both the axial and equatorial conformers.
Workflow Diagram:
Caption: Workflow for A-value determination via Low-Temperature NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or toluene-d₈). The choice of solvent is critical; it must have a freezing point below the target experimental temperature. Toluene-d₈ is often preferred for very low-temperature work.
-
Transfer the solution to a high-quality NMR tube.
-
-
Room Temperature Spectrum:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). This will serve as a reference, showing the time-averaged signals for the cyclohexane and octadecyl protons.
-
-
Low-Temperature Analysis:
-
Place the sample in the NMR spectrometer and slowly lower the temperature of the probe using the instrument's variable temperature unit. Monitor the spectrum periodically as the temperature decreases.
-
As the temperature drops, the signals will broaden, coalesce, and then re-sharpen into two distinct sets of signals corresponding to the now slow-exchanging axial and equatorial conformers. This is known as the "decoalescence" temperature.
-
Continue to cool the sample well below the decoalescence temperature (e.g., -100 °C) to ensure the exchange is fully frozen on the NMR timescale.[13]
-
-
Data Acquisition and Processing:
-
Acquire a high-resolution ¹H NMR spectrum at the final low temperature.
-
Carefully integrate a well-resolved signal corresponding to a specific proton (e.g., the methine proton on C1) for both the axial and equatorial conformers. The ratio of these integrals directly corresponds to the ratio of the conformers at that temperature.
-
-
Calculation of A-value:
-
Calculate the equilibrium constant, Keq:
-
Keq = [Equatorial Conformer] / [Axial Conformer] = (Integral of Equatorial Signal) / (Integral of Axial Signal)
-
-
Calculate the Gibbs free energy difference (the A-value) using the equation:
-
ΔG° = -RT ln(Keq)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
-
Computational Protocol: Molecular Mechanics and Density Functional Theory (DFT)
Causality: Computational chemistry provides a powerful, cost-effective method for predicting the relative stabilities of conformers.[16] Molecular Mechanics (MM) offers a rapid way to generate and evaluate many possible conformations, while Density Functional Theory (DFT) provides a much more accurate calculation of the electronic energy difference between the lowest-energy axial and equatorial structures.[17]
Workflow Diagram:
Caption: Workflow for A-value calculation via computational chemistry.
Step-by-Step Methodology:
-
Structure Building:
-
Using a molecular modeling program (e.g., Avogadro, Maestro), build two separate models of this compound: one with the octadecyl group in a pure axial position and one in a pure equatorial position.[3]
-
-
Initial Optimization with Molecular Mechanics (MM):
-
For both the axial and equatorial starting structures, perform a conformational search and energy minimization using a robust molecular mechanics force field (e.g., MMFF94 or MM3).
-
Rationale: This step is crucial for a molecule with a flexible chain. It efficiently explores the many possible rotational conformations of the octadecyl tail to find the lowest-energy arrangement for both the axial and equatorial states. DFT is too computationally expensive for this initial broad search.
-
-
Geometry Optimization with Density Functional Theory (DFT):
-
Take the lowest-energy axial and equatorial conformers identified from the MM step.
-
Perform a full geometry optimization on each using a reliable DFT method and basis set, such as B3LYP/6-31G(d).[17][18] This step refines the molecular geometry based on quantum mechanical principles, providing a much more accurate structure and electronic energy.
-
-
Frequency Calculation:
-
On the two DFT-optimized structures, perform a frequency calculation using the same level of theory (B3LYP/6-31G(d)).
-
Self-Validation: This step is critical for ensuring trustworthiness. A true energy minimum will have zero imaginary frequencies. A structure with one or more imaginary frequencies is a transition state, not a stable conformer, and the optimization must be redone.
-
This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy, which are necessary for an accurate final energy value.[16]
-
-
Calculation of A-value:
-
Extract the final Gibbs free energy (Sum of electronic and thermal Free Energies) for both the optimized axial (G_axial) and equatorial (G_equatorial) conformers.
-
The calculated A-value is the difference between these energies:
-
A-value (ΔG) = G_axial - G_equatorial
-
-
Convert the energy from Hartrees to kcal/mol (1 Hartree ≈ 627.5 kcal/mol) for comparison with experimental values.[17]
-
Conclusion and Implications
The conformational analysis of this compound, while seemingly academic, has profound implications in fields where molecular shape and non-covalent interactions are paramount. In drug development, a cyclohexane core is a common scaffold, and the orientation of its substituents dictates how it fits into a binding pocket. In materials science, the packing and phase behavior of long-chain alkylated molecules, such as those found in lubricants or liquid crystals, are governed by their preferred conformations.[19][20]
Based on established principles, the octadecyl group is predicted to have an A-value of approximately 1.8-2.0 kcal/mol, leading to a strong preference for the equatorial position. This guide provides the detailed experimental and computational frameworks necessary to validate this prediction and precisely quantify the conformational equilibrium. By synthesizing fundamental theory with actionable protocols, researchers are equipped to confidently analyze and predict the behavior of this and other complex substituted cyclohexane systems.
References
-
Datta, S., Ho, J., Limpanuparb, T., & Lorpaiboon, W. (2022). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. RSC Advances, 12(40), 26085-26094. [Link]
-
ResearchGate. (2024). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Request PDF. [Link]
-
Wikipedia. (2024). A value. [Link]
-
Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(9), 1365–1373. [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
-
Hogan, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]
-
Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 6(1), 1-11. [Link]
-
Chemistry LibreTexts. (2024). 3.3: Conformational analysis of cyclohexanes. [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2014). The Cyclohexane Chair Flip. Master Organic Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. [Link]
-
Dwight, W. J., et al. (2021). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 95(4), 1222-1225. [Link]
-
Kadrowski, B. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube. [Link]
-
Reddit. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]
-
University of Wisconsin-Madison. (n.d.). Table of A-Values. CHEM 330 handout. [Link]
-
De la Fuente, I. M., et al. (2023). n-Pentadecane and n-Alkylcyclohexane Mixtures: Viscosity Deviations and Excess Molar Volumes, Speeds of Sound, and Isentropic Compressibilities at 0.1 MPa. Journal of Chemical & Engineering Data, 68(9), 2415-2429. [Link]
-
De la Fuente, I. M., et al. (2023). Densities, Viscosities, and Speeds of Sound of n-Tetradecane and n-Alkylcyclohexane Binary Mixtures within the Temperature Range (288.15–333.15) K. Journal of Chemical & Engineering Data, 68(7), 1761-1775. [Link]
-
Gonzalez, O. (2020, May 7). Introduction to Cyclohexane Conformations and Molecular Dynamics. YouTube. [Link]
-
International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. IJERT, 3(1). [Link]
-
University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry. [Link]
-
Al-Bayati, R. E., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Magnetic Resonance in Chemistry, 49(9), 558-564. [Link]
-
ResearchGate. (2024). Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations. [Link]
-
University of Illinois Springfield. (n.d.). Conformational Analysis. CHE 267. [Link]
-
The Organic Chemistry Tutor. (2020, May 30). 1H NMR of cyclohexane. YouTube. [Link]
-
ResearchGate. (2024). Inter- and intramolecular CF···C=O interactions on aliphatic and cyclohexane carbonyl derivatives. Request PDF. [Link]
-
University of Texas at Dallas. (n.d.). Relation Between Substituents on Cyclohexane. CHEM 2323. [Link]
-
Chemistry LibreTexts. (2022). 4.4: Substituted Cyclohexanes. [Link]
-
Tycko, R. (2013). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research, 46(9), 1923–1932. [Link]
-
ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Preprint. [Link]
-
National Institutes of Health. (2013). NMR at low and ultralow temperatures. PubMed. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
KPU Pressbooks. (2021). 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]
-
ResearchGate. (2019). Ring inversion in cyclohexane: a textbook example. [Link]
-
Slideshare. (2018). Conformational analysis of cyclohexane. [Link]
-
National Institutes of Health. (2023). Dispersion Interactions in Condensed Phases and inside Molecular Containers. Accounts of Chemical Research, 56(23), 3295-3308. [Link]
-
National Institutes of Health. (2002). Pressure effects on intra- and intermolecular interactions within proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1595(1-2), 235-249. [Link]
Sources
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. Dispersion Interactions in Condensed Phases and inside Molecular Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR at low and ultralow temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijert.org [ijert.org]
- 17. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
The Synthesis and Purification of High-Purity Octadecylcyclohexane: A Technical Guide for Researchers
Introduction
Octadecylcyclohexane (C24H48), a long-chain alkyl-substituted cycloalkane, is a compound of significant interest in various research and development sectors.[1] Its unique physicochemical properties, including high hydrophobicity, thermal stability, and a well-defined molecular structure, make it an invaluable tool for applications ranging from high-performance lubricants and viscosity modifiers to its use as a non-polar solvent in specialized chemical reactions. In the pharmaceutical and materials science fields, high-purity this compound serves as a critical reference standard, a building block for novel drug delivery systems, and a component in the formulation of advanced polymers.
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound for research purposes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and verify this compound to a high degree of purity, ensuring the reliability and reproducibility of their experimental outcomes.
Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of a long-chain aromatic precursor followed by the saturation of the aromatic ring. The most common and reliable approach involves a Friedel-Crafts acylation, a subsequent reduction of the resulting ketone, and finally, catalytic hydrogenation.
Diagram of the Synthetic Workflow
Caption: A general workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Benzene
The initial step involves the electrophilic aromatic substitution of benzene with an acyl group, a reaction known as Friedel-Crafts acylation.[2][3] This reaction forms a ketone, 1-phenyloctadecan-1-one, which serves as the precursor to the final product. The use of an acyl chloride, such as octadecanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a standard and effective method.[2][3]
Experimental Protocol: Synthesis of 1-Phenyloctadecan-1-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to an excess of dry benzene, which also serves as the solvent.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add octadecanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or a similar organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-phenyloctadecan-1-one can be purified by recrystallization from a suitable solvent like ethanol or hexane.
Step 2: Reduction of the Aryl Ketone
The carbonyl group of 1-phenyloctadecan-1-one must be reduced to a methylene group to form octadecylbenzene. Two classical methods are highly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1][4][5] It is particularly effective for aryl-alkyl ketones.[1] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[6][7][8][9][10] It is a valuable alternative for substrates that are sensitive to acid.[8]
Experimental Protocol: Clemmensen Reduction of 1-Phenyloctadecan-1-one
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction: To a round-bottom flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and toluene. Add the 1-phenyloctadecan-1-one to this mixture.
-
Reflux: Heat the mixture under reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Work-up and Extraction: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield crude octadecylbenzene. Further purification can be achieved by vacuum distillation.
Step 3: Catalytic Hydrogenation of Octadecylbenzene
The final step is the saturation of the benzene ring of octadecylbenzene to yield this compound. This is achieved through catalytic hydrogenation, a process that adds hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.[11]
Experimental Protocol: Hydrogenation of Octadecylbenzene
-
Catalyst and Solvent: In a high-pressure hydrogenation vessel (Parr apparatus), place octadecylbenzene dissolved in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.[10] Add a catalytic amount of a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst).[6][12]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C).[13]
-
Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen tank. The reaction is complete when hydrogen uptake ceases.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.
Purification of this compound
Achieving high purity is paramount for research applications. The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual catalyst. A combination of purification techniques is often necessary.
Purification Strategy Overview
Caption: A decision tree for the purification of this compound.
High-Vacuum Fractional Distillation
Fractional distillation is an effective method for separating compounds with different boiling points.[12][14] Due to the high molecular weight and consequently high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal decomposition.[15][16][17]
Key Parameters for High-Vacuum Distillation
| Parameter | Recommended Value/Condition | Rationale |
| Pressure | < 1 mmHg (1 Torr) | Lowers the boiling point to prevent thermal degradation.[15][16] |
| Column Type | Vigreux or packed column | Provides multiple theoretical plates for efficient separation.[14] |
| Heating | Oil bath or heating mantle | Ensures uniform and controlled heating. |
| Fraction Collection | Multiple fractions based on boiling point | Allows for the separation of impurities with different volatilities. |
Recrystallization
If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective purification technique.[16][18][19][20] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[18]
Solvent Selection for Recrystallization of Non-polar Compounds
| Solvent/Solvent System | Polarity | Comments |
| Hexane/Heptane | Non-polar | Good for dissolving non-polar compounds at elevated temperatures.[3][21] |
| Ethanol | Polar | Can be effective if the impurities have different polarities.[3][21] |
| Acetone/Hexane | Mixed | A polar/non-polar mixture can be fine-tuned for optimal solubility.[21] |
| Toluene | Non-polar (aromatic) | Useful for compounds that are not soluble in aliphatic hydrocarbons.[3] |
General Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative HPLC is a powerful tool.[22][23] Reversed-phase HPLC is particularly suitable for non-polar compounds like this compound.[23][24][25][26][27]
Considerations for Preparative Reversed-Phase HPLC
| Parameter | Selection/Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic interactions for retaining non-polar analytes.[24][26] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A polar mobile phase is used to elute the non-polar compound.[24] |
| Gradient Elution | Increasing organic solvent concentration | Allows for the efficient elution of the target compound while separating it from impurities. |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Suitable for compounds lacking a UV chromophore. |
Characterization and Purity Assessment
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds.[28] It provides information on the retention time, which is characteristic of the compound, and the mass spectrum, which gives information about its molecular weight and fragmentation pattern.[19][29]
Expected GC-MS Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 336. The fragmentation pattern will likely involve the loss of alkyl chains and fragmentation of the cyclohexane ring, leading to characteristic peaks at m/z values corresponding to [CnH2n+1]⁺ and [CnH2n-1]⁺ fragments.[20][29] A prominent peak corresponding to the cyclohexyl cation (m/z 83) or related fragments is also anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity/Description |
| ¹H NMR | ~0.88 | Triplet (terminal -CH₃ of the octadecyl chain) |
| ~1.25 | Broad multiplet (-(CH₂)₁₆- of the octadecyl chain) | |
| ~1.10-1.80 | Multiplet (cyclohexyl protons) | |
| ¹³C NMR | ~14.1 | Terminal -CH₃ |
| ~22.7 | -CH₂- adjacent to the terminal methyl | |
| ~26-34 | Other -CH₂- carbons of the octadecyl and cyclohexyl rings | |
| ~37-38 | -CH- of the cyclohexane ring attached to the octadecyl chain |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.[13][18][30]
Conclusion
The synthesis and purification of high-purity this compound require a systematic and well-executed multi-step approach. By carefully selecting the appropriate synthetic route, employing effective reduction and hydrogenation techniques, and utilizing a combination of purification methods, researchers can obtain this valuable compound with the high degree of purity necessary for demanding research applications. Rigorous characterization using modern analytical techniques is the final and crucial step to validate the identity and quality of the synthesized material, ensuring the integrity of subsequent scientific investigations.
References
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
ChemistryViews. (2013). 100th Anniversary: Clemmensen Reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
Wikipedia. (2023). Fractional distillation. Retrieved from [Link]
- He, Y., et al. (2011). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
-
University of Wollongong. (n.d.). Recrystallisation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]
-
Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Lai, Y. (2023). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Wolff-Kishner Reduction. Retrieved from [Link]
- Li, M., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(2), 209-217.
-
ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. Retrieved from [Link]
- U.S. Patent No. 2,671,053. (1954).
-
Energy Education. (2023). Fractional distillation. Retrieved from [Link]
-
Welch Vacuum. (n.d.). Fractional Distillation. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Introduction to Mass Spectrometry and GC-MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-octyn-1-ol. Retrieved from [Link]
-
ResearchGate. (2019). Hydrogenation of benzene and toluene over size controlled Pt/SBA-15 catalysts: Elucidation of the Pt particle size effect on reaction kinetics. Retrieved from [Link]
-
ResearchGate. (2010). One-pot synthesis of 9-aryl-1,8-dioxo-1,2,3,4,6,7,8-octahydroxanthenes catalyzed by p-dodecylbenzene sulfonic acid in aqueous media. Retrieved from [Link]
-
ResearchGate. (2013). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Retrieved from [Link]
-
Digital Commons @ University of Rhode Island. (2014). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- U.S. Patent Application No. 14/118,290. (2014). Process of preparing grignard reagent.
-
Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]
-
ResearchGate. (2022). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]
-
ChemRxiv. (2020). Toluene Hydrogenation Catalyzed by Pt Nanoparticles: Kinetically Relevant Steps, Binding Ensembles, and Temperature Effects on. Retrieved from [Link]
-
PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Nanoscale Advances. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Retrieved from [Link]
- U.S. Patent No. 3,856,867. (1974).
Sources
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 4. organicreactions.org [organicreactions.org]
- 5. 100th Anniversary: Clemmensen Reduction - ChemistryViews [chemistryviews.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. energyeducation.ca [energyeducation.ca]
- 13. researchgate.net [researchgate.net]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. valveandcontrol.com [valveandcontrol.com]
- 16. US2671053A - Method and apparatus for high vacuum distillation - Google Patents [patents.google.com]
- 17. brandtech.com [brandtech.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. rubingroup.org [rubingroup.org]
- 23. waters.com [waters.com]
- 24. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 25. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. english.gyig.cas.cn [english.gyig.cas.cn]
- 29. whitman.edu [whitman.edu]
- 30. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
A Note on Chemical Identification: This guide focuses on the chemical compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is commonly known as 5-Nitrovanillin. Its correct and verified CAS Registry Number is 6635-20-7 . The initially provided CAS number, 4445-06-1, authoritatively corresponds to N-Octadecylcyclohexane, a compound with distinctly different properties and applications. Given the specified audience of researchers and drug development professionals, and the significant role of 5-Nitrovanillin as a precursor in pharmaceutical synthesis, this guide has been developed to provide comprehensive data on this pertinent compound.
Introduction
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, or 5-Nitrovanillin, is a nitrated derivative of vanillin, the primary chemical component of vanilla extract.[1] It presents as a yellow crystalline powder and is a cornerstone intermediate in synthetic organic and medicinal chemistry.[1] The strategic incorporation of a nitro group onto the vanillin scaffold dramatically influences the molecule's electronic properties and reactivity, rendering it a highly versatile building block.[2] Its molecular structure is characterized by a benzaldehyde core substituted with hydroxyl, methoxy, and nitro functional groups.[3] This unique arrangement of reactive sites allows for a multitude of chemical transformations, making 5-Nitrovanillin a critical starting material for a diverse array of complex molecules, including active pharmaceutical ingredients (APIs), novel heterocyclic compounds, and other bioactive molecules.[1][3] Of particular significance is its role as a key precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone, which are vital in the therapeutic management of Parkinson's disease.[1][3]
Physicochemical and Spectroscopic Profile
The distinct physical and chemical properties of 5-Nitrovanillin are fundamental to its handling, reactivity, and analytical characterization.
Physical Properties
5-Nitrovanillin is a yellow to yellow-green crystalline solid with a characteristic odor.[3][4] It is sparingly soluble in water but demonstrates good solubility in heated alkali solutions and methanol.[3][5] The morphology of its crystals is dependent on the recrystallization solvent, forming pale yellow plates from acetic acid and needle-like crystals from ethanol.[3][5]
| Property | Value | References |
| CAS Number | 6635-20-7 | [3] |
| Molecular Formula | C₈H₇NO₅ | [3] |
| Molecular Weight | 197.14 g/mol | [3] |
| Appearance | Yellow to yellow-green crystalline powder | [3][4] |
| Melting Point | 172–178 °C | [6] |
| Boiling Point | 212.3 °C | [3] |
| Flash Point | 97 °C | [3] |
| Density | 1.456 g/cm³ | [4] |
| Water Solubility | 700 mg/L at 23 °C | [4] |
| logP | 0.301 | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the unequivocal identification and characterization of 5-Nitrovanillin.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and methoxy protons. In DMSO-d₆, the aldehyde proton typically appears as a singlet around 9.8 ppm. The aromatic protons show distinct signals, for instance, at approximately 8.2 and 7.8 ppm. The methoxy protons present as a singlet.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A broad band in the region of 3300-3100 cm⁻¹ corresponds to the hydrogen-bonded O-H stretching vibration. The C=O stretching of the aldehyde group is typically observed around 1670 cm⁻¹. Other significant peaks include those for C=C stretching of the aromatic ring and C-O stretching.[9]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[10]
Synthesis of 5-Nitrovanillin: Experimental Protocols
The most prevalent method for the synthesis of 5-Nitrovanillin is the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups on the vanillin ring are ortho, para-directing, making the 5-position electronically and sterically favorable for nitration.[11]
Protocol 1: Classical Nitration with Nitric Acid in Glacial Acetic Acid
This is a conventional and widely used laboratory-scale method.[12]
Principle: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich vanillin ring.
Methodology:
-
In a fume hood, dissolve vanillin in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains controlled.[2]
-
After the addition is complete, allow the reaction to stir for a specified period. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin.[2]
-
Collect the yellow solid product by filtration, wash it thoroughly with cold water, and dry.[2]
-
For further purification, recrystallize the crude product from ethanol or acetic acid.[2]
Caption: Workflow for the classical synthesis of 5-Nitrovanillin.
Protocol 2: Low-Temperature Nitration in Dichloromethane (DCM)
This method offers better control over the exothermic reaction by using a chlorinated solvent at low temperatures.[12]
Methodology:
-
Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask.
-
Place the flask in an ice-water bath to maintain a temperature of 0-5°C.[12]
-
Slowly add 12 mL of nitric acid dropwise to the cooled, stirring solution.[12]
-
After the complete addition of nitric acid, continue stirring the mixture at room temperature for about 20 minutes.[13]
-
Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours to facilitate precipitation.[1][12]
-
Collect the precipitate by filtration and recrystallize from ethanol to obtain pure 5-Nitrovanillin.[13]
Protocol 3: "Green" Synthesis with Cerium (IV) Ammonium Nitrate (CAN)
This approach is more environmentally friendly, avoiding the use of concentrated strong acids.[14]
Methodology:
-
In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and polyethylene glycol-400 (1.25 mmol) as a phase transfer catalyst.[12]
-
While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.58 mmol) in water dropwise.[12]
-
Stir the reaction mixture at a temperature between 20-60°C for 1.0-2.5 hours.[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the yellow solid product.[14]
-
Collect the product by filtration and wash with distilled water.[14]
Chemical Reactivity and Synthetic Applications
The presence of multiple functional groups makes 5-Nitrovanillin a versatile synthon. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic addition reactions, such as the formation of Schiff bases.[2]
Key Reactions:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-nitrovanillic acid, using suitable oxidizing agents.[11]
-
Reduction: The nitro group can be selectively reduced to an amino group, yielding 5-aminovanillin, a valuable intermediate for further derivatization.[5]
-
Condensation Reactions: The aldehyde group readily condenses with primary amines to form Schiff bases (imines) and with compounds containing active methylene groups (e.g., nitromethane in a Knoevenagel reaction) to form substituted styrenes.[2][3] It also reacts with hydrazides to form hydrazones, which can be cyclized to 1,3,4-oxadiazoles.[3]
-
Demethylation: The methoxy group can be cleaved using reagents like hydrobromic acid or lithium hydroxide and thiophenol to yield 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[3] This reaction is a critical step in the synthesis of certain pharmaceuticals.
Role in Pharmaceutical Synthesis
5-Nitrovanillin is a pivotal intermediate in the synthesis of several important drugs, most notably for Parkinson's disease.
-
Entacapone Synthesis: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), derived from the demethylation of 5-Nitrovanillin, is a key precursor for the COMT inhibitor Entacapone.[3]
-
Opicapone Synthesis: A more recent synthetic route for the COMT inhibitor Opicapone involves the direct reaction of 5-Nitrovanillin with hydroxylamine hydrochloride to form the corresponding nitrile, which is then further elaborated.[3]
Caption: Role of 5-Nitrovanillin as a precursor in Entacapone synthesis.
Safety and Handling
As a laboratory chemical, 5-Nitrovanillin requires careful handling to minimize risks.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][15] It may also cause respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin and eye contact.[17] In case of dust generation, use a suitable respirator.[16]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[17]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical aid.[17]
-
Conclusion
5-Nitrovanillin (CAS 6635-20-7) is a compound of significant interest to the scientific and pharmaceutical research communities. Its rich chemistry, stemming from a unique combination of functional groups, makes it an invaluable and versatile precursor in organic synthesis. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is paramount for its effective and safe utilization in the development of novel compounds, particularly in the pursuit of advanced therapeutics.
References
-
5-Nitrovanillin. In: Wikipedia. Accessed January 20, 2026. [Link]
-
5-Nitrovanillin. LookChem. Accessed January 20, 2026. [Link]
-
Material Safety Data Sheet - 5-Nitrovanillin, 99%. Cole-Parmer. Accessed January 20, 2026. [Link]
-
MSDS of 5-Nitrovanillin. Capot Chemical. Published October 27, 2008. Accessed January 20, 2026. [Link]
-
5-nitrovanillin. ChakraChem LifeSciences. Accessed January 20, 2026. [Link]
- Rahmawati R, Al-Idrus SW, Supriadi S, Sulman L. Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. 2021;4(1):104-107.
-
5-Nitrovanillin. PubChem. Accessed January 20, 2026. [Link]
-
5-Nitrovanillin. ChemBK. Published April 9, 2024. Accessed January 20, 2026. [Link]
-
5-Nitrovanillin - Optional[13C NMR] - Spectrum. SpectraBase. Accessed January 20, 2026. [Link]
-
5-nitrovanillin (C8H7NO5). PubChemLite. Accessed January 20, 2026. [Link]
-
Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. Accessed January 20, 2026. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Accessed January 20, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 4. 5-Nitrovanillin|lookchem [lookchem.com]
- 5. Buy 5-Nitrovanillin | 6635-20-7 [smolecule.com]
- 6. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. 5-Nitrovanillin(6635-20-7) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aca.unram.ac.id [aca.unram.ac.id]
- 14. Page loading... [guidechem.com]
- 15. chakrachem.com [chakrachem.com]
- 16. capotchem.com [capotchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. echemi.com [echemi.com]
Octadecylcyclohexane solubility in organic solvents
An In-depth Technical Guide to the Solubility of Octadecylcyclohexane in Organic Solvents
Introduction: Understanding this compound
This compound (CAS No. 4445-06-1) is a saturated hydrocarbon featuring a long-chain C18 alkyl group (octadecyl) attached to a cyclohexane ring.[1] Its molecular formula is C₂₄H₄₈.[1][2] This unique structure, combining a bulky aliphatic ring with a long, flexible alkyl tail, renders it a distinctly non-polar and hydrophobic compound.[1] Key physicochemical properties, such as its relatively high melting point (approx. 43°C) and boiling point (approx. 409°C), are critical determinants of its behavior in solution.[3][4] For researchers and professionals in drug development, understanding the solubility of such a molecule is paramount for formulation design, particularly for creating non-aqueous or lipid-based delivery systems, and for predicting its interactions within complex mixtures.
The Theoretical Framework: Governing Principles of Solubility
The dissolution of a solute in a solvent is governed by the fundamental thermodynamic principle that the Gibbs free energy of mixing must be negative. This process is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable qualitative guide, meaning that substances with similar polarities and intermolecular forces tend to be miscible.[5][6]
Intermolecular Forces at Play: For this compound, a non-polar molecule, the predominant intermolecular forces are the relatively weak van der Waals dispersion forces.[7][8] The dissolution process in an organic solvent can be broken down into three energetic steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the van der Waals forces holding the this compound molecules together in their solid lattice.
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Forming Solute-Solvent Interactions: Energy is released when new van der Waals forces are established between the this compound molecule and the surrounding solvent molecules.
Solubility in Non-Polar vs. Polar Solvents:
-
In Non-Polar Solvents (e.g., Hexane, Toluene): When this compound is mixed with a non-polar solvent, the intermolecular forces being broken (solute-solute and solvent-solvent) are of the same type and similar magnitude as the new forces being formed (solute-solvent).[8][9][10] This results in a small net enthalpy change, and the dissolution is driven primarily by the favorable increase in entropy, leading to high solubility.
-
In Polar Solvents (e.g., Water, Ethanol): Polar solvents like water are characterized by strong hydrogen bonds.[7][8] A significant amount of energy is required to break these bonds to create a cavity for the large, non-polar this compound molecule. The new solute-solvent interactions (van der Waals forces) are much weaker and do not release enough energy to compensate for the disruption of the solvent's hydrogen-bonding network.[7][9] This energetically unfavorable process results in extremely low to negligible solubility.[8]
Predicted Solubility Profile of this compound
While extensive, publicly available experimental data for this compound solubility across a wide range of solvents is limited, a reliable qualitative and semi-quantitative profile can be constructed based on the principles of chemical similarity and intermolecular forces. The following table categorizes common organic solvents and predicts the solubility of this compound.
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; solute and solvent are both non-polar hydrocarbons dominated by van der Waals dispersion forces.[8][11] |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Strong van der Waals interactions between the non-polar solute and the non-polar aromatic solvent lead to favorable dissolution.[12] |
| Halogenated | Carbon Tetrachloride, Chloroform, Dichloromethane | High to Moderate | These solvents are non-polar or weakly polar and can effectively solvate large hydrocarbon molecules.[13] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | These solvents have dipole-dipole interactions. While they can dissolve some non-polar compounds, the large hydrophobic nature of this compound limits its solubility. |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The high energy required to break the strong hydrogen-bonding network of the solvent is not compensated by the weak solute-solvent interactions.[7][8][9] |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method, as established by Higuchi and Connors, is the gold standard for its reliability, particularly for compounds with low solubility.[14] This protocol ensures that a true thermodynamic equilibrium is achieved between the solid solute and the saturated solution.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Expert Insight: Using an excess of solute is a critical self-validating step. If all solute dissolves, the solution is not saturated, and the true solubility limit has not been reached.
-
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium.
-
Expert Insight: Equilibrium time can vary significantly. For a crystalline solid like this compound, 24 to 72 hours is a typical starting point. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial for analysis.
-
Expert Insight: Filtration is a crucial step to remove any microscopic solid particles that could artificially inflate the measured concentration. The filter material (e.g., PTFE) should be chosen for its chemical compatibility with the solvent.
-
-
Dilution & Analysis: Accurately dilute the saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC).
-
Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Key Factors Influencing Solubility
The solubility of this compound is not a static property but a function of the physicochemical characteristics of both the solute and the solvent, as well as the external conditions. This relationship is visualized in the diagram below.
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclohexane, octadecyl- [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. N-OCTADECYLCYCLOHEXANE CAS#: 4445-06-1 [m.chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. All about Solubility of Alkanes [unacademy.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octadecylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, is a compound of significant interest in various industrial and pharmaceutical applications due to its unique physicochemical properties, including high thermal stability.[1][2] This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. It delves into the mechanistic pathways of its thermal decomposition, identifies the major degradation products, and presents a framework for its analysis using standard thermal analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their formulations.
Introduction: The Significance of this compound
This compound (C₂₄H₄₈) is a saturated hydrocarbon characterized by an eighteen-carbon alkyl chain attached to a cyclohexane ring. This molecular structure imparts a unique combination of properties, including high hydrophobicity, low volatility, and notable thermal and oxidative stability.[1][2] These characteristics make it a valuable component in applications such as high-performance lubricants, surfactants, and as a potential additive in polymer formulations.[2]
In the context of pharmaceutical sciences, long-chain lipids and hydrocarbons are explored for their role in drug delivery systems, particularly for the formulation of poorly soluble active pharmaceutical ingredients (APIs). Their ability to form stable matrices and act as phase change materials (PCMs) is also under investigation for controlled-release applications.[3][4][5] A thorough understanding of the thermal stability and degradation profile of this compound is therefore paramount to ensure the safety, efficacy, and shelf-life of any formulation in which it is a constituent.[6][7]
This guide will explore the fundamental aspects of this compound's behavior under thermal stress, providing the necessary insights for its effective and safe utilization.
Thermal Degradation Profile of this compound
The thermal degradation of this compound, like other long-chain alkylcyclohexanes, proceeds through a free-radical chain reaction mechanism.[1][8] The process is initiated by the homolytic cleavage of a carbon-carbon (C-C) bond, followed by a series of propagation steps including hydrogen abstraction and β-scission, and finally, termination steps.
Initiation
The initiation of the degradation process involves the breaking of a C-C bond to form two radical species. While the C-C bonds within the cyclohexane ring are relatively stable, the bonds in the long alkyl chain are more susceptible to cleavage at elevated temperatures.[1]
Propagation: The Main Reaction Pathways
Once initiated, the degradation propagates through several parallel chain reactions. The primary pathways for the pyrolysis of long-chain n-alkylcyclohexanes, including this compound, lead to two main pairs of products.[1] These pathways are dominated by β-scission reactions, which involve the cleavage of a C-C bond beta to the radical center.
The major degradation products identified from the pyrolysis of long-chain n-alkylcyclohexanes are:
-
Cyclohexane and a 1-alkene: In the case of this compound, this would be cyclohexane and 1-octadecene.
-
Methylene cyclohexane and an n-alkane: For this compound, this would result in methylene cyclohexane and heptadecane.[1]
The following diagram illustrates the generalized main reaction pathways for the pyrolysis of n-alkylcyclohexanes.
Figure 1: Generalized reaction network for n-alkylcyclohexane pyrolysis.
Factors Influencing Degradation
The rate and extent of thermal degradation are influenced by several factors:
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.
-
Pressure: The pressure can influence the reaction kinetics and the distribution of degradation products.[9]
-
Presence of Oxygen: In the presence of oxygen, oxidative degradation pathways will also occur, leading to the formation of hydroperoxides, ketones, and other oxygenated species. This guide focuses on thermal degradation in an inert atmosphere.
-
Presence of Catalysts or Impurities: Certain metals or impurities can catalyze degradation reactions, lowering the temperature at which decomposition begins.
Experimental Analysis of Thermal Stability
The thermal stability and degradation profile of this compound can be quantitatively assessed using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is a primary technique for determining the thermal stability of a material.[12]
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated for both temperature and mass.
-
Select an appropriate sample pan (e.g., platinum or alumina).[12]
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into the TGA pan.
-
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[12]
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Figure 2: Workflow for Thermogravimetric Analysis (TGA).
For a more detailed analysis of the evolved gases during decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[12][13] This hyphenated technique allows for the identification of the degradation products as they are evolved from the sample.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine thermal transitions such as melting, crystallization, and decomposition.[15] For this compound, DSC can be used to determine its melting point and enthalpy of fusion, as well as to detect the onset of exothermic decomposition.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from a sub-ambient temperature to a final temperature beyond its decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify the endothermic peak corresponding to the melting of this compound and determine its melting point (onset or peak temperature) and enthalpy of fusion (area under the peak).
-
Observe any exothermic events at higher temperatures, which would indicate decomposition. The onset temperature of the exotherm provides information about the thermal stability.
-
Figure 3: Workflow for Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
The following table summarizes key thermal properties and decomposition data for this compound and related compounds.
| Property | Value | Method | Reference |
| This compound | |||
| Pyrolysis Temperature | 400 °C | Batch Microreactors | [1] |
| Initial Concentration | 0.13 mol/L | Batch Microreactors | [1] |
| Major Degradation Products | Cyclohexane, 1-Octadecene, Methylene cyclohexane, Heptadecane | GC-MS | [1] |
| Propylcyclohexane | |||
| Decomposition Temperature Range | 375 - 450 °C | Sealed Ampule Reactors | [9] |
| First-Order Rate Constant at 375 °C | 3.66 × 10⁻⁷ s⁻¹ | Gas Chromatography | [9] |
| First-Order Rate Constant at 450 °C | 8.63 × 10⁻⁵ s⁻¹ | Gas Chromatography | [9] |
| Arrhenius Activation Energy (Ea) | 283 kJ·mol⁻¹ | Kinetic Modeling | [9] |
| Arrhenius Pre-exponential Factor (A) | 2.56 × 10¹⁶ s⁻¹ | Kinetic Modeling | [9] |
Implications for Drug Development
The high thermal stability of this compound is a desirable characteristic for its use as an excipient in pharmaceutical formulations. However, it is crucial to consider the following during drug development:
-
Compatibility with APIs: The thermal stability of the API-excipient mixture should be assessed to ensure that the presence of this compound does not adversely affect the stability of the drug.[6][16] DSC is a valuable tool for screening for potential incompatibilities.[16]
-
Manufacturing Processes: Manufacturing processes that involve high temperatures, such as hot-melt extrusion, should be carefully evaluated to ensure that they do not induce degradation of this compound or the API.
-
Long-Term Stability: Accelerated stability studies should be conducted on the final drug product to predict its shelf-life under various storage conditions.[7]
Conclusion
This compound exhibits excellent thermal stability, primarily degrading at elevated temperatures through a free-radical chain mechanism to yield cyclohexane, 1-octadecene, methylene cyclohexane, and heptadecane as the major products.[1] Its thermal behavior can be effectively characterized using standard analytical techniques such as TGA and DSC. For researchers and professionals in drug development, a thorough understanding of its degradation profile is essential for formulating stable, safe, and effective pharmaceutical products. The data and methodologies presented in this guide provide a solid foundation for the rational use of this compound in thermally sensitive applications.
References
-
Ratz, S., Savage, P. E., & Tan, L. (2001). Pyrolysis Kinetics for Long-Chain n-Alkylcyclohexanes. Industrial & Engineering Chemistry Research, 40(8), 1805–1810. [Link]
-
Sci-Hub. (n.d.). Pyrolysis Kinetics for Long-Chain n-Alkylcyclohexanes. Retrieved from [Link]
-
PubMed. (2011). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]
-
Widegren, J. A., & Bruno, T. J. (2009). Thermal Decomposition Kinetics of Propylcyclohexane. Industrial & Engineering Chemistry Research, 48(15), 7065-7070. [Link]
-
ACS Publications. (2009). Thermal Decomposition Kinetics of Propylcyclohexane. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Retrieved from [Link]
-
RSC Publishing. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Retrieved from [Link]
-
Oxford Academic. (2018). Pharmaceutical applications of cyclodextrins: basic science and product development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
PubMed. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. Retrieved from [Link]
-
Eurofins EAG. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]
-
University of Florida. (n.d.). Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
ResearchGate. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Retrieved from [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
-
PubMed. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Retrieved from [Link]
-
Austra & Lian Journals. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Retrieved from [Link]
-
IChemE. (2006). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Retrieved from [Link]
-
Zenodo. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Retrieved from [Link]
-
TA Instruments. (2004). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
-
Prospects in Pharmaceutical Sciences. (2023). Overview of cyclodextrins and medicinal products containing cyclodextrins currently registered in Poland. Retrieved from [Link]
-
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) plots of the synthesized click stationary phases. Retrieved from [Link]
-
PubMed. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Retrieved from [Link]
-
MDPI. (2021). Investigating the Phase Transition Kinetics of 1-Octadecanol/Sorbitol Derivative/Expanded Graphite Composite Phase Change Material with Isoconversional and Multivariate Non-Linear Regression Methods. Retrieved from [Link]
-
MDPI. (2020). The Potential of Amphiphilic Cyclodextrins as Carriers for Therapeutic Purposes: A Short Overview. Retrieved from [Link]
-
Polymer-Plastics Technology and Engineering. (2014). POLYMER ENCAPSULATED PARAFFIN WAX TO BE USED AS PHASE CHANGE MATERIAL FOR ENERGY STORAGE. Retrieved from [Link]
-
PubMed. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Retrieved from [Link]
-
PubMed. (2003). Degradation of components in drug formulations: a comparison between HPLC and DSC methods. Retrieved from [Link]
-
DTIC. (2019). Novel Nanomaterial Paraffin Epoxy Phase Change Material Formulations. Retrieved from [Link]
-
MDPI. (2023). Nanoencapsulation of Organic Phase Change Materials in Poly(3,4-Ethylenedioxythiophene) for Energy Storage and Conversion. Retrieved from [Link]
-
PMC. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
-
MDPI. (2023). Development of Novel Phase-Change Materials Derived from Methoxy Polyethylene Glycol and Aromatic Acyl Chlorides. Retrieved from [Link]
-
PubMed. (2013). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. Retrieved from [Link]
-
ResearchGate. (2020). Decomposition Kinetics of 1,1-Dihydroperoxycyclohexane in Some Organic Solvents. Retrieved from [Link]
-
PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]
-
MDPI. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. paraffinwaxco.com [paraffinwaxco.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of components in drug formulations: a comparison between HPLC and DSC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
- 9. scispace.com [scispace.com]
- 10. 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. eag.com [eag.com]
- 14. icheme.org [icheme.org]
- 15. mdpi.com [mdpi.com]
- 16. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Octadecylcyclohexane: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for octadecylcyclohexane (C₂₄H₄₈), a saturated hydrocarbon comprising a cyclohexane ring substituted with a long-chain octadecyl group.[1][2] A thorough understanding of its spectral characteristics is fundamental for its identification and characterization in various scientific and industrial applications, including lubricants, fuel additives, and geochemical analysis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of long-chain alkyl-substituted cycloalkanes using modern spectroscopic techniques.
Molecular Structure and Spectroscopic Overview
This compound is a non-polar, saturated aliphatic hydrocarbon with a molecular weight of 336.6379 g/mol .[1][2] The molecule's structure, consisting of a flexible cyclohexane ring and a long, flexible octadecyl chain, gives rise to distinct, albeit sometimes complex, spectroscopic signatures. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to provide a comprehensive analytical profile of this compound.
Molecular Structure of this compound
Caption: A 2D representation of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental NMR spectra for this compound in public databases, the following analysis is based on predicted spectra and established principles for similar long-chain alkyl-substituted cycloalkanes.
¹H NMR Spectroscopy
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is important for this molecule due to the significant overlap of methylene proton signals.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Data and Interpretation:
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the numerous methylene (-CH₂-) groups in the alkyl chain and the cyclohexane ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 0.88 | Triplet | 3H | -CH₃ | The terminal methyl group of the octadecyl chain is the most shielded, appearing as a triplet due to coupling with the adjacent methylene group. |
| ~ 1.26 | Broad Multiplet | ~30H | -(CH₂)₁₅- | The numerous methylene groups in the middle of the long alkyl chain are chemically very similar and their signals overlap to form a large, broad multiplet. |
| ~ 1.15 - 1.35 | Multiplet | ~10H | Cyclohexane ring -CH₂- | The methylene protons of the cyclohexane ring are expected to be in this region, overlapping with the alkyl chain signals. |
| ~ 1.60 - 1.75 | Multiplet | 1H | Cyclohexane ring -CH- | The methine proton on the cyclohexane ring, to which the octadecyl chain is attached, is the most deshielded of the saturated protons and will appear as a complex multiplet. |
Causality in Spectral Features: The significant overlap of the methylene proton signals is a direct consequence of the structural similarity of these groups in the long alkyl chain. The subtle differences in their chemical environments are often not resolved at standard NMR frequencies, leading to the characteristic broad multiplet.
¹³C NMR Spectroscopy
Experimental Protocol (General):
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent like CDCl₃.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation:
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals for the different types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 14.1 | -CH₃ | The terminal methyl carbon of the octadecyl chain. |
| ~ 22.7 | -CH₂- (adjacent to -CH₃) | The second to last carbon in the alkyl chain. |
| ~ 26.0 - 30.0 | -(CH₂)₁₅- | The overlapping signals of the majority of the methylene carbons in the alkyl chain. The high degree of similarity in their chemical environments leads to this cluster of peaks. |
| ~ 31.9 | -CH₂- (alpha to cyclohexane) | The methylene carbon of the octadecyl chain directly attached to the cyclohexane ring. |
| ~ 33.0 - 37.0 | Cyclohexane ring -CH₂- | The methylene carbons of the cyclohexane ring. |
| ~ 40.0 | Cyclohexane ring -CH- | The methine carbon of the cyclohexane ring where the octadecyl group is attached. |
Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. While there is significant overlap, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (General):
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific molecular vibrations.
Expected IR Absorption Bands and Interpretation:
As a saturated hydrocarbon, the IR spectrum of this compound is expected to be relatively simple, dominated by C-H and C-C bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups in the cyclohexane ring and the octadecyl chain. The intensity of this band is due to the large number of C-H bonds. |
| 1470 - 1445 | Medium | C-H Bend | Methylene (-CH₂-) scissoring and methyl (-CH₃) asymmetric bending vibrations. |
| 1380 - 1370 | Weak | C-H Bend | Methyl (-CH₃) symmetric bending (umbrella) mode. |
| ~720 | Weak | C-H Rock | Methylene (-CH₂-) rocking vibration, characteristic of long alkyl chains. |
Authoritative Grounding: The positions of these absorption bands are consistent with well-established correlation tables for alkane and cycloalkane vibrations.[3][4][5] The absence of significant absorption bands in other regions (e.g., 1600-1800 cm⁻¹ for C=C or C=O, and 3200-3600 cm⁻¹ for O-H) confirms the saturated and non-functionalized nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for structural elucidation.
Experimental Protocol (General):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to bombard the sample with high-energy electrons, causing the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Mass Spectrum Analysis:
The mass spectrum of this compound is available from the NIST WebBook.[1][2][6]
Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 336, corresponding to the molecular weight of C₂₄H₄₈.[1][2] In many long-chain alkanes, the molecular ion peak may be weak or absent.
-
Base Peak: The most intense peak in the spectrum (the base peak) is often a result of a stable fragment ion.
-
Fragmentation Pattern: The fragmentation of n-alkylcyclohexanes is characterized by cleavage of the alkyl chain and fragmentation of the cyclohexane ring.
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Key Fragments:
-
m/z = 83: This prominent peak likely corresponds to the cyclohexyl cation ([C₆H₁₁]⁺), formed by the cleavage of the bond between the cyclohexane ring and the octadecyl chain (α-cleavage).
-
m/z = 82: This peak can be attributed to the loss of the octadecyl chain as a neutral radical, leaving a cyclohexene radical cation ([C₆H₁₀]⁺˙).
-
Series of Alkyl Fragments: A characteristic pattern of peaks separated by 14 Da (corresponding to CH₂ groups) is expected, arising from the fragmentation of the long octadecyl chain. Common alkyl fragments include [CₙH₂ₙ₊₁]⁺ ions at m/z = 43, 57, 71, etc.
-
m/z = 55: This is often a prominent peak in the mass spectra of cyclohexanes, resulting from further fragmentation of the ring.
Trustworthiness of Interpretation: The interpretation of mass spectral fragmentation is based on established principles of ion stability and rearrangement mechanisms in organic mass spectrometry. The predicted fragmentation pattern provides a robust fingerprint for the identification of this compound.
Conclusion
References
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, octadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, C., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 152, 104178.
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, octadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, octadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]
- Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 44(5), 505-513.
-
University of Calgary. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Pentadecylcyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). IR spectrum of cyclohexanone. Retrieved from [Link]
Sources
Health and safety information for handling octadecylcyclohexane in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of Octadecylcyclohexane
Authored by a Senior Application Scientist
This guide provides comprehensive health and safety information for the handling of this compound (CAS 4445-06-1) in a laboratory environment. Designed for researchers, scientists, and drug development professionals, this document moves beyond generic protocols to explain the scientific rationale behind safety procedures, ensuring a self-validating system of laboratory practice. Given the limited publicly available, substance-specific toxicology data for this compound, this guide is founded on the precautionary principle, treating the compound with the appropriate respect for a chemical of unknown long-term effects, while grounding recommendations in its known physicochemical properties.
Compound Identification and Physicochemical Profile
This compound is an organic compound consisting of a long-chain octadecyl group attached to a cyclohexane ring.[1] Its molecular structure imparts significant hydrophobicity and low solubility in polar solvents.[1] Unlike the highly volatile and flammable liquid cyclohexane, this compound is a solid at room temperature with a high flash point, which fundamentally changes its hazard profile and handling requirements.[2] Understanding these properties is the first step in a thorough risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4445-06-1 | [1][2][3] |
| Molecular Formula | C₂₄H₄₈ | [1][3][4] |
| Molecular Weight | 336.64 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 43°C | [2] |
| Boiling Point | 409°C | [2] |
| Flash Point | 195.2°C | [2] |
| Density | 0.824 g/cm³ |[2] |
Hazard Identification and Risk Assessment
A critical aspect of laboratory safety is a precise understanding of a chemical's hazards. For this compound, publicly available, peer-reviewed toxicity data is scarce. One supplier notes a GHS07 "Warning" pictogram but without specifying the associated hazard statements, while another describes the compound as "non-toxic and environmentally friendly".[1][3] This ambiguity necessitates a conservative approach.
Primary Risks:
-
Dermal and Eye Contact: As a powder, the fine particles can cause mechanical irritation to the eyes and skin. When heated above its melting point (43°C), it poses a risk of thermal burns in addition to chemical exposure.
-
Inhalation: While its low volatility minimizes vapor inhalation risk at ambient temperatures, handling the powder can generate airborne dust that may cause respiratory irritation.[5]
-
Combustibility: With a high flash point of 195.2°C, this compound is classified as a combustible solid, not a flammable liquid.[2][6] It does not pose a significant fire risk under normal laboratory conditions but can ignite if exposed to high temperatures and an ignition source.
It is crucial to differentiate these risks from those of pure cyclohexane, which is a highly flammable liquid (H225) with specific target organ toxicity (drowsiness or dizziness, H336) and is fatal if swallowed and enters airways (H304).[7] The risks associated with this compound are substantially lower due to its solid state and low volatility.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Instead of relying solely on personal protective equipment (PPE), a robust safety plan integrates engineering and administrative controls to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed inside a certified chemical fume hood to contain any dust generated. Any procedures involving heating the compound above its melting point must also be conducted in a fume hood to control potential fumes.[8]
-
General Laboratory Ventilation: The laboratory should be equipped with general ventilation that provides an adequate number of air changes per hour to dilute and remove any fugitive emissions.[7]
Administrative Controls and Standard Operating Procedures (SOPs)
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
Protocol 1: Handling Solid this compound (Ambient Temperature)
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[9]
-
PPE: Don all required PPE as outlined in Table 2.
-
Handling: Use a spatula or scoop to carefully transfer the required amount of the compound from its stock container to a tared weigh boat or secondary container. Avoid actions that could generate dust, such as dropping or rapid scooping.
-
Cleaning: After handling, wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth and bench paper as solid chemical waste.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[10]
Protocol 2: Handling Molten this compound
-
Preparation: All heating operations must be conducted within a chemical fume hood. Use a controlled heating source such as a hot plate with a sand or oil bath; never use an open flame.
-
PPE: Don all required PPE, including thermal gloves over chemical-resistant gloves if transferring the heated vessel.
-
Heating: Heat the compound slowly in a suitable vessel (e.g., borosilicate glass). Do not leave the heating process unattended.
-
Handling: Handle the molten liquid with extreme care to avoid splashing and thermal burns.
-
Cooling: Allow the material and apparatus to cool completely before cleaning or storing.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[11] The storage location should be clearly labeled.
-
Waste Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent paper) as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Place waste in a sealed, properly labeled container.[9]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the only line of defense.[12] It is used to protect the individual when engineering and administrative controls cannot completely eliminate the risk.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Required Equipment | Rationale and Guidelines |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from dust particles and accidental splashes of the molten compound. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[8][13] |
| Skin Protection | Laboratory Coat | Provides a removable barrier to protect skin and clothing from contamination.[13] |
| Hand Protection | Nitrile Gloves | Offers protection against incidental contact with the solid or molten chemical. Inspect gloves for tears or holes before use and remove them promptly if contaminated.[14] |
Emergency Procedures: Planning for the Unexpected
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][15] Seek medical attention.
-
Skin Contact: Remove contaminated clothing. For contact with the solid, wash the affected area with soap and water. For thermal burns from molten material, cool the area with cool running water for at least 15 minutes but do not apply ice.[15] Seek immediate medical attention for any significant burn.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
Spill Clean-up Protocol
The following workflow should be followed for minor spills of solid this compound. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[16]
Caption: Workflow for cleaning a minor solid chemical spill.
-
Alert & Secure: Alert others in the lab and restrict access to the spill area.[9]
-
Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.[16]
-
Contain: Gently cover the spilled solid with damp paper towels to prevent dust from becoming airborne. Alternatively, use commercial absorbent pads.[17] Do not sweep the dry powder.
-
Collect: Carefully scoop the absorbed material and contaminated towels into a sealable plastic bag or container.[17]
-
Decontaminate: Clean the spill surface with soap and water.[9]
-
Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[9]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6] Avoid using a direct water jet, as it may scatter the material.[6]
-
Hazards: When heated to decomposition, it may emit carbon monoxide and carbon dioxide.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane.
- New Jersey Department of Health. (n.d.). Cyclohexane - Hazardous Substance Fact Sheet.
- Lotioncrafter. (2025). Safety Data Sheet - Decamethylcylocpentasiloxane.
- CymitQuimica. (n.d.). CAS 4445-06-1: this compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexane.
- ChemScene. (n.d.). 4445-06-1 | this compound.
- Alfa Chemistry. (n.d.). CAS 4445-06-1 N-Octadecylcyclohexane.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Cyclohexane.
- PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane.
- Fisher Scientific. (2021). Cyclohexane - SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Global Safety Management, Inc. (2014). Safety Data Sheet - Cyclohexane.
- GOV.UK. (2025). Cyclohexane - Incident management.
- CymitQuimica. (2024). Safety Data Sheet.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety.
- Poison Control. (n.d.). Get Help for A Poisoning.
- NIST. (n.d.). Cyclohexane, octadecyl-.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 4445-06-1.
- Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- BenchChem. (2025). Personal protective equipment for handling 1,6,11,16-Tetraoxacycloeicosane.
- BenchChem. (n.d.). This compound | 4445-06-1.
- BenchChem. (2025). Personal protective equipment for handling Cyclohexane, 1-ethyl-3-methyl-, cis-.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane.
- CymitQuimica. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane.
- Chevron Phillips Chemical. (2019). SAFETY DATA SHEET - Cyclohexane.
- U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for Cyclohexane.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- IChemE. (n.d.). Fire protection concept for the storage of pyrophoric materials.
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. Cyclohexane, octadecyl- [webbook.nist.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pccarx.com [pccarx.com]
- 7. chemos.de [chemos.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. carlroth.com [carlroth.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. westlake.com [westlake.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. carlroth.com [carlroth.com]
- 15. poison.org [poison.org]
- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 17. qmul.ac.uk [qmul.ac.uk]
An In-Depth Technical Guide on the Natural Occurrence of Octadecylcyclohexane in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Octadecylcyclohexane (C₂₄H₄₈), a long-chain n-alkylcyclohexane, is a naturally occurring saturated hydrocarbon found within the complex matrix of crude oil. While not one of the most abundant single compounds, its presence and distribution are of significant interest to geochemists, petroleum engineers, and environmental scientists. This technical guide provides a comprehensive overview of the origins, geochemical significance, and analytical methodologies pertaining to this compound in petroleum. We will delve into its formation from biological precursors through diagenetic and catagenetic processes, its utility as a molecular biomarker for crude oil characterization, and the advanced analytical techniques employed for its identification and quantification.
Introduction: The World of Alkylcyclohexanes in Petroleum
Crude oil is a complex amalgam of hydrocarbons, primarily composed of alkanes, cycloalkanes (naphthenes), and aromatic hydrocarbons.[1] Among the cycloalkanes, the n-alkylcyclohexane homologous series represents a class of compounds that provide valuable insights into the history of the oil.[2] These molecules, characterized by a cyclohexane ring attached to a linear alkyl chain, are common constituents of crude oil and refinery products like diesel fuel.[2][3] this compound, with its C₁₈ alkyl chain, is a significant member of this series, particularly in the context of higher molecular weight hydrocarbons and petroleum waxes.
The inherent thermal stability of the cyclohexane ring combined with the long, hydrophobic alkyl chain imparts specific physical and chemical properties to this compound, such as a high melting point and low solubility in polar solvents.[4] These properties influence the overall characteristics of the crude oil, including its viscosity and wax content.[1]
Geochemical Genesis: From Biomolecules to Petromolecules
The journey of this compound begins with biological precursors, primarily long-chain fatty acids synthesized by living organisms. Understanding this genesis is fundamental to appreciating its role as a biomarker.
Biological Precursors: The Fatty Acid Connection
The ultimate source of the long carbon chain in this compound can be traced back to fatty acids, which are fundamental components of lipids in bacteria, algae, and terrestrial plants.[3] Specifically, long-chain saturated fatty acids, such as stearic acid (C₁₈H₃₆O₂), are considered the primary precursors. These fatty acids are ubiquitous in the biological realm and become incorporated into sediments upon the death of organisms. Bacteria, in particular, are known to produce a wide array of fatty acids, including those with long alkyl chains.[2]
Diagenesis and Catagenesis: The Transformation Process
Following deposition in sedimentary basins, the organic matter undergoes a series of complex chemical transformations under increasing temperature and pressure, collectively known as diagenesis and catagenesis. During these stages, the functional groups of the fatty acid precursors are removed, and cyclization of the alkyl chain can occur.
While the precise mechanisms are still a subject of research, a plausible pathway for the formation of n-alkylcyclohexanes involves the following key steps:
-
Defunctionalization: The carboxylic acid group of the fatty acid is removed, typically through decarboxylation, to form a long-chain n-alkane.
-
Cyclization: The n-alkane chain can then undergo intramolecular cyclization to form a cyclohexane ring. This process is thought to be catalyzed by clay minerals within the source rock and is favored at specific temperature windows during catagenesis.
The diagram below illustrates a simplified potential pathway for the formation of this compound from stearic acid.
Caption: Simplified diagenetic pathway of this compound.
This compound as a Geochemical Biomarker
The true significance of this compound in petroleum science lies in its application as a biomarker. Biomarkers, often referred to as "molecular fossils," are complex organic compounds found in petroleum that retain the basic carbon skeleton of their biological precursors.[5] Their distribution and abundance provide a wealth of information about the crude oil's origin, thermal maturity, and depositional environment.[6]
Long-chain n-alkylcyclohexanes, including this compound, are particularly useful as they are relatively resistant to biodegradation compared to their n-alkane counterparts.[2][3] This resilience makes them valuable indicators even in heavily degraded oils where more labile biomarkers have been destroyed.
Key applications of this compound and its homologous series as biomarkers include:
-
Source Rock Characterization: The distribution of n-alkylcyclohexanes can provide clues about the type of organic matter that sourced the oil. For example, a high abundance of long-chain homologues may suggest a significant input from terrestrial plant waxes.
-
Depositional Environment Assessment: The relative abundance of different cyclic and acyclic hydrocarbons can help infer the conditions under which the source rock was deposited (e.g., marine, lacustrine, saline, or freshwater environments).
-
Thermal Maturity Assessment: The ratios of different isomers of alkylcyclohexanes and their relative concentrations can change with increasing thermal stress, providing a measure of the oil's maturity.
-
Biodegradation Assessment: As n-alkanes are preferentially degraded by microorganisms, an enrichment of n-alkylcyclohexanes relative to n-alkanes can indicate the extent of biodegradation the oil has undergone.[2][3]
Analytical Methodologies for Identification and Quantification
The identification and quantification of this compound in the complex mixture of crude oil require sophisticated analytical techniques capable of separating and detecting trace-level compounds.
Sample Preparation and Fractionation
Prior to instrumental analysis, crude oil samples are typically fractionated to separate the hydrocarbons into different classes based on their polarity and molecular structure. A common procedure involves:
-
Deasphalting: Removal of the asphaltene fraction by precipitation with a non-polar solvent like n-pentane or n-hexane.
-
Column Chromatography: The remaining maltene fraction is then separated into saturates, aromatics, and resins using column chromatography with silica gel and alumina as stationary phases. This compound is found in the saturate fraction.
Instrumental Analysis: The Power of Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of biomarkers in petroleum.[7]
-
Gas Chromatography (GC): The saturated fraction is injected into a gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interaction with the stationary phase of a long capillary column. Longer chain hydrocarbons like this compound have higher retention times. High-temperature gas chromatography (HTGC) is often employed for the analysis of high-molecular-weight hydrocarbons.[7]
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification. For n-alkylcyclohexanes, characteristic fragment ions are monitored to enhance selectivity and sensitivity.
A more advanced technique, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) , offers even greater resolving power for extremely complex mixtures like crude oil, enabling the separation and identification of a wider range of biomarkers.[8]
The following diagram illustrates a typical analytical workflow for the determination of this compound in crude oil.
Caption: Analytical workflow for this compound analysis.
Quantitative Analysis
While qualitative identification is crucial, quantitative analysis provides a measure of the concentration of this compound, which is essential for calculating biomarker ratios and making meaningful geochemical interpretations. Quantitative analysis is typically performed using GC-MS in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity. An internal standard, a known amount of a compound not naturally present in the sample, is added to the sample before analysis to ensure accuracy and precision. The concentration of this compound is then determined by comparing its peak area to that of the internal standard.
Although specific concentrations can vary significantly depending on the crude oil's source, maturity, and biodegradation level, long-chain n-alkylcyclohexanes are generally present at trace to minor levels.
| Compound Class | Typical Concentration Range in Crude Oil | Notes |
| n-Alkanes | Highly variable, can be major components | Readily biodegraded. |
| Cycloalkanes (Naphthenes) | 30% to 60% of total crude oil[8] | Includes a vast number of compounds. |
| Long-Chain n-Alkylcyclohexanes | Trace to minor components | More resistant to biodegradation than n-alkanes. |
| This compound | Specific data is sparse, but falls within the trace to minor range | Its relative abundance compared to other biomarkers is key. |
Conclusion and Future Perspectives
This compound, as a member of the long-chain n-alkylcyclohexane series, is a valuable, albeit not overly abundant, component of crude oil. Its origins from biological fatty acids and its relative resistance to degradation make it a powerful biomarker for elucidating the history of petroleum. Advanced analytical techniques, particularly GC-MS and GCxGC-TOFMS, are indispensable tools for its identification and quantification, providing crucial data for oil-source rock correlation, maturity assessment, and understanding biodegradation processes.
Future research in this area will likely focus on refining the understanding of the precise formation and degradation pathways of long-chain n-alkylcyclohexanes under various geological conditions. Furthermore, the development of more sensitive and high-throughput analytical methods will continue to enhance our ability to detect and quantify these and other biomarkers, leading to more accurate and detailed characterizations of petroleum systems. For professionals in drug development, an understanding of the complex organic chemistry of natural products like those found in crude oil can provide inspiration for novel molecular scaffolds and synthetic pathways.
References
- U.S. Geological Survey. (n.d.). Alkylcyclohexanes in environmental geochemistry. USGS.gov.
- ResearchGate. (2015). Alkylcyclohexanes in Environmental Geochemistry.
- Benchchem. (n.d.). This compound | 4445-06-1.
- CymitQuimica. (n.d.). CAS 4445-06-1: this compound.
- Agency for Toxic Substances and Disease Registry. (2011). Table of Chemical Constituents Commonly Found in Crude Oil.
- PubMed. (2021).
- Bohrium. (2000). Characterization of high molecular weight biomarkers in crude oils.
- PubMed Central. (2024). Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin.
- AWS. (2020). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry.
- LECO Corporation. (n.d.).
- Eurofins. (n.d.). Petroleum Analysis.
- Elixir International Journal. (2013). GC-MS characterization of the aromatic fractions of Gulf heavy crude oil sample.
- CORE. (2009). MALAYSIAN CRUDE OIL EMULSIONS: 1.
- ScienceDirect. (2015). Biomarkers of petroleum products toxicity.
- ResearchGate. (2021).
- International Association of Oil & Gas Producers. (2000).
- EOLSS. (n.d.). Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products.
- PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane.
- JOGMEC. (n.d.). Geochemical Analysis of Petroleum.
- ResearchGate. (2024).
- ScienceDirect. (2022). Characteristics of a crude oil composition and its in situ waxing inhibition behavior.
- ResearchGate. (2019). (PDF) Improvement of petroleum of Tawke-Zakho crude oil using local clays.
- IJRASET. (2022). Physico - Chemical Studies of Indian Crude Oil.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eolss.net [eolss.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iscientific.org [iscientific.org]
- 6. seas.ucla.edu [seas.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of alkanes/alkenes from fatty acids or derivatives (triacylglycerols or fatty aldehydes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental fate and biodegradability of octadecylcyclohexane
An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Octadecylcyclohexane
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a saturated hydrocarbon belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring substituted with a long-chain C18 alkyl group (octadecyl). This molecular structure, combining a cyclic and a long aliphatic moiety, imparts specific physicochemical properties that dictate its applications and, consequently, its environmental distribution and persistence.[1] Compounds like this compound are found in various industrial formulations, including lubricants and polymer additives, owing to their hydrophobic nature and thermal stability.[1] Understanding the environmental fate and biodegradability of such molecules is paramount for researchers, environmental scientists, and drug development professionals who may use structurally similar compounds and are tasked with performing comprehensive environmental risk assessments.
This guide provides a detailed examination of the environmental behavior of this compound. It synthesizes theoretical knowledge with established experimental protocols to offer a predictive and practical understanding of its persistence, degradation pathways, and potential ecological impact.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental partitioning of a chemical—its tendency to move between air, water, soil, and biota—is governed by its physical and chemical properties. For this compound, the dominant features are its high molecular weight, non-polar nature, and the combination of a stable cycloalkane ring with a flexible alkyl chain.
Several isomers of this compound exist, with the position of the octadecyl group on the cyclohexane ring varying. The properties can be generally represented by compounds such as 1-cyclohexyloctadecane (CAS 4445-06-1) and its isomers.[1]
Table 1: Key Physicochemical Properties of Representative this compound Structures
| Property | Value | Unit | Source | Significance for Environmental Fate |
| Molecular Formula | C₂₄H₄₈ | - | [1] | High molecular weight contributes to low volatility. |
| Molecular Weight | ~336.6 g/mol | g/mol | Influences diffusion and transport processes. | |
| Log P (Octanol/Water Partition Coefficient) | ~9.71 (Calculated) | - | [2] | Indicates a very high tendency to sorb to organic matter in soil and sediment, and to bioaccumulate in organisms. |
| Water Solubility | Log₁₀WS = -9.88 (Calculated) | mol/L | [2] | Extremely low water solubility limits its transport in aqueous systems and reduces its bioavailability to aquatic microorganisms. |
| Vapor Pressure | Low (Predicted) | kPa | [2] | Suggests that volatilization from water or soil surfaces is not a significant environmental fate process. |
| Boiling Point | ~804.49 (Calculated) | K | [2] | High boiling point confirms low volatility. |
Note: The values presented are calculated estimates for a related structure (Cyclohexane, 1,4-dimethyl-2-octadecyl-) and serve as a strong proxy for this compound. Experimental data for the specific compound are scarce.
The extremely high Log P value is the most critical parameter influencing this compound's fate. It signifies strong lipophilicity, meaning the compound will preferentially partition out of water and adsorb strongly to the organic fraction of soil, sediment, and sludge. This sorption behavior reduces its mobility in the environment but also sequesters it in compartments where microbial degradation can occur, albeit slowly.
Environmental Fate and Distribution
Based on its physicochemical profile, the environmental journey of this compound can be predicted.
-
Water: If released into an aquatic environment, this compound will not remain dissolved in the water column. It will rapidly partition to suspended organic particles and eventually settle into the sediment.
-
Soil: In terrestrial environments, it will be immobile.[3] Its strong adsorption to soil organic matter prevents leaching into groundwater. The primary fate processes in soil will be microbial degradation and long-term sequestration.
-
Air: Due to its very low vapor pressure, this compound is not expected to be present in the atmosphere in significant concentrations. Any airborne fraction would likely be adsorbed to particulate matter.
-
Biota: The high Log P value suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. The molecule can accumulate in the fatty tissues of organisms, potentially leading to biomagnification up the food chain.
Biodegradation of this compound: A Mechanistic Perspective
The ultimate environmental sink for this compound is biodegradation—the breakdown of the molecule by microorganisms. While specific studies on this compound are limited, its degradation can be inferred from the well-studied pathways of its constituent parts: long-chain alkanes and the cyclohexane ring.
Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic processes are generally faster for hydrocarbons.[4]
Aerobic Biodegradation Pathway
The aerobic degradation of a complex molecule like this compound is typically initiated by oxygenase enzymes, which introduce an oxygen atom, making the molecule more water-soluble and susceptible to further attack.
-
Initial Oxidation: The degradation is likely initiated on either the alkyl chain or the cycloalkane ring.
-
Terminal Oxidation of the Alkyl Chain: A common pathway for long-chain alkanes involves the action of an alkane hydroxylase, which oxidizes the terminal methyl group to a primary alcohol. This is then further oxidized to an aldehyde and a carboxylic acid (cyclohexyl-octadecanoic acid).
-
Oxidation of the Cyclohexane Ring: Alternatively, a monooxygenase can attack the cyclohexane ring, forming octadecylcyclohexanol, which is then oxidized to octadecylcyclohexanone.[5]
-
-
Beta-Oxidation of the Alkyl Chain: Once the alkyl chain is converted to a carboxylic acid, it can be progressively shortened via the β-oxidation pathway, releasing two-carbon units in the form of acetyl-CoA. This process continues until the chain is significantly shortened, leaving a cyclohexyl derivative with a short acid chain.
-
Ring Cleavage: The degradation of the remaining cyclohexane ring is the most challenging step. For cyclohexane carboxylic acid, one established pathway involves aromatization to p-hydroxybenzoic acid before the aromatic ring is cleaved.[6] Another pathway involves the formation of a lactone (a cyclic ester) from the ketone, followed by hydrolytic cleavage of the ring to form a dicarboxylic acid (e.g., adipic acid), which can then enter central metabolism.[6]
Caption: Proposed aerobic degradation pathway for this compound.
Anaerobic Biodegradation Pathway
Anaerobic degradation is significantly slower and occurs in environments like deep sediment and anoxic groundwater. The initial activation of the stable C-H bonds in the absence of oxygen is the key energetic hurdle.
-
Initial Activation: The most common anaerobic activation mechanism for saturated hydrocarbons is the addition of the substrate to a fumarate molecule, a reaction catalyzed by a glycyl radical enzyme (alkylsuccinate synthase).[5] This would form an (octadecylcyclohexyl)succinate derivative.
-
Carbon Skeleton Rearrangement and β-Oxidation: The succinate adduct is then converted to its Coenzyme A thioester. The carbon skeleton is rearranged, and the molecule is degraded via a modified β-oxidation pathway, ultimately yielding cyclohexanecarboxyl-CoA and acetyl-CoA.[5]
-
Ring Degradation: The anaerobic degradation of the cyclohexanecarboxyl-CoA ring is complex but ultimately leads to ring cleavage and the formation of linear dicarboxylic acids that can be completely mineralized to CO₂ or CH₄.
Caption: Experimental workflow for the OECD 301F biodegradability test.
Ecotoxicological Profile
While some sources describe this compound as non-toxic and environmentally friendly, there is a significant lack of published, peer-reviewed ecotoxicity data to substantiate this claim. [1]Predicting its toxicity requires considering its high lipophilicity.
-
Aquatic Toxicity: Due to its extremely low water solubility, it is difficult to achieve concentrations high enough to elicit acute toxic effects in standard aquatic tests (e.g., with fish, daphnia, or algae). The primary mode of exposure would be through ingestion of contaminated sediment or food, rather than direct uptake from water.
-
Bioaccumulation: As previously noted, this compound has a high potential for bioaccumulation. Chronic exposure, even at very low environmental concentrations, could lead to the accumulation of the substance in organisms, potentially causing long-term adverse effects.
-
Toxicity of Metabolites: The biodegradability of a compound does not guarantee a reduction in toxicity. Intermediate metabolites formed during the degradation process could be more soluble and potentially more toxic than the parent compound. A full risk assessment would require evaluating the toxicity of these intermediates.
Given the data gaps, a precautionary approach is warranted. The high bioaccumulation potential is a key concern that requires experimental validation through studies like the OECD 305 (Bioaccumulation in Fish).
Conclusion and Future Research Directions
This compound is a persistent, hydrophobic molecule whose environmental fate is dominated by strong sorption to soil and sediment. Its extremely low water solubility and volatility limit its mobility. While it is expected to be biodegradable under both aerobic and anaerobic conditions, the process is likely to be slow, particularly the cleavage of the stable cyclohexane ring. Its high potential for bioaccumulation is a significant environmental concern that merits further investigation.
For a complete environmental risk profile, the following research is essential:
-
Experimental determination of biodegradability using standardized OECD tests to confirm its persistence category.
-
Aquatic and sediment toxicity studies to understand its impact on benthic and pelagic organisms.
-
Bioaccumulation studies to quantify its potential to accumulate in organisms and magnify through food webs.
-
Identification of degradation metabolites and assessment of their potential toxicity.
This guide provides a robust framework for understanding and predicting the environmental behavior of this compound, grounding predictions in established scientific principles while clearly highlighting areas where further empirical data are critically needed.
References
-
Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). Cheméo. [Link]
-
1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770. PubChem. [Link]
-
Characterization of ecological risks from environmental releases of decamethylcyclopentasiloxane (D5). ResearchGate. [Link]
-
Biodegradation mechanism of cycloalkane hydrocarbons. ResearchGate. [Link]
-
Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. PubMed. [Link]
-
Aerobic biodegradation pathway of cyclohexane carboxylate. Compounds. ResearchGate. [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]
-
Draft Data Quality Evaluation and Data Extraction Information for Environmental Fate and Transport for Octamethylcyclotetrasilox. EPA. [Link]
-
Aerobic and Anaerobic Biodegradation. IntechOpen. [Link]
-
Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. PMC - NIH. [Link]
-
OECD Guidelines Test No. 301 C & F. BPC Instruments. [Link]
-
Methylcyclohexane. echa.europa.eu. [Link]
-
Provisional Peer-Reviewed Toxicity Values for Cyclohexane (CASRN 110-82-7). EPA. [Link]
-
Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments. Frontiers in Microbiology. [Link]
-
The Vapour Pressures of Cyclohexane Over the Whole Fluid Range Determined Using Comparative Ebulliometry. ResearchGate. [Link]
-
The Microbial Degradation of Cyclohexane Carboxylic Acid. Microbiology Society. [Link]
-
Aerobic biodegradation studies of nonylphenol ethoxylates in river water using liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Cyclohexanol | C6H11OH | CID 7966. PubChem. [Link]
-
Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. EPA. [Link]
-
Types of OECD 301 Biodegradation Tests. Aropha. [Link]
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Frontiers | Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments [frontiersin.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
Methodological & Application
Application Note: Exploring Alicyclic Hydrocarbons as High-Temperature Stationary Phases in Gas Chromatography
A Guide to Theory, Protocol Development, and Application for High-Boiling Point Analytes
Abstract: The analysis of low-volatility, high-molecular-weight compounds necessitates the use of Gas Chromatography (GC) at elevated temperatures, often exceeding 350°C. This demand pushes the limits of conventional stationary phases, where issues like thermal degradation and column bleed can compromise analytical integrity. This document explores the theoretical advantages and practical considerations of using saturated alicyclic hydrocarbons, specifically using octadecylcyclohexane as a model compound, as a potential ultra-low polarity, high-temperature stationary phase. We provide a framework for understanding the unique properties of such a phase and deliver robust protocols for column conditioning and method development applicable to any high-temperature GC application, particularly within the pharmaceutical and petrochemical industries.
The Frontier of High-Temperature Gas Chromatography (HTGC)
Gas Chromatography is a cornerstone of analytical science, pivotal in drug development, environmental analysis, and quality control.[1] Its primary limitation, however, is the requirement that analytes be volatile and thermally stable.[2] For high-boiling point compounds such as triglycerides, waxes, motor oils, and intact porphyrins, analysis requires pushing the GC oven to temperatures that can degrade traditional stationary phases.[3][4]
The most common non-polar stationary phases each have limitations in this high-temperature regime:
-
Squalane: Long considered a gold standard for its non-polar nature, squalane is a non-bonded phase with a maximum operating temperature of less than 150°C, making it unsuitable for HTGC due to excessive column bleed.[5]
-
Polydimethylsiloxane (PDMS): While cross-linked and bonded PDMS phases offer significantly better thermal stability, they can still exhibit bleed at very high temperatures. Furthermore, despite being classified as non-polar, PDMS phases are more polar than pure hydrocarbons, which can affect the elution order of certain analytes.[5]
The ideal HTGC stationary phase would combine the extreme non-polarity of a pure hydrocarbon with the high thermal stability of a bonded phase. This has led to the development of specialized phases, such as those stabilized with arylene backbones, which can operate at temperatures up to 400°C and beyond.[6] Here, we delve into the theoretical potential of a novel class of stationary phases: saturated alicyclic hydrocarbons.
The Case for this compound: A Theoretical Model
This compound (C₂₆H₅₂) presents a compelling, albeit largely theoretical, model for an ideal HTGC stationary phase. Its molecular structure informs its potential advantages.
Key Theoretical Advantages:
-
Extreme Non-Polarity: As a fully saturated hydrocarbon, its selectivity is driven solely by dispersion forces. This would make it exceptionally effective for separating compounds based on boiling point and molecular size, a critical requirement in applications like simulated distillation (SIMDIS) of petroleum products.
-
High Thermal Stability: Saturated hydrocarbons are generally very thermally stable. The decomposition of related structures like propylcyclohexane requires temperatures well above 400°C.[7] A bonded this compound phase could theoretically offer a very high maximum operating temperature with minimal column bleed, as it lacks the Si-O backbone of polysiloxanes which can be susceptible to hydrolytic or thermal degradation.[8]
The Primary Challenge: Immobilization
The greatest obstacle to the widespread use of simple hydrocarbons as stationary phases is the difficulty in chemically bonding and cross-linking them to the fused silica capillary wall.[9] Without effective immobilization, the phase will bleed excessively at high temperatures, rendering it useless. While novel alicyclic polysiloxane phases have been developed with operating temperatures up to 280°C, creating a pure hydrocarbon phase with stability over 400°C remains a significant synthetic challenge.[5]
Comparative Properties of Stationary Phases
The following table summarizes the properties of this compound in the context of established non-polar phases.
| Stationary Phase | Polarity | Typical Max Temp (°C) | Bonding | Primary Separation Mechanism |
| Squalane | Very Low | ~150 | Non-Bonded | Dispersion Forces |
| 100% PDMS (e.g., DB-1) | Low | ~325-350 | Bonded & Cross-Linked | Dispersion Forces, Weak Dipole |
| 5% Phenyl PDMS (e.g., DB-5) | Low | ~325-350 | Bonded & Cross-Linked | Dispersion, π-π Interactions |
| Arylene-Stabilized PDMS | Low | ~400+ | Bonded & Cross-Linked | Dispersion, π-π Interactions |
| This compound (Theoretical) | Extremely Low | >400 (Hypothetical) | Requires Advanced Bonding | Purely Dispersion Forces |
Core Protocols for High-Temperature GC
While a commercially available this compound column is not standard, the protocols for handling any high-temperature, low-bleed column are universal. Adherence to these procedures is critical for achieving reproducible results and maximizing column lifetime.[6]
Protocol 1: New Column Installation and Conditioning
Rationale: Conditioning removes residual solvents, un-crosslinked oligomers, and other volatile contaminants from the stationary phase. It also ensures the phase is evenly distributed and stabilized. Skipping or rushing this step is the most common cause of high baseline bleed and poor performance.
Step-by-Step Procedure:
-
System Preparation: Before installation, ensure the GC system is leak-free. Use an electronic leak detector. The carrier gas must be of high purity (99.999% or better) and passed through oxygen and moisture traps. Oxygen is a primary cause of stationary phase degradation at high temperatures.[8]
-
Installation:
-
Trim 5-10 cm from each end of the column using a ceramic wafer to ensure a clean, square cut.
-
Install the column in the injector port. Do NOT connect the detector end.
-
Establish carrier gas flow through the column at the flow rate intended for the analysis (e.g., 1-2 mL/min for a 0.25 mm ID column).
-
-
Purge: Allow the carrier gas to purge the column at ambient temperature for 15-20 minutes to remove all oxygen from the capillary.
-
Conditioning Program:
-
Start the oven at a low temperature (e.g., 40-50°C).
-
Program the oven to ramp up at a rate of 5-10°C/min to a temperature approximately 20°C above the highest anticipated operating temperature of your method, but do not exceed the column's maximum isothermal temperature limit .
-
Hold at this conditioning temperature for 1-2 hours. For HTGC applications, a longer hold (up to 4 hours) may be beneficial.
-
-
Final Connection:
-
Cool the oven down.
-
Turn off the carrier gas flow and trim another 5-10 cm from the detector end of the column.
-
Connect the column to the detector.
-
Restore gas flow, check for leaks, and allow the baseline to stabilize.
-
Protocol 2: Method Development for High-Boiling Analytes
Rationale: Analyzing high-boiling compounds requires careful optimization of the inlet, oven program, and flow rate to ensure complete sample transfer, good peak shape, and efficient separation without analyte degradation.
Step-by-Step Procedure:
-
Inlet Selection & Parameters:
-
For high molecular weight analytes, a Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlet is strongly recommended to prevent discrimination and thermal degradation of labile compounds in a hot inlet.[6][10]
-
If using a Split/Splitless inlet, operate in splitless mode for trace analysis. Optimize the injection temperature to be hot enough to vaporize the analytes quickly but not so hot as to cause degradation. A good starting point is a temperature slightly above the boiling point of the solvent.
-
-
Oven Temperature Program:
-
Initial Temperature: Set the initial oven temperature slightly below the boiling point of the injection solvent. Hold for 1-2 minutes to allow for solvent focusing.
-
Temperature Ramp: A ramp rate of 10-20°C/min is a good starting point. Slower ramps will improve resolution but increase analysis time. Faster ramps shorten analysis time but may decrease resolution.
-
Final Temperature: The final temperature should be high enough to elute the highest-boiling analyte of interest in a reasonable time.
-
Final Hold (Bake-Out): After the last peak elutes, hold the oven at the final temperature (or ramp to a higher "bake-out" temperature) for 5-10 minutes to ensure any residual heavy compounds are eluted from the column, preventing ghost peaks in subsequent runs.
-
-
Carrier Gas and Flow Rate:
-
Hydrogen is often the preferred carrier gas for HTGC as it maintains high efficiency at higher linear velocities, shortening analysis times. Helium is a safe and effective alternative.
-
Set the carrier gas to a constant flow or constant linear velocity mode. A typical starting point for a 0.25 mm ID column is a linear velocity of 30-40 cm/s for Helium or 40-50 cm/s for Hydrogen.
-
-
Detector:
-
Ensure the detector temperature is set higher than the final oven temperature (typically +20 to +30°C) to prevent condensation of the analytes.
-
A Flame Ionization Detector (FID) is a robust and common choice for hydrocarbon analysis. For identification, a Mass Spectrometer (MS) capable of high-temperature operation is required.[3]
-
Example GC Parameters for High-Temperature Analysis
| Parameter | Setting | Rationale |
| Column | HTGC-rated, Low-Bleed Phase (e.g., VF-5ht) | Must withstand high temperatures with minimal bleed. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of efficiency and capacity. |
| Inlet | PTV or Cool On-Column | Minimizes discrimination and degradation of high-boiling analytes.[6] |
| Carrier Gas | Hydrogen or Helium (high purity) | H₂ allows for faster analysis; He is a safe alternative. |
| Linear Velocity | 45 cm/s (Hydrogen) | Optimal for speed and efficiency. |
| Oven Program | 50°C (1 min) -> 15°C/min -> 400°C (10 min) | Example program for a wide boiling range; final hold ensures column cleanliness. |
| Detector | FID or High-Temp MS | FID is a universal detector for hydrocarbons; MS provides identification. |
| Detector Temp | 420°C | Prevents condensation of eluted analytes. |
Applications in Drug Development and Research
In the pharmaceutical industry, HTGC is a powerful tool for analyzing low-volatility compounds that are not amenable to standard GC or are cumbersome to analyze by LC-MS.
-
Impurity Profiling: Identifying and quantifying high-boiling point impurities or degradation products in active pharmaceutical ingredients (APIs).
-
Excipient Analysis: Characterizing heavy excipients like polysorbates, glycerides, or waxes used in formulations.
-
Extractables & Leachables: Analyzing high molecular weight compounds that may leach from container closure systems or manufacturing components at elevated temperatures.
-
Metabolic Studies: Analyzing derivatized, low-volatility metabolites in preclinical studies.
Troubleshooting for High-Temperature Applications
| Problem | Potential Cause(s) | Solution(s) |
| High Baseline Bleed | - Column not fully conditioned. - Oxygen or moisture leak in the system. - Exceeding max temperature limit. - Column is old or damaged. | - Re-condition the column. - Perform a thorough leak check; replace gas traps. - Verify method temperature against column specs. - Trim column ends or replace the column. |
| Peak Tailing | - Active sites in the inlet liner or column. - Column contamination. - Insufficient final oven temperature. | - Use a deactivated liner; replace liner. - Perform a high-temperature bake-out. - Increase final oven temperature or hold time. |
| Ghost Peaks | - Contamination from previous injection. - Septum bleed. | - Increase bake-out time/temperature. - Use a high-quality, low-bleed septum; replace septum. |
| Loss of Resolution | - Column damage (phase degradation). - Incorrect carrier gas flow rate. | - Replace the column. - Verify and optimize linear velocity. |
Conclusion
The pursuit of better stationary phases for high-temperature gas chromatography is essential for expanding the analytical capabilities available to researchers. While this compound remains a theoretical model, it represents an ideal of extreme non-polarity and high thermal stability. The principles derived from this model—emphasizing thermal stability, inertness, and proper bonding—are universally applicable. By adhering to the meticulous protocols for system preparation, column conditioning, and method development outlined in this guide, scientists can successfully analyze high-boiling point compounds, pushing the boundaries of research and ensuring the quality and safety of pharmaceutical products.
References
- Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2025).
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- 1,4-Dimethyl-3-n-octadecylcyclohexane. (n.d.). PubChem.
- Types of Liquid Stationary Phases for Gas Chrom
- Types of stationary phases in gas chrom
- Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. (2006).
- High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds. (2012). PubMed.
- High Temperature GC Columns for Precise Separ
- Thermal Decomposition Kinetics of Propylcyclohexane. (2009). SciSpace.
- GC Method Development. (2011). Agilent.
- Gas Chromatography and its Applications in Pharmaceutical Industry. (2024). Journal of Medicinal and Organic Chemistry.
- Common Gas Chromatography Applic
- High molecular weight compound analysis using GC-ECD. (2017).
Sources
- 1. gentechscientific.com [gentechscientific.com]
- 2. High molecular weight compound analysis using GC-ECD - Chromatography Forum [chromforum.org]
- 3. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. scispace.com [scispace.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Octadecylcyclohexane: A High-Performance, Non-Polar Solvent for Modern Organic Synthesis
Application Note & Protocols
Introduction: Beyond Conventional Non-Polar Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall process sustainability. While traditional non-polar solvents such as toluene, hexane, and cyclohexane are widely employed, they often present limitations related to boiling point, safety, and environmental impact. This application note introduces octadecylcyclohexane as a superior, non-polar solvent for a range of organic reactions. Its unique combination of a high boiling point, low vapor pressure, excellent thermal stability, and a favorable environmental profile makes it an attractive alternative for researchers, scientists, and drug development professionals seeking to enhance their synthetic methodologies.
This compound, an organic compound featuring a long-chain octadecyl group attached to a cyclohexane ring, is characterized by its significant hydrophobicity and low solubility in polar solvents.[1] The cyclohexane ring contributes to its oxidative stability, a desirable trait for reactions sensitive to solvent degradation.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, its applications in key organic transformations, and detailed protocols for its use, emphasizing its role as a green and efficient reaction medium.
Physicochemical Properties and Comparative Analysis
The utility of a solvent is fundamentally linked to its physical and chemical properties. This compound possesses a unique set of characteristics that distinguish it from common non-polar solvents.
| Property | This compound | Toluene | Hexane | Cyclohexane |
| Molecular Formula | C₂₄H₄₈[2] | C₇H₈ | C₆H₁₄ | C₆H₁₂ |
| Molecular Weight | 336.64 g/mol [2] | 92.14 g/mol | 86.18 g/mol | 84.16 g/mol |
| Boiling Point | 409 °C[2] | 110.6 °C | 68.5-69.1 °C | 80.74 °C |
| Melting Point | 43 °C[2] | -95 °C | -95 °C | 6.55 °C |
| Density | 0.824 g/cm³[2] | 0.867 g/cm³ | 0.659 g/cm³ | 0.779 g/cm³ |
| Flash Point | 195.2 °C[2] | 4 °C | -22 °C | -20 °C |
| Dielectric Constant | ~2 (estimated) | 2.38 | 1.88 | 2.02[3] |
| Toxicity Profile | Non-toxic, environmentally friendly[1] | Toxic, suspected carcinogen | Neurotoxin | Irritant, flammable |
The significantly higher boiling point and flash point of this compound offer a distinct advantage for reactions requiring elevated temperatures, enabling a wider operational window and enhanced safety by reducing flammability concerns. Its non-toxic and environmentally friendly nature aligns with the principles of green chemistry, offering a more sustainable option compared to the hazards associated with toluene and hexane.[1][4]
Applications in Organic Synthesis: A Paradigm Shift in Reaction Media
The non-polar and high-boiling nature of this compound makes it a suitable solvent for a variety of organic reactions where non-polar reactants are involved and/or high temperatures are necessary to overcome activation barriers.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Heck Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis.[5][6][7][8] The choice of solvent in these reactions is critical, influencing catalyst stability, substrate solubility, and reaction kinetics.[5][9] While polar aprotic solvents are often employed, non-polar solvents can be advantageous in specific contexts, particularly when dealing with non-polar substrates or to modulate catalyst activity.
The high thermal stability of this compound makes it an excellent candidate for high-temperature Suzuki and Heck reactions, which can be beneficial for activating less reactive substrates like aryl chlorides.[6] Its non-polar nature can also influence the catalytic cycle, potentially altering selectivity compared to polar solvent systems.
Protocol 1: Suzuki-Miyaura Coupling in this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound as the solvent.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add this compound to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring. The high boiling point of this compound allows for a wide range of reaction temperatures.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup:
-
Add water (10 mL) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer. Due to the high boiling point and potential solidification of this compound at room temperature, it may be necessary to perform the extraction at an elevated temperature or dilute with a lower-boiling non-polar solvent like hexane to facilitate separation.
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove any co-solvent.
-
-
Product Isolation and Solvent Recovery:
Protocol 2: Heck Reaction in this compound
This protocol outlines a general procedure for the Heck reaction between an aryl halide and an alkene in this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
This compound (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and phosphine ligand.
-
Add this compound, followed by the alkene and the base.
-
Heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Workup:
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with 1M HCl (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. As with the Suzuki reaction, a co-solvent may be beneficial during the workup.
-
-
Product Isolation and Solvent Recovery:
Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to protic solvents.[14][15] While ethers like diethyl ether and THF are the conventional solvents, the use of hydrocarbon solvents has also been explored.[16] this compound, being an inert and non-polar hydrocarbon, can serve as a suitable medium for Grignard reactions, particularly for the subsequent reactions of the Grignard reagent at elevated temperatures.
Protocol 3: Grignard Reagent Formation and Reaction in this compound
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound in this compound.
Materials:
-
Magnesium turnings (1.2 mmol)
-
Organic halide (1.0 mmol)
-
This compound (5 mL)
-
A small crystal of iodine (as an initiator)
-
Carbonyl compound (e.g., aldehyde or ketone, 1.0 mmol)
-
Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Grignard Reagent Formation:
-
Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of the organic halide dissolved in this compound from the dropping funnel.
-
Gently heat the mixture to initiate the reaction, which is often indicated by the disappearance of the iodine color and bubble formation.
-
Once initiated, add the remaining solution of the organic halide dropwise at a rate that maintains a gentle reflux. The high boiling point of this compound allows for higher reaction temperatures, which can be beneficial for the formation of Grignards from less reactive halides.
-
-
Reaction with Carbonyl Compound:
-
After the magnesium has been consumed, cool the Grignard reagent solution.
-
Add a solution of the carbonyl compound in this compound dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Product Isolation and Solvent Recovery:
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. The solvent can influence the rate and stereoselectivity of this reaction.[17][18][19] While polar solvents can accelerate some Diels-Alder reactions, non-polar solvents are often used, and solvent-free conditions have also been shown to be effective.[20] this compound provides a high-temperature, non-polar environment that can be advantageous for Diels-Alder reactions that require thermal activation.
Protocol 4: High-Temperature Diels-Alder Reaction in this compound
This protocol provides a general method for conducting a Diels-Alder reaction at elevated temperatures using this compound.
Materials:
-
Diene (1.0 mmol)
-
Dienophile (1.0 mmol)
-
This compound (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diene and dienophile in this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C). The high boiling point of this compound is particularly useful for overcoming the activation energy of sluggish Diels-Alder reactions.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture.
-
Workup and Product Isolation:
-
If the product is a solid, it may precipitate upon cooling and can be isolated by filtration.
-
If the product is soluble, the solvent can be removed under high vacuum at an elevated temperature.
-
Alternatively, the product can be isolated by column chromatography.
-
-
Solvent Recovery:
Visualizing the Workflow: A Sustainable Approach
The use of this compound promotes a more sustainable synthetic workflow through its high recoverability and reuse potential.
Caption: Experimental workflow for organic synthesis using recoverable this compound.
Safety, Handling, and Disposal
This compound is considered non-toxic and environmentally friendly.[1] However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its high boiling point, handle with care when heated to avoid thermal burns.
-
Storage: Store in a cool, dry place away from ignition sources.
-
Disposal: While this compound is more environmentally benign than many traditional solvents, it should be disposed of in accordance with local regulations for organic waste. The primary advantage lies in its high potential for recovery and reuse, which minimizes waste generation.[10][11][12][13]
Conclusion: A Greener Horizon for Organic Synthesis
This compound presents a compelling alternative to conventional non-polar solvents in organic synthesis. Its high boiling point, thermal stability, and favorable safety and environmental profile address many of the shortcomings of traditional solvents. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in a variety of important organic transformations. By embracing such green solvent alternatives, the scientific community can move towards more sustainable and efficient chemical manufacturing processes.
References
-
PubChem. 1,4-Dimethyl-3-n-octadecylcyclohexane. [Link]
-
Chemeo. Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Silber, E. (1972). Solvent Effects in the Diels Alder Reaction. Texas Tech University.
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). [Link]
-
Ecolink, Inc. Recycling High Boiling Solvents Through Boiling: An Overview. (2016). [Link]
- Zhang, C., et al. (2021). Hydrothermal synthesis of long-chain hydrocarbons up to C24 with NaHCO3-assisted stabilizing cobalt.
- Welton, T. (2015). Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 471(2183), 20150502.
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]
- Reichardt, C. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 1947-1953.
- Smith, J. (2017). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- Tolomei, A., et al. (2018). Palladium catalyzed Suzuki cross-coupling in various green solvents.
-
Wikipedia. Grignard reagent. [Link]
- Brehm, M., et al. (2020). Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. ACS Sustainable Chemistry & Engineering, 8(26), 9756-9767.
-
GEA. Recovery of high-boiling solvents from wet spinning processes. [Link]
- Franzén, R. G. (2000). The Suzuki, the Heck, and the Stille reaction—three versatile methods for the introduction of new C—C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
- Doxsee, K. M., & Hutchison, J. E. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 2(3), 121-128.
-
ResearchGate. Dielectric constant of cyclohexane. [Link]
- Tolomelli, A., et al. (2022). Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference.
- Kumar, A. (2007). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 9(12), 1333-1335.
- Sorin, E. J., et al. (2015). Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway. Plant Physiology, 168(3), 887-897.
- Ramsden, H. E. (1964). U.S. Patent No. 3,140,321. Washington, DC: U.S.
-
Condorchem Envitech. Recycling of organic solvents. [Link]
- Welton, T. (2015). Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 471(2183), 20150502.
- Gande, M. B., & Glorius, F. (2019). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews, 48(6), 1644-1658.
-
Hygieneforum.ch. Recycling of solvent. (2023). [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Carpenter, B. K. (1983). Solvent Effects in Intramolecular Diels-Alder Reactions of 2-Furfuryl Methyl Fumarates. The Journal of Organic Chemistry, 48(8), 1333-1335.
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1522-1537.
- Wang, H., et al. (2020). Direct synthesis of long-chain hydrocarbons by plasma-catalysis from syngas and CH4-CO2 mixtures.
- de la Cruz, J. N. C., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2014). Sustainable Solvents: Perspectives from Research, Business and International Policy. Royal Society of Chemistry.
- Lipshutz, B. H., & Ghorai, S. (2012). Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature. Johnson Matthey Technology Review, 56(3), 185-199.
-
Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube. [Link]
- Van der Bruggen, B., & Luis, P. (2023). Enabling High-Boiling-Point Green Solvent Recycling Using Organic Solvent Nanofiltration Membranes. ACS Sustainable Chemistry & Engineering.
- Kumpulainen, E., et al. (2024). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. Scientific Reports, 14(1), 5482.
- Sharma, S., & Van der Eycken, E. (2022). Heck Reactions. In Sustainable Catalysis in Flow (pp. 295-321). Royal Society of Chemistry.
- Lervik, A., et al. (2019). Effect of solvent motions on the dynamics of the Diels-Alder reaction. The Journal of Physical Chemistry B, 123(36), 7765-7774.
- Whitmore, F. C., & George, R. S. (1942). The Grignard Reagent in Hvdrocarbon Synthesis. Chemical Reviews, 31(2), 273-305.
-
Wikipedia. Suzuki reaction. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. (2017). [Link]
-
PubChem. Heptadecylcyclohexane. [Link]
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ecolink.com [ecolink.com]
- 11. gea.com [gea.com]
- 12. Recycling of organic solvents | Condorchem Enviro Solutions [condorchem.com]
- 13. Recycling of solvent | Hygieneforum.ch [hygieneforum.ch]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US3140321A - Preparation of grignard reagents in predominantly hydrocarbon media - Google Patents [patents.google.com]
- 17. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 18. chem.ucla.edu [chem.ucla.edu]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
- 20. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Octadecylcyclohexane in Lubricant and Grease Formulations
Introduction: The Role of Cycloaliphatic Hydrocarbons in Modern Lubrication
In the ever-evolving landscape of lubrication technology, the demand for high-performance fluids that can operate under extreme conditions continues to grow. Synthetic lubricants have emerged as a key solution, offering enhanced thermal stability, improved viscosity-temperature characteristics, and longer service life compared to their mineral oil counterparts. Among the various classes of synthetic base stocks, cycloaliphatic hydrocarbons, and specifically long-chain alkylated cyclohexanes like octadecylcyclohexane, represent a unique class of compounds with significant potential in specialized lubricant and grease formulations.
This compound (C24H48) is a saturated hydrocarbon characterized by a long C18 alkyl chain attached to a cyclohexane ring.[1] This molecular structure imparts a unique combination of properties, including excellent thermal and oxidative stability, low volatility, and a high viscosity index.[1] These characteristics make it a compelling candidate for use as a base oil or a performance-enhancing additive in applications demanding high shear stability and consistent performance across a wide temperature range. This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists working on the development of advanced lubricants and greases incorporating this compound.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in lubricant and grease formulations. The following table summarizes key physicochemical data for this compound.
| Property | Value | Unit | Reference |
| Chemical Formula | C24H48 | - | [1] |
| Molecular Weight | 336.64 | g/mol | [1] |
| Appearance | White to off-white crystalline solid at STP | - | [1] |
| Boiling Point | 409 | °C | [2] |
| Melting Point | 43 | °C | [2] |
| Density | 0.824 | g/cm³ | [2] |
| Flash Point | 195.2 | °C | [2] |
Mechanism of Action in Lubrication
The unique molecular structure of this compound is central to its performance as a lubricant component. The cyclohexane ring provides a rigid, sterically hindered core that contributes to the fluid's high viscosity and resistance to shear degradation. The long, flexible octadecyl chain, on the other hand, ensures good solubility in hydrocarbon base stocks and contributes to the formation of a robust lubricating film.
In high-pressure applications, such as in traction drives, the cycloaliphatic structure of this compound is believed to undergo a temporary, reversible increase in viscosity under load, leading to a high traction coefficient. This "viscoelastic" behavior allows for efficient torque transfer in traction drives, a key advantage over many other synthetic base fluids.
Application as a Traction Fluid
Traction fluids are specialized lubricants designed for use in continuously variable transmissions (CVTs) and other traction-drive systems. These fluids must exhibit a high coefficient of traction to effectively transmit power between rolling elements. Cycloaliphatic hydrocarbons are known to be excellent traction fluids.
Formulation Guidelines for Traction Fluids
When formulating a traction fluid with this compound, it is typically blended with other synthetic base stocks, such as polyalphaolefins (PAOs), to achieve the desired balance of traction performance, viscosity, and low-temperature fluidity.[2] A typical starting formulation might consist of:
-
Base Oil: 50-80% this compound
-
Co-base Oil: 15-45% Low-viscosity PAO (e.g., PAO 4 or PAO 6)
-
Additive Package: 5-15% (including antioxidants, anti-wear agents, and viscosity index improvers)
The selection of the co-base oil and additive package is critical to meet the specific requirements of the application, such as operating temperature range and material compatibility.
Protocol for Evaluating Traction Coefficient
The traction coefficient of a lubricant is a measure of its ability to transmit shear forces. A high traction coefficient is desirable for traction fluids. The following protocol outlines a method for measuring the traction coefficient using a mini-traction machine (MTM).
Objective: To determine the traction coefficient of a lubricant formulation containing this compound.
Apparatus:
-
Mini-Traction Machine (MTM)
-
Steel ball and disc specimens
-
Temperature controller
-
Data acquisition system
Procedure:
-
Clean the steel ball and disc specimens with a suitable solvent (e.g., hexane) and dry them thoroughly.
-
Mount the ball and disc in the MTM.
-
Apply a small amount of the test lubricant to the contact zone between the ball and disc.
-
Set the desired test temperature (e.g., 40°C, 80°C, 120°C).
-
Apply the desired load to the ball.
-
Set the rolling speed and the slide-to-roll ratio (SRR). The SRR is the ratio of the sliding speed to the rolling speed.
-
Start the MTM and record the traction force and the normal load.
-
The traction coefficient (μ) is calculated as the ratio of the traction force to the normal load (μ = Traction Force / Normal Load).
-
Vary the SRR from 0% to 50% and record the traction coefficient at each step to generate a traction curve.
Data Analysis:
Plot the traction coefficient as a function of the slide-to-roll ratio. The peak traction coefficient is a key performance parameter for traction fluids.
Application as a Viscosity Index Improver
The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.[3] this compound's molecular structure contributes to a high viscosity index, making it a potential VI improver in multigrade engine oils and industrial lubricants.
Protocol for Determining Viscosity Index (ASTM D2270)
This protocol describes the standard practice for calculating the viscosity index of a lubricating oil from its kinematic viscosity at 40°C and 100°C.[4]
Objective: To determine the Viscosity Index of a lubricant blend containing this compound.
Apparatus:
-
Calibrated glass capillary viscometers (ASTM D445).[5]
-
Constant temperature baths, capable of maintaining temperatures of 40°C ± 0.02°C and 100°C ± 0.02°C.[6]
-
Timer, accurate to 0.1 seconds.
Procedure:
-
Measure Kinematic Viscosity at 100°C (Y):
-
Select a clean, dry, calibrated viscometer that will give a flow time of not less than 200 seconds.[1]
-
Charge the viscometer with the sample oil.
-
Place the viscometer in the 100°C constant temperature bath.
-
Allow the sample to reach thermal equilibrium (at least 30 minutes).
-
Measure the time required for the meniscus to pass between the two calibration marks.
-
Calculate the kinematic viscosity (Y) in centistokes (cSt) by multiplying the flow time by the viscometer constant.
-
-
Measure Kinematic Viscosity at 40°C (U):
-
Repeat the procedure described in step 1, but with the constant temperature bath set to 40°C.
-
-
Calculate Viscosity Index (VI):
-
Using the measured kinematic viscosity at 100°C (Y), find the values of L and H from the tables in the ASTM D2270 standard.[7] L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
-
Use the following formula to calculate the VI:
-
If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] x 100
-
If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100 , where N = (log H - log U) / log Y.
-
-
Note: For accurate calculations, it is essential to use the tables and formulas provided in the latest version of the ASTM D2270 standard.[4]
Application in Grease Formulations
Grease is a semi-solid lubricant consisting of a base oil, a thickener, and additives. The base oil provides the lubrication, while the thickener holds the base oil in place. This compound's high viscosity, thermal stability, and compatibility with hydrocarbon-based thickeners make it a suitable base oil for specialty greases.
Compatibility with Grease Thickeners
The compatibility of the base oil with the thickener is crucial for the performance and stability of the grease.[8] this compound, being a non-polar hydrocarbon, is expected to be compatible with common non-polar thickeners.
-
Lithium and Lithium Complex Soaps: These are the most common grease thickeners and are generally compatible with hydrocarbon base oils.[9]
-
Polyurea: Polyurea thickeners are known for their excellent high-temperature performance and are also compatible with hydrocarbon base oils.[10]
-
Calcium Sulfonate: These thickeners offer excellent rust protection and extreme pressure properties and are compatible with hydrocarbon base oils.
It is important to note that while general compatibility charts exist, experimental verification is always recommended when formulating a new grease.[11]
Protocol for Evaluating Grease Compatibility (ASTM D6185)
This protocol provides a standardized method for evaluating the compatibility of a binary mixture of lubricating greases.[12] This can be adapted to test the compatibility of a new grease formulation with an existing one.
Objective: To evaluate the compatibility of a grease formulated with this compound with a standard lithium complex grease.
Apparatus:
-
Grease worker (for penetration testing)
-
Dropping point apparatus (ASTM D566 or D2265)
-
Oven for high-temperature storage stability testing
Procedure:
-
Prepare Grease Mixtures: Prepare binary mixtures of the this compound-based grease (Grease A) and the standard lithium complex grease (Grease B) in the following ratios by mass: 10:90, 50:50, and 90:10.[13]
-
Primary Tests:
-
Dropping Point: Determine the dropping point of the neat greases and the three mixtures according to ASTM D566 or D2265. A significant decrease in the dropping point of a mixture compared to the neat greases indicates incompatibility.[11]
-
Mechanical Stability (Worked Penetration): Determine the 100,000-stroke worked penetration of the neat greases and the mixtures according to ASTM D217. A significant change in the consistency of a mixture indicates incompatibility.[4]
-
High-Temperature Storage Stability: Store the neat greases and the mixtures in an oven at a specified temperature (e.g., 120°C) for a specified time (e.g., 100 hours). After storage, measure the change in the 60-stroke worked penetration. A significant change in consistency indicates incompatibility.[14]
-
Interpretation of Results:
The greases are considered compatible if the properties of the mixtures are within an acceptable range of the properties of the individual greases, as defined in the ASTM D6185 standard.[12]
Visualizations
Experimental Workflow for Lubricant Evaluation
Caption: Workflow for formulating and evaluating lubricants containing this compound.
Logical Relationship in Grease Compatibility Testing
Caption: Decision logic for determining grease compatibility based on ASTM D6185.
References
-
ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C, ASTM International, West Conshohocken, PA, 2016, [Link]
-
How to Calculate the Viscosity Index of a Lubricant? - Martests Instrument. [Link]
-
The Skinny on Grease Compatibility - The Kirkpatrick Group. [Link]
-
ASTM D2270 - eralytics. [Link]
-
ASTM D445 - eralytics. [Link]
-
D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C - ASTM. [Link]
-
Viscosity Index Calculator (ASTM D2270) - Functional Products Inc. [Link]
-
Lubricating grease: compatibility, mixing risks and tests - MD Poland. [Link]
-
D6185 Standard Practice for Evaluating Compatibility of Binary Mixtures of Lubricating Greases - ASTM. [Link]
-
Understanding Grease Compatibility | Machinery Lubrication. [Link]
-
ASTM D445 & IP71 - METHODS - Tamson Instruments. [Link]
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs. [Link]
- US6372696B1 - Traction fluid formulation - Google P
- WO2022072962A1 - Low friction and low traction lubricant compositions useful in dry clutch motorcycles - Google P
- JPS62230895A - Fluid for improved traction - Google P
- WO2007044117A2 - Variable transmission traction fluid composition - Google P
- US4329529A - Traction fluids for traction drive transmissions - Google P
- WO2020186139A1 - Novel traction fluid with improved low temperature properties - Google P
-
(PDF) Methyltrioctylammonium Octadecanoate as Lubricant Additive to Different Base Oils. [Link]
-
Effect of Functional Groups of Polyglycol Oils on Their Lubrication Properties. [Link]
-
Lithium Grease Concern: Paving the Way for Innovative Grease Alternates. [Link]
-
Grease Compatibility: Something To Pay Attention To - Bell Performance. [Link]
-
Exploring Compatibility Limits for Lubricating Grease Formulations - Preprints.org. [Link]
-
Grease Compatibility Chart: Thickener | PDF | Chemical Substances - Scribd. [Link]
-
The Boundary Lubrication Properties of Model Esters - National Institute of Standards and Technology. [Link]
-
Bioavailability and toxicity evaluation of grease thickeners using SPME and MicrotoxTM. [Link]
-
Well-Dispersed Graphene Enhanced Lithium Complex Grease Toward High-Efficient Lubrication - OUCI. [Link]
-
Grease Compatibility Chart and Reference Guide - Machinery Lubrication. [Link]
-
Lithium Grease: Composition, Formulations, and Applications - ÖleZol. [Link]
-
Performance of Lithium-Based Grease Filled with Hybrid Paraffin Oil and TiO2 Nanoparticles for Vehicle Applications - ResearchGate. [Link]
-
A study on the behavior of lithium soap greases using a high molecular weight fatty acid. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. US6372696B1 - Traction fluid formulation - Google Patents [patents.google.com]
- 3. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. ASTM D445 - eralytics [eralytics.com]
- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. martests.com [martests.com]
- 8. Lithium Grease: Composition, Formulations, and Applications - ÖleZol [olezol.com]
- 9. Grease Compatibility Chart and Reference Guide [machinerylubrication.com]
- 10. bellperformance.com [bellperformance.com]
- 11. thekirkpatrickgroup.com [thekirkpatrickgroup.com]
- 12. store.astm.org [store.astm.org]
- 13. mdpoland.pl [mdpoland.pl]
- 14. dupont.com [dupont.com]
Application Note: Octadecylcyclohexane as a Robust Internal Standard for Quantitative Analysis of High-Molecular-Weight Compounds
Foundational Principles: The Role of an Internal Standard in Achieving Analytical Precision
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC), achieving high accuracy and precision is paramount. However, the multi-step nature of sample preparation and analysis introduces potential sources of variability that can compromise the integrity of the results. An internal standard (IS) is a compound of known concentration that is added to all calibration standards and unknown samples prior to analysis.[1] Its primary function is to compensate for variations in sample injection volume, solvent evaporation, and analyte response due to instrumental drift.[1] By using the ratio of the analyte's response to the internal standard's response, a more consistent and reliable quantification can be achieved.
The selection of an appropriate internal standard is critical and is governed by several key criteria:
-
Chemical Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.
-
Purity and Stability: It must be of high purity and chemically stable, not reacting with the sample matrix or degrading under analytical conditions.
-
Absence in Samples: The internal standard should not be naturally present in the unknown samples being analyzed.
-
Chromatographic Resolution: It must be well-resolved from the analyte peaks in the chromatogram, with a resolution factor (Rs) typically greater than 1.5 to avoid peak overlap.
This application note provides a comprehensive guide to the use of octadecylcyclohexane as an internal standard for the quantitative analysis of high-molecular-weight, non-polar compounds, a common challenge in industries such as petroleum analysis and drug development.
This compound: A Profile of an Ideal Internal Standard
This compound (C₂₄H₄₈) is a saturated hydrocarbon consisting of an eighteen-carbon alkyl chain attached to a cyclohexane ring. Its physicochemical properties make it an excellent internal standard for the GC-based analysis of long-chain alkanes, fatty acid esters, and other high-molecular-weight, non-polar analytes.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₈ | |
| Molecular Weight | 336.64 g/mol | |
| Boiling Point | 409 °C | |
| Melting Point | 43 °C | |
| Density | 0.824 g/cm³ | |
| Solubility | Insoluble in polar solvents; Soluble in non-polar organic solvents (e.g., hexane, dichloromethane). |
The high boiling point of this compound ensures that it elutes within the temperature range of many high-molecular-weight analytes, making it a suitable benchmark in temperature-programmed GC methods. Its saturated hydrocarbon structure imparts high chemical stability and inertness. Furthermore, its solubility in common non-polar organic solvents simplifies the preparation of standard solutions.
Mass Spectral Characteristics:
-
Molecular Ion (M⁺): A molecular ion peak at m/z 336 may be observed, although it might be of low intensity due to the facile fragmentation of the long alkyl chain.
-
Characteristic Fragments: A series of fragment ions corresponding to the loss of alkyl groups will be prominent. The most intense peaks are often observed at lower m/z values, such as m/z 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). The cyclohexane ring can also lead to characteristic fragments. For quantification, it is advisable to use a unique and reasonably intense ion that is free from interference.
Applications in Complex Matrices
This compound is particularly advantageous in the analysis of complex samples such as crude oil, environmental extracts, and biological matrices where sample preparation can be extensive and lead to analyte loss.[2][3] Its non-polar nature makes it an excellent choice for methods analyzing petroleum hydrocarbons and other lipophilic compounds.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound as an internal standard in GC-MS analysis. These protocols are designed to be self-validating by incorporating principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[4][5]
Protocol 1: Preparation of this compound Internal Standard Stock Solution (1000 µg/mL)
Materials:
-
This compound (≥98% purity)
-
Hexane or Dichloromethane (GC grade)
-
10 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of hexane (or dichloromethane) to dissolve the this compound.
-
Once dissolved, fill the flask to the mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution in µg/mL.
-
Store the stock solution in a tightly sealed container at 4°C.
Protocol 2: Preparation of Calibration Standards
Materials:
-
Analyte(s) of interest
-
This compound stock solution (from Protocol 1)
-
Hexane or Dichloromethane (GC grade)
-
Series of 10 mL volumetric flasks
Procedure:
-
Prepare a stock solution of the analyte(s) of interest at a known concentration (e.g., 1000 µg/mL).
-
Label a series of 10 mL volumetric flasks for each calibration level (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To each volumetric flask, add a constant volume of the this compound stock solution to achieve a final concentration of, for example, 20 µg/mL.
-
Add varying volumes of the analyte stock solution to each flask to achieve the desired calibration concentrations.
-
Fill each flask to the mark with the solvent.
-
Stopper and mix thoroughly. These are your calibration standards.
Protocol 3: Sample Preparation and Analysis by GC-MS
Materials:
-
Unknown sample
-
This compound stock solution (from Protocol 1)
-
Hexane or Dichloromethane (GC grade)
-
Vials for sample and autosampler
Procedure:
-
Accurately weigh a known amount of the unknown sample into a suitable container.
-
Add a known volume of the this compound stock solution to the sample.
-
Perform the necessary sample extraction or dilution steps with a suitable solvent.
-
Transfer an aliquot of the final extract into a GC vial for analysis.
-
Analyze the calibration standards and samples using the GC-MS method.
Suggested GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 60 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-550) or Selected Ion Monitoring (SIM) |
Data Analysis and Method Validation
Workflow for Quantitative Analysis using an Internal Standard
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Quantitative and Qualitative Analysis of Octadecylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the analysis of octadecylcyclohexane (C₂₄H₄₈) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a high molecular weight saturated hydrocarbon, is relevant in various fields, including petrochemical analysis and as a component in complex mixtures. The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. The protocol emphasizes the rationale behind each step to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of High Molecular Weight Hydrocarbons
This compound is a non-polar, high-boiling-point compound, which presents a unique set of analytical challenges.[1] Its low volatility and potential for thermal degradation require careful optimization of GC-MS parameters. Gas chromatography coupled with mass spectrometry is the ideal technique for its analysis, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[2][3][4] This application note provides a validated workflow to achieve accurate and reproducible results.
The principle of "like dissolves like" governs the solubility of this compound, making it soluble in non-polar organic solvents but immiscible in water.[5][6][7] This property is fundamental to the sample preparation strategy outlined below. The long alkyl chain also influences its chromatographic behavior and mass spectral fragmentation.
Experimental Workflow: A Step-by-Step Protocol
The entire analytical process, from sample receipt to final data analysis, is depicted in the workflow diagram below. This systematic approach ensures that each stage is performed with precision, minimizing potential sources of error.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Sample Preparation Protocol
The goal of sample preparation is to introduce a clean, soluble, and appropriately concentrated sample into the GC-MS system.[8]
-
Solvent Selection: Due to the non-polar nature of this compound, a non-polar solvent is required.[9] n-Hexane is an excellent choice as it is volatile and compatible with common non-polar GC columns.
-
Dissolution:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of n-hexane to achieve a final concentration of approximately 10-100 µg/mL. This concentration range is generally suitable for achieving a good signal-to-noise ratio without saturating the detector.[8]
-
-
Filtration:
-
To prevent blockage of the injector and contamination of the GC column, it is crucial to remove any particulate matter.[10]
-
Filter the sample solution through a 0.45 µm PTFE (polytetrafluoroethylene) syringe filter into a clean glass autosampler vial. PTFE is recommended for its compatibility with organic solvents.
-
-
Vialing:
-
Use 2 mL amber glass vials with PTFE-lined caps to prevent analyte degradation from light and interaction with the cap material.
-
Ensure the vial is filled to a minimum of 0.5 mL to allow for proper sample aspiration by the autosampler.[10]
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These have been selected based on the high molecular weight and non-polar nature of the analyte.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and pressure control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Non-polar, e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A 30 m column provides a good balance of resolution and analysis time for complex samples.[11] The 5% phenyl-methylpolysiloxane phase is ideal for separating non-polar compounds like hydrocarbons.[12] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Split/Splitless | |
| Injector Temperature | 300 °C | Ensures complete and rapid volatilization of the high-boiling-point analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations | To optimize sensitivity and peak shape. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min | Allows for solvent focusing. |
| Ramp: 15 °C/min to 320 °C | A controlled ramp ensures good separation from other components. | |
| Final Hold: 320 °C for 10 min | Ensures elution of all high-boiling-point compounds. | |
| MS Transfer Line Temp. | 320 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns.[13] |
| Ion Source Temperature | 230 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra for library matching. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40-500 | Covers the expected molecular ion and fragment ions of this compound. |
| Solvent Delay | 3 min | Prevents the solvent peak from entering the mass spectrometer, preserving the filament. |
Data Analysis and Interpretation
Identification of this compound
The identification of this compound is based on two key pieces of information:
-
Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This can be confirmed by running a certified reference standard.
-
Mass Spectrum: The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.
Mass Spectral Fragmentation of this compound
Electron ionization of this compound (molecular weight: 336.65 g/mol ) will result in a molecular ion (M⁺) at m/z 336, although it may be of low abundance. The fragmentation pattern will be dominated by the loss of alkyl chains from the cyclohexane ring and fragmentation of the cyclohexane ring itself.
Caption: Predicted EI fragmentation pathway for this compound.
Expected Major Fragment Ions:
| m/z | Proposed Fragment | Significance |
| 336 | [C₂₄H₄₈]⁺ | Molecular Ion (M⁺) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation (loss of the C₁₈H₃₇ alkyl chain) |
| 69 | [C₅H₉]⁺ | Fragment from the cyclohexane ring |
| 57 | [C₄H₉]⁺ | Butyl cation (alkyl chain fragment) |
| 55 | [C₄H₇]⁺ | Fragment from the cyclohexane ring |
| 43 | [C₃H₇]⁺ | Propyl cation (alkyl chain fragment) |
| 41 | [C₃H₅]⁺ | Allyl cation (ring or chain fragment) |
The presence of a prominent peak at m/z 83 is highly indicative of an alkyl-substituted cyclohexane.[14][15][16] The series of peaks separated by 14 amu (CH₂) at m/z 43, 57, 71, 85, etc., is characteristic of saturated hydrocarbon chains.[17]
Quantification
For quantitative analysis, an internal standard method is recommended for the highest accuracy.
-
Internal Standard Selection: Choose an internal standard that is chemically similar to this compound but has a different retention time and mass spectrum. A suitable choice would be a deuterated long-chain alkane or another alkylcyclohexane not present in the sample, such as eicosylcyclohexane.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and samples under the same GC-MS conditions.
-
Data Processing:
-
Integrate the peak areas of the characteristic ions for both this compound (e.g., m/z 83) and the internal standard.
-
Calculate the response factor (RF) for each calibration standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Use the resulting linear regression to determine the concentration of this compound in the unknown samples.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible qualitative and quantitative results. The justification provided for each parameter selection is intended to empower the analyst to further optimize the method for their specific sample matrices and analytical objectives.
References
-
Analysis of Volatile Organic Compounds and Petroleum Hydrocarbons (C6-C9) in Soil and Sediment with an Agilent 8890 GC/5977B MSD. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. Retrieved from [Link]
-
GC-MS chromatograms of the m/z 85 fragment of the saturated... (n.d.). ResearchGate. Retrieved from [Link]
-
High-temperature GC/MS characterization of porphyrins and high molecular weight saturated hydrocarbons. (n.d.). ACS Publications. Retrieved from [Link]
-
How to determine the solubility of cyclohexane. (2016). Quora. Retrieved from [Link]
-
Instruction Manual ISQ GC-MS (Thermo). (2021). University of Zurich. Retrieved from [Link]
-
Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). (n.d.). CORE. Retrieved from [Link]
-
4.4 Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Springer. Retrieved from [Link]
-
Cyclohexane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). (n.d.). Cheméo. Retrieved from [Link]
-
Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent. Retrieved from [Link]
-
Mass Spectrometry of Cycloalkanes. (2025). YouTube. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]
-
Electron ionization mass spectra of alkylated sulfabenzamides. (n.d.). PMC - NIH. Retrieved from [Link]
-
GC & GC/MS Applications Overview. (n.d.). Agilent. Retrieved from [Link]
-
Cyclohexane, decyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
GC Column Selection Guide. (n.d.). Restek. Retrieved from [Link]
-
Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). YouTube. Retrieved from [Link]
-
Cyclohexane. (n.d.). Wikipedia. Retrieved from [Link]
-
Fundamentals of GC Columns Training – Agilent Technologies. (2016). YouTube. Retrieved from [Link]
-
1.6: Physical properties of organic compounds. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
GC/MS Sample Preparation. (2024). HSC Cores - BookStack. Retrieved from [Link]
-
SOLUBILITY OF POLYMERS. (n.d.). Kinam Park. Retrieved from [Link]
-
1,4-Dimethyl-3-n-octadecylcyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
Cyclohexanone. (n.d.). NIST WebBook. Retrieved from [Link]
-
Excellent, Reproducible Results for Difficult Samples. (n.d.). Agilent. Retrieved from [Link]
-
Cyclohexanone. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclohexane, methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Dodecylcyclohexane. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyclohexane - Wikipedia [en.wikipedia.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. fishersci.ca [fishersci.ca]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. labicom.cz [labicom.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclohexane [webbook.nist.gov]
- 15. Cyclohexane, decyl- [webbook.nist.gov]
- 16. Cyclohexane, methyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Octadecylcyclohexane: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of octadecylcyclohexane using High-Performance Liquid Chromatography (HPLC). This compound, a highly non-polar saturated hydrocarbon, presents unique challenges for chromatographic analysis due to its lack of a UV chromophore and its strong retention on conventional reversed-phase columns. This document outlines a robust Reversed-Phase HPLC (RP-HPLC) method, detailing the rationale behind the selection of the stationary phase, mobile phase, and detection technique. A step-by-step protocol for sample preparation, method execution, and data analysis is provided to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound (C₂₄H₄₈) is a saturated aliphatic hydrocarbon characterized by a long octadecyl (C18) chain attached to a cyclohexane ring. Its chemical structure renders it highly hydrophobic and non-polar. This compound and its analogues are relevant in various fields, including lubricants, synthetic oils, and as potential non-polar moieties in drug delivery systems.[1] Accurate quantification and purity assessment of this compound are critical for quality control and research applications.
The primary analytical challenges in developing an HPLC method for this compound are twofold:
-
Strong Hydrophobic Retention: Its highly non-polar nature leads to very strong retention on standard C18 reversed-phase columns, often requiring highly organic mobile phases for elution.
-
Lack of a Chromophore: As a saturated hydrocarbon, this compound does not possess any chromophoric functional groups, making detection by conventional UV-Vis detectors challenging, especially at low concentrations.[2]
This guide addresses these challenges by proposing a method that employs a specialized stationary phase for enhanced selectivity and a universal detection technique suitable for non-chromophoric analytes.
Method Development Strategy: A Logic-Driven Approach
The development of a successful HPLC method for this compound hinges on a systematic selection of the chromatographic parameters. The following sections detail the rationale behind the chosen components of the analytical method.
Choosing the Right Separation Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most appropriate chromatographic mode for the separation of non-polar compounds like this compound.[3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The retention mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[3] Non-polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus will be retained longer.[3]
Stationary Phase Selection: Beyond the Standard C18
While a standard C18 column is the workhorse of reversed-phase chromatography, for highly hydrophobic molecules like this compound, a stationary phase with a longer alkyl chain, such as a C30 column , is recommended.
Rationale for C30 Column Selection:
-
Enhanced Retention and Selectivity: C30 phases provide greater hydrophobicity compared to C18 phases, leading to increased retention of non-polar analytes. This can be advantageous for resolving this compound from other non-polar impurities.[4][5]
-
Shape Selectivity: Polymeric C30 columns are known for their high shape selectivity, which is beneficial for separating structurally similar isomers.[6][7] This can be particularly useful if analyzing mixtures containing different isomers of alkylated cyclohexanes.
Mobile Phase Composition: A Non-Aqueous Approach
Given the extreme hydrophobicity of this compound, a purely aqueous mobile phase system is impractical. Therefore, a non-aqueous reversed-phase approach or a mobile phase with a very high organic content is necessary. A gradient elution is recommended to ensure efficient elution and good peak shape.
Recommended Mobile Phase:
-
Mobile Phase A: Methanol (MeOH)
-
Mobile Phase B: A mixture of isopropanol (IPA) and tetrahydrofuran (THF) (e.g., 50:50 v/v)
Causality behind the choice of solvents:
-
Methanol (MeOH): A common polar organic solvent in reversed-phase HPLC.
-
Isopropanol (IPA) and Tetrahydrofuran (THF): Stronger organic solvents than methanol and acetonitrile, necessary to elute highly retained, non-polar compounds from a C30 column.[8] THF, in particular, can offer different selectivity for structurally similar hydrophobic compounds.
Detection Method: Seeing the Unseen
The absence of a UV-absorbing chromophore in this compound necessitates the use of a universal detector. Two primary options are suitable:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-sensitive detector that is independent of the optical properties of the analyte.[9][10] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles.[11] This makes it an excellent choice for the detection of saturated hydrocarbons.
-
Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte.[12][13] It is a universal detector but is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[12][14]
For this application note, we will focus on the use of an Evaporative Light Scattering Detector (ELSD) due to its compatibility with gradient elution, which is crucial for analyzing samples with a wide range of polarities and for ensuring efficient elution of the highly retained this compound.
Detailed Application and Protocols
This section provides a step-by-step protocol for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (ELSD).
-
C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade Methanol, Isopropanol, and Tetrahydrofuran.
-
This compound standard.
-
Appropriate vials and filters for sample preparation.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 5. agilent.com [agilent.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parker.com [parker.com]
- 10. researchgate.net [researchgate.net]
- 11. peakscientific.com [peakscientific.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Illuminating the Unseen: A Detailed Guide to the ¹H and ¹³C NMR Structural Elucidation of Octadecylcyclohexane
In the realm of organic chemistry, particularly in the sectors of lubricants, materials science, and drug development, the unambiguous structural confirmation of long-chain aliphatic and alicyclic compounds is paramount. Octadecylcyclohexane, a molecule combining a flexible alkyl chain with a conformationally dynamic cyclohexane ring, presents a unique spectroscopic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting spectra with a focus on scientific integrity.
The Spectroscopic Challenge of Saturated Hydrocarbons
The NMR spectra of long-chain alkanes and cycloalkanes are often characterized by significant signal overlap in the ¹H domain due to the small differences in the chemical environments of many protons.[1] Similarly, the ¹³C spectra can show clustering of signals for the methylene groups in the long alkyl chain. However, with a strategic combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and confident assignment of all proton and carbon signals is achievable.[2]
Part 1: Experimental Protocols - A Foundation for Quality Data
The acquisition of high-quality, interpretable NMR data begins with meticulous sample preparation and the selection of appropriate experimental parameters. The protocols outlined below are designed to yield optimal results for a high molecular weight, non-polar analyte like this compound.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[3] A properly prepared sample should be homogeneous and free of particulate matter to ensure optimal magnetic field homogeneity.
-
Analyte Preparation: Ensure the this compound sample is pure and free from paramagnetic impurities, which can cause significant line broadening.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Deuterated chloroform (CDCl₃) is an excellent choice for non-polar compounds. The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability.
-
Concentration:
-
For ¹H NMR , a concentration of 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a clean vial. Once fully dissolved, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This step is crucial to remove any dust or solid particles that can degrade spectral resolution.
-
Final Touches: Cap the NMR tube and wipe the outside with a lint-free tissue to remove any fingerprints or dust before inserting it into the spectrometer.
Protocol 2: 1D NMR Data Acquisition
These experiments provide the fundamental chemical shift information for both the proton and carbon nuclei.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 5-6 ppm, is adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds ensures that the protons have fully relaxed between scans, which is important for accurate integration.
-
Number of Scans: Typically, 8-16 scans are sufficient for a sample of adequate concentration.
-
-
¹³C{¹H} NMR Spectroscopy (Proton Decoupled):
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are not observed in DEPT spectra. These experiments are invaluable for differentiating the various types of carbon environments in this compound.
-
Part 2: Spectral Interpretation and Structural Elucidation
While experimental spectra for this compound are not widely published, we can predict the spectra with a high degree of confidence based on the known chemical shifts of n-alkanes and substituted cyclohexanes.[4][5] The following sections detail the expected ¹H and ¹³C NMR spectra and their interpretation.
Visualizing the Structure
To aid in the discussion of the NMR data, the structure of this compound with the numbering scheme used for assignments is shown below.
Caption: Workflow for structural elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). In this compound, COSY would show correlations between the C1'-H and the adjacent C1-H₂ and C2'/C6'-H₂ protons, confirming the attachment of the alkyl chain to the cyclohexane ring. It would also show correlations between adjacent methylene groups within the chain, although resolving these in the crowded region would be difficult.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. [6]This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on the more easily distinguishable proton signals (where possible). For example, the proton signal at δ 0.88 ppm would show a correlation to the carbon signal at δ 14.1 ppm, confirming this as the terminal methyl group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. [6]For instance, the protons of the terminal methyl group (C18-H₃) would show a correlation to the C17 carbon. The methine proton on the cyclohexane ring (C1'-H) would show correlations to C1, C2, C2', and C6', definitively establishing the connectivity around the point of substitution.
Conclusion
The structural elucidation of this compound, while seemingly straightforward, requires a systematic and multi-faceted NMR approach to overcome the inherent challenges of signal overlap in saturated hydrocarbons. By combining high-resolution 1D NMR techniques (¹H, ¹³C, and DEPT) with the connectivity information from 2D experiments (COSY, HSQC, and HMBC), a complete and unambiguous assignment of every proton and carbon in the molecule can be achieved. The protocols and interpretive guidance provided in this application note serve as a robust framework for researchers and scientists in various fields to confidently characterize this and other complex aliphatic and alicyclic structures.
References
- BenchChem. (2025).
-
PubChem. (n.d.). Dodecylcyclohexane. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2021, March 5). Spectroscopic Properties of Cyclohexanes. [Link]
- Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. [Link]
-
NIST. (n.d.). Cyclohexane, octadecyl-. NIST Chemistry WebBook. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
-
Magritek. (n.d.). NMR Spectra Library. [Link]
-
University of Calgary. (n.d.). Substituted Cycloalkanes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0237204) [np-mrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dodecylcyclohexane | C18H36 | CID 15714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Dodecylcyclohexane [webbook.nist.gov]
Application Notes & Protocols: Leveraging Octadecylcyclohexane in Advanced Phase-Change Materials for Thermal Energy Storage
Introduction: The Imperative for Advanced Thermal Energy Management
The efficient storage and release of thermal energy is a cornerstone of modern energy management, with critical applications ranging from the thermal regulation of high-power electronics and batteries to enhancing the efficiency of renewable energy systems and creating energy-saving buildings.[1][2] Latent Heat Thermal Energy Storage (LHTES) systems, which utilize phase-change materials (PCMs), offer a particularly compelling solution by storing and releasing large amounts of energy at a nearly constant temperature during their phase transition.[3][4] Among the vast array of available PCMs, organic solid-liquid materials, such as paraffins and fatty acids, are prized for their high latent heat, chemical inertness, and congruent melting behavior.[5][6]
This document introduces n-octadecylcyclohexane (ODCH), a long-chain alkylcyclohexane, as a promising candidate for PCM formulations. Its unique molecular structure, combining a flexible alkyl chain with a rigid cycloalkane ring, imparts a distinct set of thermophysical properties. With a melting point suitable for low-temperature applications, ODCH presents an opportunity for developing novel thermal management solutions.[7][8] These notes provide a comprehensive guide for researchers and drug development professionals on the characterization, application, and enhancement of ODCH-based PCMs, grounded in rigorous experimental protocols and field-proven insights.
Section 1: Physicochemical Profile of n-Octadecylcyclohexane
A thorough understanding of a PCM's intrinsic properties is the foundation for its successful application. Octadecylcyclohexane is a colorless, waxy solid at room temperature with excellent thermal stability and a hydrophobic nature, making it non-corrosive and suitable for long-term use.[7][9] Key thermophysical properties are summarized below.
Table 1: Physicochemical Properties of n-Octadecylcyclohexane
| Property | Value | Source |
| Chemical Formula | C₂₄H₄₈ | [7] |
| Molecular Weight | 336.64 g/mol | [7] |
| Melting Point (T_m) | ~43 °C | [7][8] |
| Boiling Point | 409 °C | [7][8] |
| Density (solid) | ~0.824 g/cm³ | [7] |
| Latent Heat of Fusion (ΔH_fus) | Requires experimental determination (See Protocol 1) | - |
| Thermal Conductivity (k) | Requires experimental determination (See Protocol 2) | - |
Section 2: Core Challenges & Strategic Mitigation in PCM Formulation
The practical implementation of organic PCMs like ODCH is often hindered by two primary challenges: inherent low thermal conductivity and potential leakage of the material in its liquid state.[6][12] Addressing these issues is paramount for developing robust and efficient thermal energy storage systems.
-
Challenge: Low Thermal Conductivity: Organic materials typically exhibit poor thermal conductivity (in the range of 0.2-0.4 W/m·K), which impedes the rate of heat transfer during both charging (melting) and discharging (solidifying) cycles.[12] This can create a significant thermal gradient within the PCM, reducing the overall efficiency of the system.
-
Challenge: Phase Instability & Leakage: The transition from a solid to a liquid phase necessitates robust containment to prevent leakage, which can compromise system integrity and performance.
Mitigation Workflow Diagram
The following diagram illustrates the logical workflow for addressing these core challenges.
Caption: Logical workflow for mitigating PCM challenges.
Section 3: Experimental Protocols for Characterization & Formulation
The following protocols provide step-by-step methodologies for the essential experiments required to fully characterize ODCH and formulate it into a practical, shape-stabilized PCM composite.
Protocol 1: Thermal Properties Characterization via Differential Scanning Calorimetry (DSC)
Objective: To precisely determine the melting temperature (T_m) and latent heat of fusion (ΔH_fus) of n-octadecylcyclohexane.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The energy absorbed during the endothermic melting process is quantified to determine the latent heat.
Materials & Equipment:
-
n-Octadecylcyclohexane (≥98% purity)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Microbalance (±0.01 mg accuracy)
-
Crimping press for DSC pans
Procedure:
-
Sample Preparation: Tare a hermetic aluminum DSC pan and lid on the microbalance. Accurately weigh 5-10 mg of ODCH into the pan.
-
Encapsulation: Securely seal the lid onto the pan using the crimping press. This prevents any loss of material through vaporization.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Execute the following temperature program:
-
Step 1 (Equilibration): Hold at 20°C for 5 minutes to ensure thermal equilibrium.
-
Step 2 (Heating): Heat from 20°C to 70°C at a constant rate of 10°C/min. This will capture the melting transition.
-
Step 3 (Isothermal): Hold at 70°C for 5 minutes to ensure complete melting.
-
Step 4 (Cooling): Cool from 70°C to 20°C at a constant rate of 10°C/min. This will capture the solidification (freezing) transition.
-
-
Data Analysis:
-
From the heating curve (endotherm), determine the onset temperature and the peak temperature, which corresponds to the melting point range.
-
Integrate the area under the melting peak to calculate the latent heat of fusion (ΔH_fus) in J/g.
-
Repeat the analysis for the cooling curve (exotherm) to assess the degree of supercooling.
-
Table 2: Example of Expected DSC Data for n-Octadecylcyclohexane
| Parameter | Heating Cycle | Cooling Cycle |
| Onset Temperature | ~41.5 °C | ~38.0 °C |
| Peak Temperature | ~43.2 °C | ~36.5 °C |
| Latent Heat (ΔH) | ~180 - 220 J/g | ~180 - 220 J/g |
| Supercooling | N/A | ~5-7 °C |
Protocol 2: Thermal Conductivity Measurement
Objective: To measure the thermal conductivity (k) of ODCH in both its solid and liquid states.
Principle: The Transient Plane Source (TPS) method is a reliable technique where a sensor acts as both a heat source and a temperature probe. By monitoring the temperature increase over time in response to a heat pulse, the thermal conductivity of the surrounding material can be calculated.
Materials & Equipment:
-
n-Octadecylcyclohexane
-
Transient Plane Source (TPS) instrument
-
Sample holder/mold (e.g., two identical cylindrical blocks)
-
Temperature-controlled chamber or water bath
Procedure:
-
Sample Preparation: Melt the ODCH and cast it into two identical, void-free solid blocks with flat surfaces. The dimensions should be sufficient to ensure a semi-infinite medium for the sensor.
-
Sensor Placement: Sandwich the TPS sensor between the two flat surfaces of the ODCH blocks.
-
Measurement (Solid Phase):
-
Place the assembly in a temperature-controlled chamber set to 25°C (well below T_m).
-
Allow the sample to equilibrate for at least 30 minutes.
-
Perform the TPS measurement according to the instrument's operating procedure.
-
-
Measurement (Liquid Phase):
-
Increase the chamber temperature to 60°C (well above T_m).
-
Allow the sample to fully melt and equilibrate.
-
Perform the TPS measurement on the liquid sample.
-
-
Data Analysis: The instrument software will calculate the thermal conductivity (W/m·K) based on the transient heating curve. Perform at least three measurements at each temperature to ensure reproducibility.
Table 3: Example of Expected Thermal Conductivity Data
| Phase | Measurement Temperature | Expected Thermal Conductivity (k) |
| Solid | 25 °C | ~0.25 - 0.40 W/m·K |
| Liquid | 60 °C | ~0.15 - 0.25 W/m·K |
Protocol 3: Formulation of a Shape-Stabilized ODCH/HDPE Composite
Objective: To fabricate a leak-proof, form-stable PCM composite by incorporating ODCH into a High-Density Polyethylene (HDPE) matrix.
Principle: HDPE, a thermoplastic polymer, acts as a structural support matrix. When heated above the melting point of ODCH but below its own, it contains the liquid PCM within its porous network via capillary forces and surface tension, preventing leakage.
Materials & Equipment:
-
n-Octadecylcyclohexane
-
High-Density Polyethylene (HDPE) pellets
-
Melt blender or laboratory-scale extruder
-
Hot press and mold
-
Beakers, hot plate with magnetic stirring
Procedure:
-
Material Preparation: Dry the HDPE pellets in an oven at 80°C for 4 hours to remove any moisture.
-
Melt Blending:
-
Set the temperature of the melt blender to 160°C (above the melting points of both ODCH and HDPE).
-
Add the HDPE pellets and allow them to melt completely.
-
Slowly add the desired weight percentage of ODCH (e.g., starting with 70 wt% ODCH, 30 wt% HDPE) to the molten HDPE while mixing.
-
Continue mixing for 15-20 minutes to ensure a homogeneous dispersion.
-
-
Molding:
-
Transfer the molten composite material into a pre-heated mold.
-
Use a hot press to apply pressure (e.g., 10 MPa) for 10 minutes to form a dense, uniform sheet or block.
-
-
Cooling: Allow the composite to cool to room temperature under pressure, then remove it from the mold.
-
Characterization:
-
Leakage Test: Place a weighed sample of the composite on filter paper in an oven at 60°C (above T_m of ODCH) for several hours. Observe for any signs of liquid PCM leakage and re-weigh the sample to quantify mass loss.
-
Thermal Analysis (DSC): Run a DSC analysis on the composite (as per Protocol 1) to determine the effective melting point and latent heat. The latent heat of the composite will be proportional to the mass fraction of ODCH.
-
Thermal Cycling: Subject the composite to repeated melting/freezing cycles (e.g., 100 cycles) and re-characterize its thermal properties to assess its long-term stability.
-
Overall Experimental Workflow
Caption: Comprehensive workflow from characterization to validation.
Section 4: Conclusion & Future Outlook
n-Octadecylcyclohexane stands out as a viable and compelling candidate for phase-change materials in the low-to-mid temperature range. Its favorable melting point, anticipated high latent heat, and chemical stability make it an attractive alternative to traditional paraffins. By systematically addressing its inherent limitations—namely low thermal conductivity and liquid-phase leakage—through the incorporation of conductive fillers and shape-stabilization techniques, researchers can unlock its full potential. The protocols detailed herein provide a robust framework for the characterization, formulation, and validation of high-performance, reliable ODCH-based PCM composites, paving the way for their integration into next-generation thermal management systems.
References
-
Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5) . Cheméo. [Link]
-
Cyclohexane, 1,4-dimethyl-2-octadecyl- . NIST WebBook. [Link]
-
Review of Thermophysical Property Data of Octadecane for Phase-Change Studies . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and Properties of Shape-Stabilized Phase Change Materials Based on Poly(triallyl isocyanurate-silicone)/n-Octadecane Composites . National Center for Biotechnology Information (PMC). [Link]
-
1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 . PubChem. [Link]
-
Cyclohexane (data page) . Wikipedia. [Link]
-
Materials for thermochemical energy storage and conversion: Attributes for low-temperature applications . Royal Society of Chemistry. [Link]
-
Measurement and Correlation of the Thermal Conductivity of Methylcyclohexane and Propylcyclohexane . National Institute of Standards and Technology (NIST). [Link]
-
The Impact of Additives on the Main Properties of Phase Change Materials . MDPI. [Link]
-
Cyclohexane, methyl- . NIST WebBook. [Link]
-
Thermal Energy Storage Technologies . SolarPACES. [Link]
-
Materials for thermochemical energy storage and conversion: attributes for low-temperature applications . Royal Society of Chemistry. [Link]
-
Nanoencapsulation of Organic Phase Change Materials in Poly(3,4-Ethylenedioxythiophene) for Energy Storage and Conversion . MDPI. [Link]
-
Experimental and Numerical Study on the Effect of Multiple Phase Change Materials Thermal Energy Storage System . University of Portsmouth. [Link]
-
Thermal Energy Storage Materials (TESMs)—What Does It Take to Make Them Fly? . MDPI. [Link]
Sources
- 1. solarpaces.org [solarpaces.org]
- 2. mdpi.com [mdpi.com]
- 3. Review of Thermophysical Property Data of Octadecane for Phase-Change Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.port.ac.uk [pure.port.ac.uk]
- 5. Synthesis and Properties of Shape-Stabilized Phase Change Materials Based on Poly(triallyl isocyanurate-silicone)/n-Octadecane Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. N-OCTADECYLCYCLOHEXANE CAS#: 4445-06-1 [m.chemicalbook.com]
- 9. This compound | 4445-06-1 | Benchchem [benchchem.com]
- 10. Materials for thermochemical energy storage and conversion: attributes for low-temperature applications - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 11. Materials for thermochemical energy storage and conversion: attributes for low-temperature applications - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 12. The Impact of Additives on the Main Properties of Phase Change Materials [mdpi.com]
Octadecylcyclohexane: A Premier Model Compound for Petroleum Geochemistry Studies
Application Note & Protocols
Introduction: The Role of Model Compounds in Unraveling Petroleum's Complexity
Petroleum geochemistry is the discipline dedicated to understanding the origin, generation, migration, accumulation, and alteration of petroleum.[1] Given that crude oil is an exceedingly complex mixture of hydrocarbons, researchers often rely on model compounds to systematically study the geochemical processes that transform organic matter into petroleum over geological timescales.[2] These model compounds are pure, well-characterized molecules that represent specific classes of hydrocarbons found in crude oil. By subjecting these compounds to simulated geological conditions in the laboratory, geochemists can elucidate reaction mechanisms, kinetics, and alteration pathways that are otherwise obscured in the natural, complex matrix of petroleum.
Octadecylcyclohexane (C₂₄H₄₈) has emerged as a particularly valuable model compound for these studies. As a long-chain alkylcyclohexane, it is representative of a significant class of saturated hydrocarbons commonly found in crude oils and refinery products.[3][4] Its structure, consisting of a cyclohexane ring and a long alkyl side chain, makes it an excellent proxy for studying the effects of thermal maturation and biodegradation on cyclic hydrocarbons, which are often more resistant to alteration than their n-alkane counterparts.[3][5] This application note provides a comprehensive guide to the use of this compound in petroleum geochemistry research, detailing its properties, experimental applications, and analytical protocols.
Why this compound? The Rationale Behind its Selection
The selection of this compound as a model compound is underpinned by several key characteristics:
-
Structural Representation: Its long alkyl chain attached to a saturated cyclic ring is a common structural motif in many crude oils. This allows for the investigation of processes like cyclization, aromatization, and isomerization that are crucial in petroleum formation and alteration.
-
Thermal Stability and Reactivity: The C-C bonds within the cyclohexane ring and the long alkyl chain exhibit different susceptibilities to thermal cracking. This differential reactivity provides a window into the complex bond-breaking and rearrangement reactions that occur during catagenesis, the thermal alteration of kerogen into petroleum.
-
Biodegradation Resistance: Alkylcyclohexanes are generally more resistant to microbial degradation than n-alkanes.[5] Studying the biodegradation of this compound helps in understanding the alteration of crude oils in reservoirs and the environmental fate of spilled petroleum products.[6] The presence and distribution of alkylcyclohexanes can serve as valuable fingerprints for characterizing petroleum products, especially after n-alkanes have been degraded.[3][4]
-
Analytical Tractability: this compound and its alteration products can be readily analyzed using standard analytical techniques in petroleum geochemistry, primarily gas chromatography-mass spectrometry (GC-MS).[7][8] Its relatively high molecular weight allows for clear separation from lighter hydrocarbons and provides characteristic mass spectral fragmentation patterns for confident identification.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in geochemical studies.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₈ | - |
| Molecular Weight | 336.65 g/mol | - |
| Boiling Point | 426.7 ± 10.0 °C at 760 mmHg | - |
| Density | 0.8±0.1 g/cm³ | - |
| CAS Number | 6703-80-6 | - |
Note: The exact values for some properties may vary slightly depending on the specific isomer.
Applications in Petroleum Geochemistry
Simulating Thermal Maturation (Catagenesis)
One of the primary applications of this compound is in hydrous pyrolysis experiments, which simulate the thermal maturation of source rocks and crude oils in sedimentary basins. By heating this compound in the presence of water at elevated temperatures and pressures, researchers can track its thermal degradation and isomerization pathways.
Key Insights from Thermal Maturation Studies:
-
Cracking Mechanisms: The initial stages of thermal stress lead to the cleavage of C-C bonds in the long alkyl side chain, producing a homologous series of shorter-chain alkylcyclohexanes and n-alkanes.
-
Isomerization: At higher thermal stress, isomerization of the cyclohexane ring and the alkyl chain occurs, leading to the formation of various isomers. The ratios of specific isomers can be calibrated as molecular maturity parameters to assess the thermal history of crude oils.
-
Aromatization: With increasing thermal maturity, dehydrogenation and subsequent aromatization of the cyclohexane ring can occur, leading to the formation of alkylbenzenes and more complex aromatic compounds.
Investigating Biodegradation Pathways
Biodegradation is a critical alteration process that affects the quality and composition of crude oil in reservoirs and in the environment.[9] this compound serves as a model substrate to study the microbial degradation of cyclic hydrocarbons.
Insights from Biodegradation Experiments:
-
Selective Depletion: Aerobic and anaerobic microorganisms exhibit different capabilities in degrading alkylcyclohexanes. Studies have shown that under anaerobic conditions, there can be a preferential loss of higher molecular weight homologs.[6]
-
Formation of Metabolites: The initial steps of biodegradation often involve the oxidation of the alkyl side chain or the cyclohexane ring, leading to the formation of cyclohexyl-substituted fatty acids and other polar metabolites. Identifying these metabolites provides crucial information on the enzymatic pathways involved.
-
Biomarker Ratios: The relative depletion of this compound compared to more resistant biomarkers, such as hopanes and steranes, can be used to assess the extent of biodegradation in a crude oil sample.[2]
Experimental Protocols
Protocol 1: Hydrous Pyrolysis of this compound
This protocol outlines a typical hydrous pyrolysis experiment to simulate the thermal maturation of this compound.
Objective: To investigate the thermal degradation and isomerization products of this compound under simulated geological conditions.
Materials:
-
This compound (high purity)
-
Deionized water
-
Stainless steel reaction vessels (e.g., Swagelok tubing)
-
High-temperature oven with programmable temperature control
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean stainless steel reaction vessel.
-
Add an equal volume of deionized water to the vessel.
-
-
Sealing the Vessel:
-
Securely seal the reaction vessel. It is crucial to ensure a leak-proof seal to maintain pressure during heating.
-
-
Pyrolysis:
-
Place the sealed vessel in a pre-heated, programmable oven.
-
Heat the vessel to the desired temperature (e.g., 300-350 °C) and maintain for a specific duration (e.g., 72 hours). The temperature and duration can be varied to simulate different levels of thermal maturity.
-
-
Sample Extraction:
-
After pyrolysis, allow the vessel to cool completely to room temperature.
-
Carefully open the vessel in a fume hood.
-
Extract the organic products by adding a known volume of dichloromethane (DCM) and sonicating for 15 minutes.
-
Repeat the extraction three times and combine the DCM extracts.
-
-
Drying and Concentration:
-
Dry the combined extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
GC-MS Analysis:
-
Analyze the concentrated extract using a gas chromatograph-mass spectrometer (GC-MS) to identify and quantify the reaction products.
-
Caption: Workflow for hydrous pyrolysis of this compound.
Protocol 2: Aerobic Biodegradation Assay
This protocol describes a method to assess the aerobic biodegradation of this compound using an enriched microbial consortium.
Objective: To determine the extent and rate of aerobic biodegradation of this compound by a specific microbial community.
Materials:
-
This compound
-
Minimal salts medium (MSM)
-
Enriched microbial consortium from a hydrocarbon-contaminated site
-
Sterile baffled flasks
-
Shaking incubator
-
Hexane, HPLC grade
-
Internal standard (e.g., deuterated alkane)
-
Gas chromatograph-flame ionization detector (GC-FID)
Procedure:
-
Inoculum Preparation:
-
Culture the enriched microbial consortium in a suitable growth medium containing a small amount of a readily available carbon source to ensure an active microbial population.
-
-
Experimental Setup:
-
In sterile baffled flasks, add a defined volume of MSM.
-
Add this compound as the sole carbon source to a final concentration of, for example, 100 ppm.
-
Inoculate the flasks with the prepared microbial consortium.
-
Prepare a sterile control flask containing MSM and this compound but no inoculum.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation (e.g., 150 rpm) to ensure aerobic conditions.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 3, 7, 14, and 28 days), withdraw an aliquot of the culture medium from each flask.
-
-
Extraction and Analysis:
-
To each aliquot, add a known amount of an internal standard.
-
Extract the remaining this compound with hexane.
-
Analyze the hexane extract using GC-FID to quantify the concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation over time by comparing the concentrations in the inoculated flasks to the sterile control.
-
Caption: Workflow for aerobic biodegradation of this compound.
Analytical Characterization: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for studying this compound and its alteration products.[7][8][10]
-
Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms) is typically used to separate the complex mixture of hydrocarbons produced during pyrolysis or biodegradation experiments. The long alkyl chain of this compound and its products results in relatively long retention times, allowing for good separation from more volatile compounds.[11]
-
Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is the standard ionization method. The mass spectrum of this compound is characterized by a molecular ion (m/z 336) and a series of fragment ions resulting from the loss of alkyl groups from the cyclohexane ring. A prominent fragment ion at m/z 83 corresponds to the cyclohexyl cation. Analysis of specific fragment ions can aid in the identification of isomers and degradation products.
Conclusion: An Indispensable Tool for Geochemical Research
This compound has proven to be an invaluable model compound for advancing our understanding of fundamental geochemical processes. Its use in controlled laboratory experiments allows for the systematic investigation of thermal maturation and biodegradation pathways of a key class of petroleum hydrocarbons. The insights gained from studying this compound can be extrapolated to interpret the complex geochemical signatures observed in natural crude oils, ultimately aiding in petroleum exploration and environmental assessment. The protocols and analytical approaches detailed in this application note provide a robust framework for researchers to effectively utilize this compound in their own geochemical investigations.
References
-
Alkylcyclohexanes in Environmental Geochemistry. (2010). ResearchGate. [Link]
-
1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem. (n.d.). PubChem. [Link]
-
Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments. (2006). ResearchGate. [Link]
-
Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products. (n.d.). EOLSS. [Link]
-
Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis. (2014). PubMed. [Link]
-
Biomarker Analysis in Petroleum Exploration. (2014). ResearchGate. [Link]
-
A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2014). ResearchGate. [Link]
-
Alkylcyclohexanes in Environmental Geochemistry. (2010). Taylor & Francis Online. [Link]
-
Petroleum Forensics: Identifying Biomarkers in Crude Oil Application Note. (n.d.). LECO Corporation. [Link]
-
Metagenomic Insights Into the Mechanisms for Biodegradation of Polycyclic Aromatic Hydrocarbons in the Oil Supply Chain. (2020). Frontiers in Microbiology. [Link]
-
Chapter 4: Petroleum Geochemistry.pdf. (n.d.). Government of Nova Scotia. [Link]
-
Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). USGS. [Link]
-
Quantitative oil analysis method. (n.d.). Environment and Climate Change Canada. [Link]
-
Alkylcyclohexanes in environmental geochemistry. (2002). USGS Publications Warehouse. [Link]
-
The effect of slight to minor biodegradation on C6 to C7 light hydrocarbons in crude oils: a case study from Dawanqi Oilfield in. (2016). SpringerLink. [Link]
-
Biomarker (petroleum) | 371 Publications | 2979 Citations | Top Authors | Related Topics. (n.d.). SciSpace. [Link]
-
Summary methods for the analysis of physical properties, chemical composition, and behavior of petroleum products. (n.d.). Environment and Climate Change Canada. [Link]
-
CHAPTER 5 PETROLEUM GEOCHEMISTRY. (n.d.). Government of Nova Scotia. [Link]
-
Biodegradation of Crude Oils in Reservoirs. (1984). ResearchGate. [Link]
-
Mineralogy and Geochemistry of Upper Cretaceous-Pliocene Sedimentary Rocks in the Yahşihan Basin, Central Anatolia, Türkiye: Provenance and Tectonic Implications. (2023). MDPI. [Link]
-
Petroleum Geochemistry. (n.d.). EOLSS. [Link]
-
PETROLEUM BIOMARKERS AS INDICATORS OF OIL ORIGIN AND MATURITY IN THE SOUTH-EASTERN PRECASPIAN BASIN. (2022). Herald of the Kazakh-British Technical University. [Link]
-
Analytical methods-Petroleum exploration. (2006). TNO. [Link]
-
Evaluation of Crude Oil Degradation by Yarrowia lipolytica. (2012). InTechOpen. [Link]
-
An Introduction to Automated Petroleum Chemical Analysis Techniques. (2020). AZoM. [Link]
-
PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spect. (n.d.). AWS. [Link]
-
Alkylcyclohexanes in Environmental Geochemistry. (2002). ScienceDirect. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). PubMed. [Link]
-
Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. (2021). Semantic Scholar. [Link]
-
Unprecedented separation of long chain alkenones from gas chromatography with a poly(trifluoropropylmethylsiloxane) stationary phase. (2019). ResearchGate. [Link]
-
Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2024). LCGC International. [Link]
-
c. Mass spectrum of Cyclohexane, 1,4-dimethyl-2-octadecyl-(CAS). (n.d.). ResearchGate. [Link]
-
Mass Spectrometry of Esterified Cyclodextrins. (2022). MDPI. [Link]
-
Nonadecylcyclohexane | C25H50 | CID 89671. (n.d.). PubChem. [Link]
-
Isomerization of 4-vinylcyclohexene radical cation. A tandem mass spectrometry study. (1995). ScienceDirect. [Link]
Sources
- 1. eolss.net [eolss.net]
- 2. leco.co.jp [leco.co.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylcyclohexanes in environmental geochemistry [pubs.usgs.gov]
- 7. bsee.gov [bsee.gov]
- 8. tno.nl [tno.nl]
- 9. researchgate.net [researchgate.net]
- 10. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Protocol for dissolving octadecylcyclohexane for experimental use
An Application Note and Protocol for the Dissolution of Octadecylcyclohexane
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the protocol for the effective dissolution of this compound (CAS No. 4445-06-1), a long-chain aliphatic hydrocarbon, for various experimental applications. Due to its non-polar nature and solid state at room temperature, achieving a stable, homogenous solution is critical for experimental success. This document provides a robust, step-by-step methodology grounded in the physicochemical properties of the compound, covering solvent selection, dissolution procedures, safety precautions, and quality control.
Introduction and Scientific Principles
This compound is an organic compound featuring a C18 alkyl chain attached to a cyclohexane ring.[1] This structure results in a highly non-polar, hydrophobic molecule with a molecular weight of approximately 336.6 g/mol .[1][2] It is typically supplied as a white, waxy solid or crystal, which necessitates a carefully considered dissolution protocol to ensure its effective use in research, such as in the formulation of lubricants, polymers, or as a non-polar medium in specialized chemical reactions.[1]
The primary challenge in preparing this compound solutions is its physical state and poor solubility in polar solvents.[1] The fundamental principle governing its dissolution is "like dissolves like." As a non-polar alkane, this compound is readily soluble in non-polar organic solvents. Furthermore, its melting point of 43°C indicates that thermal energy is required to break the crystal lattice, suggesting that gentle heating will significantly aid the dissolution process.[3]
Physicochemical Properties and Solvent Selection
A thorough understanding of this compound's properties is essential for selecting an appropriate solvent and designing an effective protocol.
Key Properties of this compound
The table below summarizes the critical physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 4445-06-1 | [1][2][3] |
| Molecular Formula | C₂₄H₄₈ | [1][2] |
| Molecular Weight | ~336.6 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 43°C | [3] |
| Boiling Point | 409°C | [3] |
| Solubility | Low in polar solvents; hydrophobic | [1] |
Rationale for Solvent Selection
The choice of solvent is paramount and depends on the downstream application, required concentration, and experimental constraints (e.g., temperature sensitivity of other reagents). Based on the non-polar nature of this compound, the following solvents are recommended.
| Solvent | Polarity | Boiling Point (°C) | Key Considerations & Rationale |
| Hexane / Heptane | Non-polar | 69 / 98 | Excellent choice for general-purpose dissolution due to high volatility and non-polar nature. Easily removed post-experiment if required. |
| Cyclohexane | Non-polar | 81 | Structurally similar to part of the solute, making it a highly effective solvent based on the "like dissolves like" principle.[4] |
| Toluene | Non-polar (Aromatic) | 111 | Higher boiling point is suitable for experiments requiring elevated temperatures. Its aromatic nature may offer different solvation properties than alkanes. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Effective for many non-polar compounds and has a low boiling point for easy removal. However, its boiling point is below the solute's melting point, requiring a sealed container for heating. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A versatile ether that can dissolve a wide range of non-polar to moderately polar compounds. Useful if other, more polar components are part of the final formulation. |
Causality : Non-polar solvents like hexane and cyclohexane are effective because their intermolecular forces (van der Waals forces) are similar to those of this compound, allowing the solvent molecules to effectively surround and solvate the solute molecules. Polar solvents like water or ethanol are unsuitable as their strong hydrogen bonds would exclude the non-polar solute.
Detailed Experimental Protocol
This protocol provides a self-validating method to achieve a clear, homogenous solution of this compound.
Materials and Equipment
-
Selected non-polar solvent (e.g., HPLC-grade cyclohexane or heptane)
-
Analytical balance
-
Glass beaker or flask (borosilicate)
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath with temperature control
-
Calibrated thermometer
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
Safety Precautions
-
Handling Solvents : The recommended organic solvents are highly flammable and may cause skin and respiratory irritation.[6][7] All procedures must be performed inside a certified chemical fume hood.
-
Ignition Sources : Keep all solvents away from heat, sparks, and open flames.[7][8] Ensure equipment (e.g., stir plates, water baths) is spark-proof.
-
Personal Protective Equipment : Always wear appropriate PPE. Wash hands thoroughly after handling.[9]
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.
Dissolution Workflow Diagram
The following diagram illustrates the logical flow of the dissolution protocol.
Caption: Experimental workflow for dissolving this compound.
Step-by-Step Procedure
-
Preparation : Set the water bath temperature to 45-50°C. This temperature is just above the 43°C melting point of this compound, which will facilitate rapid dissolution without excessive solvent evaporation.[3]
-
Weighing : Accurately weigh the desired mass of this compound solid using an analytical balance and transfer it into an appropriately sized borosilicate glass flask or beaker.
-
Solvent Addition : Measure the calculated volume of the selected non-polar solvent (e.g., cyclohexane) required to achieve the target concentration. Add the solvent to the flask containing the solute.
-
Initial Mixing : Add a magnetic stir bar to the flask. Place the flask on a magnetic stir plate (unheated) and stir for 1-2 minutes at room temperature to break up any large clumps of solid.
-
Heating and Dissolution :
-
Carefully place the flask into the pre-heated water bath, ensuring the water level is above the solvent level but not so high as to risk contamination.
-
Turn on the magnetic stirrer to a moderate speed (e.g., 200-300 RPM). The combination of gentle heat and agitation is critical for efficiently breaking down the solute's crystal structure and promoting solvation.
-
Continue heating and stirring. The solid this compound will first melt and then dissolve into the solvent. The process should take approximately 10-20 minutes, depending on the concentration and volume.
-
-
Verification of Dissolution (Self-Validation) :
-
Once no solid particles are visible, turn off the stirrer.
-
Carefully lift the flask from the water bath and hold it against a light source. The solution should be perfectly clear and free of any suspended particles or haziness. This visual check confirms complete dissolution.
-
-
Cooling and Storage :
-
Allow the solution to cool to room temperature within the fume hood.
-
Observe the solution as it cools. If the solution remains clear at room temperature, the concentration is below the solubility limit. If precipitation occurs, the solution was supersaturated and may require further dilution or gentle warming before use.
-
Transfer the final, clear solution to a clean, dry, and clearly labeled storage bottle with a tight-fitting cap to prevent solvent evaporation. Store in a flammable materials cabinet.
-
Conclusion
This protocol provides a reliable and reproducible method for dissolving this compound. By leveraging its known physicochemical properties—specifically its non-polar character and low melting point—and adhering to strict safety standards, researchers can consistently prepare high-quality, homogenous solutions ready for experimental use. The key to success lies in the appropriate selection of a non-polar solvent and the application of gentle, controlled heat to facilitate the dissolution process.
References
-
PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet: Cyclohexane. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, octadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
-
MDPI. (n.d.). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Δ1(9)-octalone-2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
NIH. (2025). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-acetylcyclohexene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclohexanone diallyl acetal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclohexane, octadecyl- [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Octadecylcyclohexane
Welcome to the technical support guide for the purification of octadecylcyclohexane. This resource is designed for researchers, chemists, and process development professionals who are synthesizing this long-chain alkylcyclohexane and require robust, field-tested methods for isolating the target molecule from common synthesis byproducts.
Introduction: The Challenge of Purity
The synthesis of this compound, typically via the Friedel-Crafts alkylation of benzene or the hydrogenation of octadecylbenzene, often results in a mixture of products. The primary challenge in its purification lies in the structural similarity between the desired product and various byproducts, such as isomers (positional isomers on the cyclohexane ring), unreacted starting materials, and oligomeric species. These impurities can significantly impact the material's physicochemical properties and performance in downstream applications.
This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question 1: My Gas Chromatography (GC) analysis shows multiple peaks with similar retention times to my this compound product. What are these impurities and how can I remove them?
Answer:
This is a classic co-elution problem, often indicating the presence of structural isomers. During Friedel-Crafts alkylation, the octadecyl group can attach to the benzene ring at different positions, leading to a mixture of positional isomers that are subsequently hydrogenated. Additionally, incomplete hydrogenation can leave residual octadecylbenzene.
Underlying Cause:
-
Isomer Formation: The carbocation intermediate in Friedel-Crafts alkylation can rearrange, leading to various isomers.
-
Similar Physicochemical Properties: These isomers have very similar boiling points and polarities, making them difficult to separate by conventional distillation or standard column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Recommended Actions:
-
High-Efficiency Fractional Distillation: Employ a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings) under reduced pressure. The extended surface area enhances the separation of compounds with close boiling points.
-
Preparative Chromatography: If distillation is insufficient, preparative High-Performance Liquid Chromatography (HPLC) with a nonpolar stationary phase (like C18) and a suitable mobile phase (e.g., isopropanol/hexane) can provide baseline separation of isomers.
Question 2: After purification by column chromatography, my product is contaminated with silica gel. How can I prevent this?
Answer:
Silica carryover is a common issue, especially with fine or activated silica. This can interfere with subsequent reactions or analyses.
Underlying Cause:
-
Fine Particles: The use of silica gel with a very small particle size can lead to it passing through the column's frit.
-
Column Packing: Improperly packed columns can have channels that allow silica to wash out with the eluent.
-
High Flow Rate: Excessive flow rates can physically force fine particles out of the column.
Preventative Measures:
-
Use a Sintered Glass Funnel: After collecting the fractions, filter the pooled product through a sintered glass funnel (medium porosity) to remove fine silica particles.
-
Add a Layer of Sand: Place a layer of clean, dry sand on top of the silica gel bed and at the bottom of the column before adding the silica. This helps to prevent disturbance of the silica bed during solvent addition and elution.
-
Optimize Flow Rate: Use a moderate flow rate to prevent physical displacement of the silica particles.
Question 3: My final product has a yellow tint, suggesting residual aromatic impurities. How can I remove them?
Answer:
A yellow color often indicates the presence of conjugated systems, likely from unreacted octadecylbenzene or other aromatic byproducts.
Underlying Cause:
-
Incomplete Hydrogenation: The catalytic hydrogenation of octadecylbenzene may not have gone to completion.
-
Aromatic Byproducts: Friedel-Crafts reactions can sometimes produce colored byproducts.
Purification Strategy:
-
Activated Carbon Treatment: Dissolve the product in a nonpolar solvent like hexane and stir with activated carbon for several hours. The activated carbon will adsorb the aromatic impurities. Filter the mixture through Celite to remove the carbon.
-
Flash Chromatography: If the impurities are significantly more polar than this compound, flash chromatography on silica gel using a nonpolar eluent (e.g., hexane) is highly effective. The nonpolar product will elute quickly, while the more polar aromatic impurities will be retained on the column.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a large scale?
For large-scale purification (multi-gram to kilogram), fractional vacuum distillation is generally the most efficient and economical method. The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal decomposition.
Key Parameters for Fractional Vacuum Distillation:
| Parameter | Recommended Value | Rationale |
| Pressure | 1-10 mmHg | Lowers the boiling point to a manageable temperature range (typically 150-200 °C), preventing product degradation. |
| Column Type | Packed column (e.g., with metal sponge packing) | Provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. |
| Reflux Ratio | 5:1 to 10:1 | A higher reflux ratio increases the number of theoretical plates, improving the separation of closely boiling compounds. |
Q2: How can I confirm the purity of my final this compound product?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity. A single sharp peak on the chromatogram indicates a high degree of purity. The mass spectrum will confirm the molecular weight (266.5 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals in the aromatic region (around 7 ppm) confirms the complete hydrogenation of any benzene ring precursors.
-
¹³C NMR: The number of signals can help to identify the presence of isomers.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The absence of C=C stretching bands around 1600 cm⁻¹ confirms the absence of aromatic impurities.
Q3: What are the key safety considerations when handling and purifying this compound?
-
High Temperatures: Distillation involves high temperatures. Use appropriate heating mantles and ensure all glassware is free of cracks.
-
Vacuum: Always use a blast shield when working with vacuum distillation setups. Inspect glassware for star cracks before applying a vacuum.
-
Solvents: Handle flammable solvents like hexane in a well-ventilated fume hood, away from ignition sources.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed for separating this compound from closely boiling isomers and unreacted starting materials.
Apparatus:
Caption: Fractional vacuum distillation setup.
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise up the column and establish a temperature gradient.
-
Collecting Fractions: Collect the distillate in separate fractions. Record the temperature and pressure for each fraction.
-
Analysis: Analyze each fraction by GC to determine its composition.
-
Pooling: Combine the fractions that meet the desired purity specifications.
Protocol 2: Flash Column Chromatography
This protocol is effective for removing more polar impurities, such as aromatic byproducts.
Procedure:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly.
-
Add another layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of hexane.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with hexane, collecting fractions in test tubes or flasks.
-
Monitor the elution process using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
References
-
Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2008). Friedel-Crafts and Related Reactions. John Wiley & Sons. URL: [Link]
-
Title: Purification of Laboratory Chemicals Source: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. URL: [Link]
-
Title: Catalytic Hydrogenation Source: Rylander, P. N. (2012). Catalytic Hydrogenation. Elsevier. URL: [Link]
Improving the solubility of octadecylcyclohexane in specific solvents
Welcome to the technical support guide for resolving solubility challenges with octadecylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving this long-chain cycloalkane. Here, we address common issues in a practical, question-and-answer format, grounded in established physicochemical principles and field-proven methodologies.
Introduction: Understanding this compound
This compound (C24H48, MW: ~336.64 g/mol ) is a highly nonpolar, hydrophobic molecule composed of a long C18 alkyl chain attached to a cyclohexane ring.[1][2] Its structure dictates its solubility, which is primarily governed by the "like dissolves like" principle.[3][4] This means it readily dissolves in nonpolar organic solvents through the formation of van der Waals forces but is virtually insoluble in polar solvents like water.[3][5] The significant energy required to disrupt the strong hydrogen-bonding network of water is not compensated by the weak van der Waals interactions that would form between water and the alkane, preventing dissolution.[5][6]
This guide provides systematic approaches to select appropriate solvents and enhance solubility for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am unable to dissolve this compound in my solvent. What is the primary reason for this?
A1: The most common reason for dissolution failure is a mismatch in polarity between this compound and the chosen solvent. As a large, nonpolar aliphatic hydrocarbon, this compound exhibits very poor solubility in polar solvents (e.g., water, methanol, ethanol) and even in some polar aprotic solvents (e.g., DMSO, DMF) at room temperature.
To achieve dissolution, you must select a solvent with a polarity similar to that of this compound. Nonpolar organic solvents are the ideal choice. The dissolution process in these solvents is energetically favorable because the van der Waals forces broken between solvent molecules are readily replaced by similar forces between the solvent and the alkane solute.[5][6]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on its nonpolar nature, the following solvents are excellent starting points for achieving good solubility. We recommend starting with solvents from "Group A" before proceeding to others.
| Group | Solvent | Class | Rationale for Use |
| A | Toluene | Aromatic Hydrocarbon | Excellent solvent for long-chain alkanes due to its nonpolar character and aromatic ring structure.[3] |
| A | Hexanes | Aliphatic Hydrocarbon | "Like dissolves like" principle in its purest form. The solvent and solute are structurally very similar. |
| A | Heptane | Aliphatic Hydrocarbon | Similar to hexanes, with a slightly higher boiling point, which can be useful for higher temperature work. |
| A | Cyclohexane | Cycloalkane | The presence of the cyclohexane ring makes it an excellent solvent for a molecule containing the same functional group. |
| B | Dichloromethane (DCM) | Chlorinated Hydrocarbon | A versatile, slightly more polar solvent that can still effectively dissolve many nonpolar compounds. |
| B | Tetrahydrofuran (THF) | Ether | A polar aprotic solvent that can dissolve a wide range of compounds, including some nonpolar ones. |
| B | Chloroform | Chlorinated Hydrocarbon | Similar to DCM, effective for many organic compounds. |
Q3: My chosen nonpolar solvent is only dissolving a small amount of this compound. How can I improve the solubility?
A3: If you are observing limited solubility even in a suitable nonpolar solvent, you have several options to enhance it. These methods can be used individually or in combination.
Method 1: Temperature Adjustment
For most solid solutes, solubility increases with temperature.[7] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid crystal lattice.
Experimental Protocol: Temperature-Assisted Dissolution
-
Initial Attempt: In a suitable glass vial, add a known mass of this compound to a known volume of your chosen solvent (e.g., toluene).
-
Stirring: Stir the mixture vigorously at room temperature for 10-15 minutes using a magnetic stir bar.
-
Heating: If dissolution is incomplete, place the vial in a temperature-controlled water bath or on a hot plate with stirring.
-
Incremental Increase: Gradually increase the temperature in 5-10°C increments. Since the melting point of this compound is 43°C[8], warming the solution to 45-50°C will significantly enhance its dissolution.
-
Observation: Observe the solution for clarity at each temperature step. Allow the solution to equilibrate for at least 10 minutes at the target temperature.
-
Cooling: Once dissolved, be aware that the compound may precipitate out of the solution upon cooling if the saturation point is reached at a lower temperature.
Method 2: Co-Solvency
The use of a co-solvent system, or a mixture of two or more miscible solvents, can fine-tune the polarity of the solvent medium to maximize solute-solvent interactions.[7][9]
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent: Dissolve as much this compound as possible in a primary nonpolar solvent (e.g., heptane).
-
Co-Solvent Addition: To this mixture, add a secondary, slightly more polar solvent (e.g., THF or DCM) dropwise while stirring.
-
Observation: Monitor for any increase in clarity or the dissolution of remaining solid.
-
Ratio Optimization: Experiment with different ratios of the two solvents (e.g., 9:1, 4:1, 1:1 heptane:THF) to find the optimal mixture for your desired concentration. The goal is to disrupt the solute-solute interactions just enough without making the solvent system too polar.
Below is a workflow to guide your solvent selection and solubility enhancement strategy.
Caption: A decision workflow for troubleshooting this compound solubility issues.
Q4: My application requires an aqueous or semi-aqueous system. How can I solubilize this compound in water?
A4: Direct dissolution of this compound in water is not feasible due to its extreme hydrophobicity. However, you can create aqueous dispersions or "pseudo-solutions" using formulation technologies common in the pharmaceutical industry.
Method: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a nonpolar ("lipophilic") inner cavity. They can encapsulate nonpolar "guest" molecules like this compound, effectively shielding the hydrophobic part from water and increasing its apparent aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]
Experimental Protocol: Inclusion Complex Formation
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer of choice (e.g., 10-50 mM). The concentration may need to be optimized.
-
Add this compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture vigorously at a controlled temperature (e.g., 25°C or higher) for an extended period (24-48 hours) to allow for the formation of the inclusion complex.
-
Separation: After equilibration, centrifuge or filter the solution (e.g., using a 0.22 µm syringe filter) to remove the undissolved, excess this compound.
-
Quantification: The resulting clear filtrate is a solution of the this compound-cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., by GC-MS or HPLC-CAD after extraction).
The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.
Caption: Encapsulation of nonpolar this compound by a cyclodextrin host molecule.
Q5: My solution appears cloudy or forms a precipitate after cooling. What should I do?
A5: Cloudiness or precipitation indicates that the solution is supersaturated at the current temperature. The dissolved this compound is coming out of the solution because its solubility limit has been exceeded.
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the solution while stirring until it becomes clear again. This confirms that the issue is temperature-dependent solubility.
-
Maintain Temperature: For your experiment, you may need to maintain the solution at the higher temperature at which the compound remains dissolved.
-
Prepare a More Dilute Solution: If working at elevated temperatures is not possible, you must prepare a new solution at a lower concentration that is below the solubility limit at your working temperature (e.g., room temperature).
-
Use a Better Solvent: Revisit the solvent selection process (Q2). It's possible a different nonpolar solvent offers higher solubility at room temperature.
References
- A Comparative Guide to the Solubility of Long-Chain Alkanes in Various Solvents. [online] Benchchem.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [online] Journal of Pharmaceutical Negative Results.
- Methods to boost solubility. [online] IJSDR.
- Techniques for Improving Solubility. [online] International Journal of Medical Science and Dental Research.
- Techniques to improve the solubility of poorly soluble drugs. [online] ResearchGate.
- Brief Overview of Various Approaches to Enhance Drug Solubility. [online] Longdom Publishing.
- CAS 4445-06-1: this compound. [online] CymitQuimica.
- CAS 4445-06-1 N-Octadecylcyclohexane. [online] Alfa Chemistry.
- 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770. [online] PubChem.
- Why does solubility of alkanes decrease with increasing molecular mass? [online] Reddit.
- Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). [online] Cheméo.
- Solubility of Alkanes. [online] Unacademy.
- Properties of Alkanes. [online] Chemistry LibreTexts.
- Cyclohexane, octadecyl-. [online] NIST WebBook.
- An In-depth Technical Guide to the Solubility of Octadecyl Isocyanate in Organic Solvents. [online] Benchchem.
- Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. [online] NIH.
- The Potential of Amphiphilic Cyclodextrins as Carriers for Therapeutic Purposes: A Short Overview. [online] MDPI.
- Pharmaceutical applications of cyclodextrins: Basic science and product development. [online] ResearchGate.
- An overview on Common Organic Solvents and their Toxicity. [online] N/A.
- Properties of Common Organic Solvents. [online] N/A.
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclohexane, octadecyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. All about Solubility of Alkanes [unacademy.com]
- 7. ijsdr.org [ijsdr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preventing degradation of octadecylcyclohexane during high-temperature analysis
Technical Support Center: High-Temperature Analysis of Octadecylcyclohexane
Welcome to the technical support hub for the analysis of high-molecular-weight compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal stability of this compound and similar long-chain hydrocarbons during high-temperature gas chromatography (GC) analysis. Here, we will explore the root causes of compound degradation and provide actionable, field-proven solutions to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the degradation of this compound.
Q1: What are the typical signs of this compound degradation in my chromatogram?
A1: Degradation of a high-boiling compound like this compound manifests in several ways in your GC results. The most common indicators include:
-
Appearance of Unexpected Peaks: You may observe a series of smaller, sharper peaks appearing earlier in the chromatogram than the parent compound. These represent lower molecular weight byproducts formed during thermal breakdown.[1]
-
Poor Peak Shape: The primary this compound peak may exhibit significant tailing or fronting, indicating interaction with active sites or incomplete volatilization.
-
Reduced Analyte Response: A noticeable decrease in the peak area or height for a known concentration of your standard suggests that a portion of the analyte is being lost and not reaching the detector.
-
Baseline Disturbances: An elevated or noisy baseline, especially during the temperature ramp, can be a sign of column bleed or the elution of a wide range of degradation products.[2]
-
Poor Reproducibility: Inconsistent peak areas and retention times across multiple injections are a hallmark of uncontrolled degradation processes.
Q2: What is the scientific mechanism behind the thermal degradation of this compound?
A2: The degradation process is a form of thermal cracking, also known as pyrolysis.[3] At elevated temperatures, the vibrational energy within the molecule becomes sufficient to rupture its chemical bonds. For a saturated hydrocarbon like this compound, the process follows a free-radical mechanism:
-
Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than a carbon-hydrogen (C-H) bond. This creates two smaller alkyl radicals.[4]
-
Propagation: These highly reactive radicals can then undergo a series of reactions, including abstracting hydrogen atoms from other molecules or undergoing β-scission, where the radical breaks apart to form a stable alkene and a new, smaller alkyl radical.[5]
-
Termination: The reaction cascade stops when two radicals combine.
This chain reaction results in the fragmentation of the large parent molecule into a mixture of smaller, more volatile alkanes and alkenes, which appear as extraneous peaks in your chromatogram.[1][5]
Caption: Thermal Degradation Pathway of this compound.
Q3: At what temperatures does significant degradation typically begin?
A3: While there is no single temperature for all systems, high-temperature GC analysis is generally defined as any method with a final oven temperature between 350°C and 450°C.[6][7] For large cycloalkanes, thermal decomposition can become a significant factor at temperatures exceeding 375°C to 400°C, especially with prolonged exposure in the injector or column.[8] The degradation is exacerbated not just by temperature alone, but also by the presence of catalytic "active sites" within the GC system, such as metal surfaces or contaminants in the inlet liner.[1]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues related to this compound degradation.
Issue 1: My chromatogram shows multiple sharp peaks before the main analyte peak, and the main peak size is reduced.
This is a classic symptom of inlet-driven degradation . The hot injector is breaking down your analyte before it even reaches the analytical column.[1]
Caption: Troubleshooting Flowchart for Inlet-Driven Degradation.
Causality Explained:
-
Excessive Inlet Temperature: The most direct cause. While high temperatures are needed to volatilize large molecules, excessive heat will initiate pyrolysis. The goal is to find the "sweet spot" where the analyte is efficiently vaporized without significant breakdown.
-
Active Sites in the Liner: Standard glass liners, especially if they have been used for many injections or have become contaminated, contain active silanol groups or metallic residues that can catalytically promote degradation at temperatures lower than would be required for purely thermal cracking.[9] Using a liner that has been chemically deactivated (silanized) is critical.
-
Residence Time (Splitless Injection): In splitless mode, the sample vapor resides in the hot inlet for a longer period (e.g., 30-90 seconds) to ensure complete transfer to the column.[1] This extended exposure to high heat significantly increases the likelihood of degradation.
Issue 2: The this compound peak is present but shows significant tailing and poor recovery.
This often points to issues within the analytical column or cold spots in the flow path.
Troubleshooting Steps:
-
Verify Column Integrity: High temperatures accelerate the degradation of the column's stationary phase, a phenomenon known as "column bleed." This not only creates a rising baseline but also exposes active sites on the underlying fused silica tubing, leading to analyte adsorption and peak tailing. Check your column's maximum operating temperature and ensure you are not exceeding it.[10]
-
Condition the Column: If the column is new or has been sitting idle, it may need conditioning. Bake it out at a temperature slightly above your method's maximum (but below the column's absolute maximum) for 1-2 hours with carrier gas flow to remove contaminants.
-
Optimize the Temperature Program: A very fast temperature ramp can cause the analyte to move through the column in a condensed state before it fully vaporizes, leading to broad peaks. Conversely, a slow ramp rate allows compounds to elute at lower temperatures, reducing thermal stress.[1] An optimal heating rate is often around 10°C per column void time.[11]
-
Check for Cold Spots: Ensure all transfer lines (e.g., from the GC to the MS) are heated appropriately. Any cold spots can cause the analyte to re-condense, leading to peak broadening and tailing.
Part 3: Best Practices & Protocols
Adopting a robust methodology from the start is the most effective way to prevent degradation.
Protocol 1: Recommended GC Setup for High-Boiling Hydrocarbons
This protocol provides a validated starting point for your method development.
1. Injector Selection and Configuration:
-
Preferred Injector: A Programmable Temperature Vaporizing (PTV) or Cool On-Column (COC) inlet is the gold standard.[6][12] These injectors introduce the sample into a cool environment, and then the temperature is rapidly increased to transfer the analyte to the column, minimizing thermal stress.
-
Conventional Split/Splitless Injector: If using a standard hot inlet, you must carefully optimize conditions.
-
Temperature: Keep the injector temperature as low as reasonably possible while still achieving good peak shape.[13]
-
Liner: Always use a high-quality, deactivated (silanized) liner.
-
Injection Volume: Minimize the injection volume (e.g., ≤ 1 µL) to avoid sample backflash, which can cause contamination and degradation.[13]
-
2. Analytical Column Selection:
-
Phase: Choose a thermally stable, low-bleed stationary phase. Phenyl-arylene or polysiloxane-based phases are common choices. For temperatures above 400°C, consider specialty high-temperature or metal (e.g., deactivated stainless steel) columns, which offer superior durability.[6][7]
-
Film Thickness: Use a thin film (e.g., 0.1 to 0.25 µm). Thinner films allow analytes to elute at lower temperatures, reducing the risk of degradation.[1]
3. GC Parameters:
-
The following table provides recommended starting parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Injector Type | PTV or Cool On-Column | (Trustworthiness): Minimizes initial thermal stress on the analyte, preventing degradation before separation begins. The most robust option.[6][12] |
| Split/Splitless Temp. | 300 - 350°C (Optimized) | (Expertise): Start low and increase in 10°C increments until the peak shape is sharp without tailing. Avoid unnecessarily high temperatures.[13] |
| Carrier Gas | Hydrogen or Helium | (Expertise): Hydrogen provides higher efficiency and allows for faster analysis at lower temperatures but requires appropriate safety measures. Helium is a safe and effective alternative. |
| Oven Program | Initial: 100°C (hold 1 min) | (Expertise): A lower starting temperature ensures good peak focusing at the head of the column.[14] |
| Ramp: 10-15°C/min | (Expertise): A moderate ramp rate balances analysis time with separation efficiency and prevents elution temperatures from becoming excessively high.[1][11] | |
| Final: 380°C (hold 5 min) | (Expertise): Ensure the final temperature is sufficient to elute the analyte but does not exceed the column's isothermal maximum operating temperature.[10] | |
| Column | Metal or High-Temp Fused Silica | (Trustworthiness): Columns specifically engineered for high-temperature work have better phase bonding and inertness, providing longer lifetimes and less bleed.[7][15] |
4. System Inertness Verification (Self-Validating Protocol):
-
Purpose: To confirm your GC system is free from active sites that cause degradation or adsorption.
-
Method:
-
Prepare a test mix containing your this compound standard along with a more active compound (e.g., a long-chain alcohol like 1-octadecanol or a sensitive pesticide standard like endrin).
-
Inject the mix using your analytical method.
-
Validation Criteria: If you observe significant peak tailing or a complete loss of the active compound's peak while the this compound peak looks acceptable, it confirms the presence of active sites in your system (likely the inlet liner or column). A robust, inert system will show good peak shape for all components.
-
Caption: Recommended Workflow for Robust High-Temperature Analysis.
References
-
Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]
-
Agilent Technologies. Performance and Durability for High-Temperature GC. [Link]
-
Phenomenex Inc. High Temperature GC Columns for Precise Separation. [Link]
-
Agilent Technologies. Helpful Hints and Tricks for High Temperature GC Analysis. [Link]
-
Separation Science. Successfully perform high temperature GC applications. [Link]
-
Phenomenex Inc. Guide to Choosing a GC Column. [Link]
-
Guo, S., et al. (2021). Study on thermal decomposition mechanism of crosslinking agent TMCH. Journal of Solid Rocket Technology. [Link]
-
Dutriez, T., et al. (2011). Overcoming the high-temperature two-dimensional gas chromatography limits to elute heavy compounds. Request PDF on ResearchGate. [Link]
-
BYJU'S. Pyrolysis Of Hydrocarbons Alkanes. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
Blumberg, L.M. (2000). Optimal heating rate in gas chromatography. ResearchGate. [Link]
-
Restek Corporation. (2020). ASTM Petrochemical Method Chromatography Product Guide. [Link]
-
Lubrano, A. L., et al. (2015). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. ScienceDirect. [Link]
-
Agilent Technologies. High Temperature GC Columns. [Link]
-
Alnuaimi, M. T., et al. (2020). High-resolution GC/MS study of biodegradation of crude oil by Bacillus megaterium. ResearchGate. [Link]
-
Allen, T. Pyrolysis Of Hydrocarbons Alkanes. [Link]
-
Agilent Technologies. GC Troubleshooting Guide Poster. [Link]
-
GERSTEL. (2004). Thermal Desorption GC Analysis of High Boiling, High Molecular Weight Hydrocarbons. [Link]
-
Chrom-Ed. (2018). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC Europe. [Link]
-
Wilkes, H., et al. (2025). Hydrocarbon biodegradation processes at a historic oil production site - A signature metabolite study. PubMed. [Link]
-
Be Pharmawise. (2020). What is pyrolysis of alkanes? cracking of ethane with mechanism. YouTube. [Link]
-
SCION Instruments. Optimising GC Column Choice. [Link]
-
Bruno, T. J., et al. (2007). Thermal Decomposition Kinetics of Propylcyclohexane. SciSpace. [Link]
-
Phenomenex Inc. TROUBLESHOOTING GUIDE. [Link]
-
Phenomenex Inc. Temperature Programming for Better GC Results. [Link]
-
ASTM International. (2020). F3417 Standard Test Method for Gas Chromatography Analysis of Petroleum Waxes Used in Equestrian Synthetic Surfaces. [Link]
-
Bianchi, A. P., et al. (2023). Advances in Hydrocarbon Speciation for Soil Gas Analysis. MDPI. [Link]
-
Stepbio. GC Troubleshooting. [Link]
-
Irimias, F., et al. (2020). Pyrolysis of Alkanes: A Computational Approach. The Journal of Physical Chemistry A. [Link]
-
Kostka, J. E., et al. (2011). Hydrocarbon-Degrading Bacteria and the Bacterial Community Response in Gulf of Mexico Beach Sands Impacted by the Deepwater Horizon Oil Spill. ASM Journals. [Link]
-
Lubrano, A. L., et al. (2015). Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. Request PDF on ResearchGate. [Link]
-
Wu, W., et al. (2017). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Springer. [Link]
-
Vedantu. Pyrolysis of Hydrocarbons Alkanes: Process & Applications. [Link]
-
Li, M., et al. (2022). Thermal Decomposition of Metacinnabar (β-HgS) during Monoethylene Glycol Regeneration in Natural Gas Processing. PMC - NIH. [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. byjus.com [byjus.com]
- 4. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 5. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]
- 6. agilent.com [agilent.com]
- 7. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 8. scispace.com [scispace.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sepscience.com [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing GC-MS Injection Parameters for Octadecylcyclohexane
Welcome to the technical support center for the analysis of high molecular weight, non-polar compounds. This guide specifically addresses the challenges and optimization strategies for octadecylcyclohexane (C₂₄H₄₈, MW: 336.6 g/mol ) using Gas Chromatography-Mass Spectrometry (GC-MS). As a high-boiling, non-polar analyte, this compound presents unique challenges at the sample introduction stage, which can significantly impact data quality, including peak shape, sensitivity, and reproducibility.
This document is structured to provide quick answers through FAQs and in-depth solutions via troubleshooting guides and detailed optimization protocols. Our goal is to empower you, the researcher, to develop robust and reliable GC-MS methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing high-boiling compounds like this compound?
A1: The most prevalent issue is incomplete vaporization in the GC inlet. This leads to a cascade of problems including peak tailing, poor sensitivity, and discrimination against higher molecular weight compounds. Because this compound has a high boiling point, ensuring it is rapidly and completely converted to the gas phase upon injection is critical for accurate analysis.[1]
Q2: Which injection mode, split or splitless, is better for this compound?
A2: The choice depends entirely on the concentration of your analyte.
-
Split Injection: Use this for high-concentration samples. The high flow rates in the inlet lead to a rapid transfer of the sample onto the column, resulting in sharp, narrow peaks.[2][3]
-
Splitless Injection: This mode is necessary for trace analysis, as it transfers nearly the entire sample volume to the column, maximizing sensitivity.[2][4] However, be aware that the slower transfer during the splitless hold time can increase the risk of analyte degradation or adsorption in the inlet for sensitive or high-boiling compounds.[2][5]
Q3: What is a good starting injector temperature?
A3: For a high-boiling compound like this compound, a starting injector temperature of 280°C to 300°C is recommended. It is crucial to ensure this temperature is high enough for complete vaporization but does not exceed the maximum operating temperature of your GC column's stationary phase or cause thermal degradation of the analyte.[1][6]
Q4: What type of GC column should I use?
A4: A non-polar or low-polarity stationary phase is ideal. Columns such as a DB-5ms or HP-5ms (5% Phenyl / 95% Dimethylpolysiloxane) are excellent choices. These columns offer good thermal stability and low bleed, which is crucial for mass spectrometry applications.[7] A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness generally provides a good balance of resolution and analysis time.[8]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a cause-and-effect framework, providing actionable solutions grounded in chromatographic principles.
Issue 1: Poor Peak Shape (Tailing Peaks)
Tailing peaks are a common sign that the analytical system is not optimal for your analyte. They result in poor resolution and inaccurate integration.
-
Potential Cause 1: Incomplete Vaporization. The analyte is not fully vaporized in the inlet, leading to a slow, continuous bleed onto the column.
-
Solution: Increase the injector temperature in 10-20°C increments. Ensure the temperature is sufficient to vaporize the this compound and any heavier matrix components. See Protocol 1 for a systematic approach.
-
-
Potential Cause 2: Analyte Interaction/Adsorption. Active sites within the GC inlet (liner, seal) or at the head of the column can interact with and temporarily adsorb the analyte.
-
Solution: Use an inert flow path. This includes using a deactivated or silanized inlet liner, potentially with deactivated glass wool to aid vaporization.[9][10] If the problem persists, trim the front end of the column (approx. 10-15 cm) to remove any accumulated non-volatile residue or active sites.[10]
-
-
Potential Cause 3: Poor Column Installation. Dead volume at the connection between the column and the injector or detector can cause peak broadening and tailing.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the column is cut cleanly and inserted to the correct depth in both the injector and MS transfer line.
-
Workflow: Troubleshooting Poor Peak Shape
This diagram outlines a logical workflow for diagnosing and resolving peak tailing.
Caption: A step-by-step decision tree for diagnosing peak tailing.
Issue 2: Low or Inconsistent Analyte Response
This issue directly impacts sensitivity and quantitative accuracy, suggesting that not all of the injected analyte is reaching the detector.
-
Potential Cause 1: Inlet Discrimination. In split mode, higher boiling point compounds may not vaporize as efficiently as the solvent and lighter compounds, leading to them being disproportionately removed through the split vent.
-
Potential Cause 2: Incorrect Splitless Purge Time. If the purge valve opens too soon in splitless mode, a significant portion of the analyte vapor can be vented before it has a chance to transfer to the column.
-
Solution: Optimize the splitless hold (purge activation) time. It should be long enough to transfer the bulk of the analyte but short enough to prevent excessive solvent tailing. See Protocol 2 .
-
-
Potential Cause 3: Sample Overload (Peak Fronting). While less common for low responses, injecting too concentrated a sample can lead to peak distortion (fronting) and inaccurate integration, which may be misinterpreted as poor response.
-
Solution: Dilute the sample. Column overload happens when the amount of analyte exceeds the capacity of the stationary phase at that point in the column.[11]
-
Experimental Optimization Protocols
Follow these step-by-step procedures to systematically optimize your injection parameters. Always use a known concentration standard of this compound for these tests.
Protocol 1: Step-by-Step Optimization of Injector Temperature
-
Set Initial Conditions: Begin with a conservative injector temperature, such as 250°C. Use the other starting parameters recommended in the table below.
-
Inject Standard: Perform an injection of your this compound standard.
-
Analyze Results: Record the peak area and observe the peak shape (specifically, the asymmetry factor or tailing factor).
-
Increase Temperature: Increase the injector temperature by 15°C (e.g., to 265°C).
-
Equilibrate and Re-inject: Allow the system to stabilize at the new temperature for 5-10 minutes, then inject the same standard again.
-
Repeat and Plot: Continue this process, increasing the temperature in 15°C increments up to a maximum of ~340°C (do not exceed your column's maximum temperature). Plot the peak area vs. injector temperature.
-
Determine Optimum: The optimal temperature is typically the point at which the peak area plateaus, indicating complete vaporization, while maintaining good peak symmetry.[5]
Protocol 2: Choosing and Optimizing Injection Mode (Split vs. Splitless)
This workflow helps you decide which mode to use and how to fine-tune it.
Caption: Decision workflow for injection mode selection and optimization.
Protocol 3: Optimizing Carrier Gas Flow Rate
The carrier gas flow rate (or average linear velocity) affects both analysis time and chromatographic efficiency.[12] While classical van Deemter or Golay plots provide a theoretical optimum, a practical experiment is often more effective for temperature-programmed methods.[13]
-
Set Initial Flow: Begin with a standard helium flow rate of 1.2 mL/min.
-
Inject Standard: Perform an injection using your optimized temperature and injection mode. Record the retention time and peak height/area.
-
Vary Flow Rate: Adjust the flow rate downwards to 1.0 mL/min, allow the system to equilibrate, and re-inject. Then, test higher flow rates (e.g., 1.4 mL/min, 1.6 mL/min, 1.8 mL/min).
-
Analyze Trade-offs:
-
Lower flow rates (<1.2 mL/min): May slightly increase resolution for complex mixtures but will lead to longer run times and potentially broader peaks.
-
Higher flow rates (>1.4 mL/min): Will decrease analysis time but can lead to a loss of resolution if the velocity is too far past the optimal point.[14]
-
-
Select Optimal Flow: Choose the flow rate that provides the best balance of acceptable resolution, good peak shape, and the shortest possible analysis time for your specific application.
Data Summary: Recommended Starting Parameters
This table provides a validated starting point for your method development. Fine-tuning will be necessary based on your specific instrument and sample matrix.
| Parameter | Recommended Value | Rationale & Key Considerations |
| GC Column | DB-5ms (or equivalent) | Low-polarity phase compatible with non-polar hydrocarbons. Low bleed is essential for MS.[7] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of efficiency and sample capacity.[8] | |
| Injection Mode | Splitless or Split (50:1) | Use splitless for trace analysis; use split for higher concentrations to avoid overload.[2][4] |
| Injector Temp. | 280 - 320 °C | Must be high enough to ensure complete and rapid vaporization of this compound.[1] |
| Inlet Liner | Deactivated, Single Taper w/ Glass Wool | Inert surface prevents adsorption. Glass wool aids in the vaporization of high-boiling compounds.[9] |
| Carrier Gas | Helium | Inert and provides good efficiency. Hydrogen can be used for faster analysis but requires safety precautions.[12] |
| Flow Rate | 1.2 mL/min (Constant Flow) | A good starting point for a 0.25 mm ID column, balancing speed and efficiency.[14] |
| Oven Program | 100°C (1 min hold) | Initial temperature should be low enough to allow for solvent focusing. |
| Ramp at 15°C/min to 320°C | A moderate ramp rate provides good separation without excessive run times. | |
| Hold at 320°C for 5-10 min | Final hold ensures that the high-boiling analyte is fully eluted from the column. | |
| MS Transfer Line | 280 - 300 °C | Should be hot enough to prevent analyte condensation without causing degradation. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Mass Range | 40 - 500 m/z | Captures the molecular ion (if present) and characteristic fragment ions of this compound. |
References
- Google. (2026). Current time information in Baltimore, MD, US.
-
Asian Journal of Biological Sciences. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane. Retrieved from [Link]
-
LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
-
Journal of Separation Science. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
Agilent. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]
-
Chromatography Forum. (2006). high boilers in split/splitless. Retrieved from [Link]
-
ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
YouTube. (2018). GC Tips and Tricks for Method Optimization. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of Cyclohexane, 1,4-dimethyl-2-octadecyl-(CAS). Retrieved from [Link]
-
Fox Scientific, Inc. (n.d.). Stabilwax®-MS Columns. Retrieved from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]
-
Patsnap Eureka. (2025). Optimizing GC-MS Carrier Gas Flow for Peak Shape. Retrieved from [Link]
-
Semantic Scholar. (2021). Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Retrieved from [Link]
-
Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]
-
JCANO | INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
-
PMC. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. Retrieved from [Link]
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]
-
Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2013). I used Cyclohexanone and acetylacetone in GC-MS. I got two clear peaks one was at 67.25 C while the other was at 88.7 C. How is this possible?. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 3. sepscience.com [sepscience.com]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. postnova.com [postnova.com]
- 7. jcanoingenieria.com [jcanoingenieria.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimizing GC-MS Carrier Gas Flow for Peak Shape [eureka.patsnap.com]
Troubleshooting poor fragmentation patterns of octadecylcyclohexane in mass spectrometry
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Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the fragmentation of octadecylcyclohexane (C₂₄H₄₈). Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you resolve common issues and optimize your analytical results.
Section 1: Understanding the Molecule and Its Expected Fragmentation
Before troubleshooting, it's crucial to understand the expected behavior of this compound in a mass spectrometer. As a large, non-polar, aliphatic cyclic hydrocarbon, its fragmentation pattern under standard Electron Ionization (EI) is predictable, though sensitive to instrumental conditions.[1][2]
Q1: What is the expected Electron Ionization (EI) fragmentation pattern for this compound?
Answer: The mass spectrum of this compound (Molecular Weight: 336.6 g/mol ) is characterized by several key features:
-
Weak or Absent Molecular Ion (M⁺): Due to its long aliphatic chain, the molecular ion at m/z 336 is often very weak or entirely absent.[2][3] Saturated hydrocarbons, especially long-chain and branched ones, are prone to extensive fragmentation.[2]
-
Characteristic Clusters: You will typically observe clusters of peaks separated by 14 mass units (-CH₂-), which is indicative of an aliphatic chain.[4]
-
Dominant Low-Mass Fragments: The spectrum is usually dominated by smaller, stable carbocations.
-
Cyclohexyl Ring Fragments: Cleavage of the bond between the cyclohexyl ring and the octadecyl chain is a primary fragmentation pathway. This can lead to fragments corresponding to the cyclohexyl moiety (e.g., m/z 83) and fragments from the long alkyl chain.
-
Ring Opening and Cleavage: The cyclohexane ring can open and subsequently fragment, producing a series of characteristic ions for cyclic alkanes, such as m/z 56 ([C₄H₈]⁺) and m/z 69 ([C₅H₉]⁺).[5][6]
A "poor" fragmentation pattern might manifest as an almost complete absence of ions above m/z 100, excessively low signal intensity across the board, or a pattern that doesn't align with the expected fragmentation of a long-chain alkylcyclohexane.[7]
| m/z Value | Putative Fragment Structure | Significance |
| 336 | [C₂₄H₄₈]⁺ | Molecular Ion (Often weak or absent) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from cleavage of the alkyl chain |
| 69 | [C₅H₉]⁺ | Fragment from the cyclohexane ring |
| 56, 55 | [C₄H₈]⁺, [C₄H₇]⁺ | Fragments from ring opening and subsequent cleavage[6] |
| 43, 41 | [C₃H₇]⁺, [C₃H₅]⁺ | Common aliphatic fragments |
Table 1: Expected key fragments for this compound in EI-MS.
Q2: Why is the molecular ion for this compound so weak?
Answer: The energy imparted during Electron Ionization (typically 70 eV) is substantial.[8] For a molecule like this compound, which consists solely of C-C and C-H sigma bonds, this energy is distributed throughout the molecule.[2] Since there are no stabilizing features like aromatic rings or heteroatoms, the energy rapidly leads to the cleavage of the weakest C-C bonds, causing the molecule to fragment extensively before it can be detected as an intact molecular ion.[2][9] Highly branched alkanes and molecules with long aliphatic chains are particularly susceptible to this phenomenon.[2]
Section 2: Troubleshooting Common Issues
This section addresses specific problems you might encounter. We'll proceed from the simplest to the most complex issues.
Q3: My total ion chromatogram (TIC) shows a peak for my compound, but the mass spectrum has extremely low signal or is just noise. What's the first thing I should check?
Answer: This common issue often points to problems outside the mass spectrometer itself. Before delving into complex MS diagnostics, verify the following:
-
Sample Concentration: The most straightforward explanation is that the sample concentration is too low.[7] Prepare a more concentrated standard of this compound and re-inject.
-
GC Method: Poor chromatography can lead to broad, low-intensity peaks that are difficult to distinguish from baseline noise.[10][11]
-
Peak Shape: Is your chromatographic peak sharp and symmetrical? Tailing or fronting can indicate issues with the GC inlet, column, or oven temperature program.[11]
-
Injection Volume: Ensure an appropriate volume is being injected.
-
-
System Contamination: A high background noise level can obscure your signal. This could be due to a contaminated GC inlet liner, septum bleed, or a dirty ion source. Check the baseline of a blank run. If it's high or shows many peaks, system maintenance is needed.[10][12]
Caption: Initial troubleshooting workflow for low signal intensity.
Q4: I'm confident my sample concentration and chromatography are good, but my fragmentation is still poor. Could the ion source be the problem?
Answer: Absolutely. A contaminated ion source is one of the most frequent causes of poor sensitivity and abnormal fragmentation, especially for high-mass, low-volatility compounds.[13] Contaminants can coat the source lenses, repeller, and filament, altering the electric fields and ionization efficiency.
Signs of a Contaminated Ion Source:
-
Gradual or sudden loss of sensitivity, particularly for higher mass ions.[13]
-
Poor peak shapes in the mass spectrum.
-
High background noise.
-
Autotune procedures failing or reporting high electron multiplier voltage.[14]
Protocol: Ion Source Cleaning
Disclaimer: Always consult your specific instrument's hardware manual before proceeding.[15] The following is a general guide.
-
System Venting: Safely vent the mass spectrometer according to the manufacturer's shutdown procedure.[14] This typically involves cooling the GC transfer line and turning off the vacuum pumps in the correct sequence.
-
Source Removal: Once vented, carefully remove the ion source. Take pictures at each step of disassembly to aid in reassembly.[15]
-
Disassembly: Disassemble the ion source components (lenses, repeller, ion box) on a clean, lint-free surface. Keep track of all screws and insulators.
-
Abrasive Cleaning (for metal parts):
-
Create a slurry of aluminum oxide powder (600 grit) and methanol.[13]
-
Using a cotton swab, gently polish all metallic surfaces of the source components until they are shiny. Pay close attention to the areas where the ion beam passes.
-
Causality: This abrasive step removes baked-on, non-volatile contaminants that solvents alone cannot dissolve.
-
-
Sonication:
-
Place the cleaned metal parts in a beaker with methanol.
-
Sonicate for 10-15 minutes to remove all residual abrasive powder and loosened contaminants.[15] Repeat with fresh solvent if necessary.
-
-
Drying: Dry the components thoroughly in an oven at 100-150°C or with a stream of dry nitrogen.[13] Ensure no solvent remains.
-
Reassembly & Installation: Carefully reassemble the source using clean, powder-free gloves and tweezers.[13] Reinstall it in the mass spectrometer.
-
Pump Down & Bakeout: Pump the system down. Once a suitable vacuum is reached, perform a system bakeout as recommended by the manufacturer to remove any residual water and volatile contaminants.
Q5: My fragmentation pattern is inconsistent between runs, or it seems too "soft" (very few fragment ions). How can I make it more robust and reproducible?
Answer: Inconsistent or overly "soft" fragmentation for a non-polar molecule like this compound in an EI source often points to issues with the ionization energy or source temperature.
-
Ionization Energy: Standard EI-MS uses 70 eV to generate reproducible, library-searchable spectra.[16] If this energy is unintentionally lowered or unstable, fragmentation will decrease and become erratic. This is typically a parameter set in the acquisition method. However, if you suspect an issue, you may need a service engineer to verify the electronics. On some instruments, you can intentionally lower the electron energy to favor the molecular ion, but this results in non-standard spectra.[16]
-
Ion Source Temperature: The source temperature affects the internal energy of the molecule before ionization.
-
Too Low: A source that is too cool may not provide enough thermal energy, potentially leading to less fragmentation.
-
Too High: An excessively hot source can cause thermal degradation of the analyte before it is even ionized, which can also lead to poor and un-reproducible spectra. For a large molecule like this compound, an ion source temperature of 230-250°C is a good starting point.
-
Caption: Factors influencing fragmentation consistency.
Q6: I am using a tandem MS (MS/MS) system and can't get good product ion spectra. How do I optimize collision energy?
Answer: For tandem mass spectrometry, collision energy (CE) is the critical parameter that dictates the fragmentation of your selected precursor ion.[17] Unlike EI, where fragmentation is induced by electrons, here it's caused by collision-induced dissociation (CID).[18]
The Goal: The optimal collision energy is the voltage that yields the highest intensity for the specific product ions of interest.[19] This value is compound-dependent.
Protocol: Collision Energy Optimization
-
Select Precursor Ion: First, you must isolate the precursor ion. For this compound, this is challenging due to the weak molecular ion. A more practical approach may be to select a prominent high-mass fragment ion (e.g., m/z 253, [M-C₆H₁₁]⁺) as your precursor.
-
Perform a CE Ramp Experiment:
-
Set up an experiment where you infuse a constant stream of your analyte (or perform repeated injections).
-
In your acquisition method, program the instrument to acquire product ion spectra for your chosen precursor while systematically increasing the collision energy. For a molecule of this size, a ramp from 10 eV to 60 eV in 2-5 eV steps is a reasonable range.
-
-
Analyze the Data:
-
Plot the intensity of your key product ions as a function of collision energy.
-
The CE that gives the maximum intensity for a specific product ion is the optimal value for that transition.[19]
-
Modern instrument software often includes automated tools to perform this optimization and analysis.[19][20]
-
| Parameter | Starting Point | Rationale |
| Precursor Ion (Q1) | m/z 253 (or other high-mass fragment) | The molecular ion is likely too weak to isolate effectively. |
| Collision Gas | Argon or Nitrogen | Standard CID gases. |
| Collision Energy (CE) | Ramp 10-60 eV | Covers the range from minimal to extensive fragmentation. |
| Product Ion Scan (Q3) | Scan from m/z 40 up to precursor mass | To observe all potential product ions. |
Table 2: Starting parameters for MS/MS collision energy optimization.
Section 3: Advanced Troubleshooting & FAQs
Q7: Could my mass analyzer calibration be affecting my results?
Answer: Yes, although it's more likely to affect mass accuracy than the fragmentation pattern itself.[7] A poorly calibrated instrument will assign incorrect m/z values to all detected ions. If the calibration is significantly off, peaks may appear shifted, broadened, or have poor resolution.[7][21]
Verification Steps:
-
Run Autotune/Calibration: Perform the standard automated tuning and calibration procedure for your instrument using the manufacturer-provided calibration compound (e.g., PFTBA for GC-MS).[22]
-
Check the Report: The tune report will provide information on mass assignment accuracy, peak width, and isotopic ratios for the calibration compound. If these values are outside the manufacturer's specifications, recalibration is necessary.
-
High Mass Check: Ensure your calibration covers the mass range of your analyte. For this compound (m/z 336), you need to confirm that the calibration is accurate in this region.[23][24]
Q8: Is Electron Ionization (EI) the only option for this molecule? What about "soft" ionization techniques?
Answer: While EI is the standard for GC-MS and provides valuable structural information through its fragmentation fingerprint, it is considered a "hard" ionization technique.[8] If your primary goal is to observe the molecular ion, a "soft" ionization technique is preferable.[8][25]
-
Chemical Ionization (CI): CI is a much gentler technique that involves ion-molecule reactions with a reagent gas like methane or ammonia.[26][27] It typically produces a strong protonated molecule [M+H]⁺ or adduct ions with minimal fragmentation.[27] This would be an excellent choice to confirm the molecular weight of this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): Typically used with LC-MS, APCI is suitable for nonpolar molecules of low to moderate molecular weight and is also a soft ionization method.[27][28]
Switching to one of these techniques would require a compatible ion source and instrument configuration.
Q9: I see peaks at m/z 14 and 16 in my spectrum, is this fragmentation?
Answer: No, the presence of significant peaks at m/z 14 (N⁺) and 16 (O⁺), along with m/z 18 (H₂O⁺), 28 (N₂⁺), and 32 (O₂⁺), is a classic indicator of an air leak in the vacuum system.[10] A mass spectrometer must operate under a high vacuum. A leak compromises this vacuum, leading to the ionization of air components, which increases background noise and can suppress the ionization of your analyte.[10][12] Check all seals, ferrules, and fittings, especially around the GC-MS interface and the ion source.
References
-
GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry? Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Zhang, G., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. Retrieved from [Link]
-
Shimadzu Corporation. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, July 16). Fragmentation in mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]
-
Reddit. (2019, August 12). any tips on cleaning out a mass spec ion source? (and how to put it back together?). Retrieved from [Link]
-
Shimadzu Corporation. (2025, March 18). How To: Ion Source Maintenance for the GCMS-QP2050. Retrieved from [Link]
-
Mass Spectrometry Forum. (n.d.). Mass Calibration: Cluster Calibrants for Higher Masses. Retrieved from [Link]
- Zhang, Z., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 55(1), 27-36.
-
LCGC International. (n.d.). Stopping GC and GC–MS Problems Before They Start. Retrieved from [Link]
-
LCGC International. (n.d.). The Role of Spectral Accuracy in Mass Spectrometry. Retrieved from [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]
-
ResearchGate. (2023, July 27). How to choose optimal collision energy (CE) for MRM transition? Retrieved from [Link]
-
Chromatography Forum. (2013, August 21). GC/MS EI fragmentation. Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, octadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
- Books. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS?
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). c. Mass spectrum of Cyclohexane, 1,4-dimethyl-2-octadecyl-(CAS). Retrieved from [Link]
-
NIH. (2023, May 9). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane. Retrieved from [Link]
-
Quora. (2015, May 29). In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immedeately? Retrieved from [Link]
-
PubMed. (2021, December 2). Collision energies: Optimization strategies for bottom-up proteomics. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. gentechscientific.com [gentechscientific.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. english.gyig.cas.cn [english.gyig.cas.cn]
- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. gmi-inc.com [gmi-inc.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. quora.com [quora.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. GC/MS EI fragmentation - Chromatography Forum [chromforum.org]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. waters.com [waters.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. harvardapparatus.com [harvardapparatus.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. acdlabs.com [acdlabs.com]
- 27. Ionization Source Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. chem.libretexts.org [chem.libretexts.org]
Minimizing matrix effects in the analysis of octadecylcyclohexane in complex samples
Navigating Matrix Effects in Complex Samples: A Troubleshooting Guide for Researchers
Welcome to the technical support center for the analysis of octadecylcyclohexane. As a Senior Application Scientist, I understand that quantifying nonpolar analytes like this compound in complex biological, environmental, or pharmaceutical matrices presents significant challenges. The most pervasive of these is the "matrix effect," an insidious issue that can compromise the accuracy, reproducibility, and sensitivity of your results.[1]
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to diagnose, troubleshoot, and ultimately minimize matrix effects in your experiments. We will move from foundational concepts to specific, actionable strategies, ensuring your analytical method is both robust and reliable.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions surrounding matrix effects in the context of this compound analysis.
Q1: What exactly are "matrix effects" and why should I be concerned?
A: Matrix effects are the alteration of an analyte's signal response due to the co-eluting components of the sample matrix.[2] The "matrix" is everything in the sample that is not your target analyte (this compound). These effects can manifest in two primary ways:
-
Signal Enhancement: An artificially high analytical response.
-
Signal Suppression: An artificially low analytical response.
Q2: My analyte, this compound, is a simple nonpolar hydrocarbon. Why is it susceptible to matrix effects?
A: While this compound is chemically simple, the complexity arises from the sample matrix it's in (e.g., plasma, soil extract, tissue homogenate). The cause of the matrix effect often depends on the analytical instrumentation used:
-
In Gas Chromatography-Mass Spectrometry (GC-MS): The most common issue is matrix-induced signal enhancement .[4] Non-volatile matrix components can coat active sites (areas of unwanted interaction) within the GC inlet liner and the head of the analytical column.[2] These matrix components effectively "protect" the this compound from thermal degradation or adsorption at these sites, allowing more of the analyte to reach the detector and generating a falsely high signal.[2][5]
-
In Liquid Chromatography-Mass Spectrometry (LC-MS): The primary issue is typically ion suppression .[4] During the electrospray ionization (ESI) process, co-eluting matrix components compete with this compound for the available charge in the ion source. This competition reduces the ionization efficiency of the analyte, leading to a weaker signal and under-quantification.
Q3: How can I definitively determine if my analysis is suffering from matrix effects?
A: The most direct way to diagnose and quantify matrix effects is by performing a post-extraction spike analysis .[6] This involves comparing the signal response of an analyte in a pure solvent to its response when spiked into a blank sample matrix that has already undergone the entire extraction procedure. A significant difference between the two indicates the presence of matrix effects.
The Matrix Effect (ME) can be calculated using the following formula: ME (%) = ( (Response in Matrix / Response in Solvent) - 1 ) * 100
-
A value > 0% indicates signal enhancement.
-
A value < 0% indicates signal suppression.
-
Values between -20% and +20% are often considered low or acceptable, while values outside ±50% are considered high.[7]
Part 2: Troubleshooting Guide - Diagnosis and Mitigation
Once a matrix effect is suspected, a systematic approach is needed to minimize its impact. This involves robust sample preparation to remove interferences or advanced calibration strategies to compensate for them.
Workflow for Addressing Matrix Effects
The following diagram outlines the logical workflow for identifying and resolving matrix-related issues in your analysis.
Caption: Decision workflow for diagnosing and mitigating matrix effects.
Part 3: In-Depth Protocols and Methodologies
This section provides detailed protocols for the most effective strategies to combat matrix effects when analyzing this compound.
Strategy 1: Enhanced Sample Preparation & Cleanup
The most effective way to deal with matrix effects is to remove the interfering components before analysis.[8] Given that this compound is nonpolar, we can leverage this property to separate it from more polar matrix interferences.
The table below compares common sample preparation techniques suitable for isolating this compound.
| Technique | Principle | Selectivity for Nonpolar Analytes | Throughput | Solvent Usage | Key Advantage |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase.[9] | Excellent (using C18/polymeric reversed-phase) | Moderate | Low-Moderate | High degree of cleanup and concentration. |
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquid phases. | Good (e.g., hexane extraction from aqueous) | Low | High | Simple, effective for removing highly polar interferences. |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE (dSPE) cleanup.[10] | Good (when adapted with C18 dSPE) | High | Low | Fast and requires minimal equipment, ideal for high sample loads.[11][12] |
This protocol is designed to isolate this compound and other nonpolar compounds from a complex aqueous or biological sample extract. It utilizes a reversed-phase (C18) sorbent which retains nonpolar compounds while allowing polar interferences to pass through.
Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.
Step-by-Step Methodology:
-
Cartridge Selection: Choose a C18 SPE cartridge with a bed mass appropriate for your sample concentration and volume.
-
Conditioning:
-
Pass 1-2 cartridge volumes of a nonpolar solvent (e.g., hexane or dichloromethane) through the cartridge to wet the sorbent.
-
Pass 1-2 cartridge volumes of a polar solvent miscible with your sample (e.g., methanol) to activate the C18 chains.
-
Pass 1-2 cartridge volumes of reagent-grade water to equilibrate the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load your pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). This compound will be retained on the C18 sorbent.
-
-
Washing:
-
Wash the cartridge with 1-2 volumes of a weak solvent mixture (e.g., water or a high-percentage water/methanol mix) to elute polar matrix components to waste.
-
-
Elution:
-
Elute the retained this compound with 1-2 volumes of a strong, nonpolar solvent (e.g., hexane, ethyl acetate, or dichloromethane) into a clean collection tube.
-
-
Post-Elution:
-
The resulting clean extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting in a suitable solvent for GC-MS or LC-MS analysis.
-
Strategy 2: Compensatory Calibration Methods
If sample cleanup is insufficient or impractical, calibration strategies can be used to compensate for, rather than eliminate, matrix effects.[13][14]
Principle: This approach assumes that the matrix effect is consistent across different samples of the same type.[7] Calibration standards are prepared not in a clean solvent, but in a blank matrix extract that is free of the analyte.[15] This forces the standards to experience the same signal suppression or enhancement as the unknown samples, thereby canceling out the effect and improving accuracy.[14][16]
Protocol for Preparing Matrix-Matched Standards:
-
Obtain Blank Matrix: Source a representative sample of the matrix you are analyzing (e.g., human plasma, soil, food product) that is certified to be free of this compound.
-
Process Blank Matrix: Perform your entire sample extraction and cleanup procedure on this blank matrix. The resulting extract is your "matrix-matched solvent."
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure organic solvent (e.g., hexane).
-
Create Calibration Curve: Serially dilute the stock solution using the "matrix-matched solvent" from Step 2 as your diluent. This creates a set of calibration standards where each standard contains the same amount of matrix components.
-
Analysis: Analyze these standards to construct your calibration curve. Quantify your unknown samples against this curve.
Principle: This is widely considered the "gold standard" for correcting matrix effects.[1][17] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d36) to every sample before any extraction or cleanup steps.[18] This labeled internal standard is chemically identical to the analyte and will therefore behave identically during sample preparation and analysis, experiencing the same extraction losses and the same matrix effects.[19][20] Quantification is based on the ratio of the response of the native analyte to the labeled standard, which remains constant regardless of signal suppression or enhancement.[21]
Key Considerations for SID:
-
Availability: A suitable stable isotope-labeled standard for this compound must be commercially available or synthesized.
-
Mass Resolution: Your mass spectrometer must have sufficient resolution to distinguish between the native analyte and the labeled standard.
-
Cost: Labeled standards can be expensive, but they provide the highest level of accuracy and precision.[1]
Part 4: Advanced FAQs & Method Validation
Q4: I've implemented a cleanup step, but still see some matrix effects. What should I do?
A: It is common for even rigorous cleanup methods to leave some residual matrix components. In this scenario, a combined approach is best. Continue using your optimized SPE or QuEChERS cleanup method, but also employ a compensatory calibration strategy like matrix-matched standards or, ideally, stable isotope dilution. This dual approach ensures you are both minimizing the source of the effect and correcting for any that remains.[22]
Q5: Can I just dilute my sample extract to reduce matrix effects?
A: Yes, dilution is a simple and sometimes effective strategy.[1] By diluting the final extract, you reduce the concentration of both the analyte and the interfering matrix components. However, this approach is only feasible if your analyte concentration is high enough to remain well above the instrument's limit of quantification after dilution.[23] For trace-level analysis, dilution can compromise the required sensitivity.
Q6: After choosing a strategy, how do I ensure my method is valid?
A: Once you have a method that successfully minimizes matrix effects, you must perform a formal method validation to demonstrate that it is fit for its intended purpose.[24] According to regulatory guidelines (e.g., Eurachem, ICH), this involves evaluating parameters such as:[25]
-
Specificity & Selectivity: The ability to measure the analyte without interference.
-
Linearity & Range: The concentration range over which the method is accurate.
-
Accuracy & Precision: How close the measured values are to the true value and to each other.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the matrix under storage conditions.[24]
References
- Causon, R. (1997). Validation of chromatographic methods in biomedical analysis.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Stahnke, H., Kittlaus, S., Kempe, G., & Speer, K. (2012). Matrix-matched calibration in the analysis of pesticide residues in foods.
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
-
Belo, P. S., et al. (2017). Evaluating Matrix Effects in the Analysis of Polycyclic Aromatic Hydrocarbons from Food. ResearchGate. Available at: [Link]
- Cortese, M., Gigliobianco, M. R., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
-
SCIEX. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
Digital CSIC. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Available at: [Link]
-
The Connecticut Agricultural Experiment Station. (n.d.). Expanded Applications of Quenchers to Food Environmental Samples. Available at: [Link]
-
ChromaBLOGraphy. (2022). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]
-
ResearchGate. (2025). Determination of Polycyclic Aromatic Hydrocarbons in Edible Seafood by QuEChERS-Based Extraction and Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review. Available at: [Link]
-
OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. Available at: [Link]
-
Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. Available at: [Link]
-
Diva-Portal.org. (n.d.). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. Available at: [Link]
-
NIH. (n.d.). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?. Available at: [Link]
-
MDPI. (n.d.). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Available at: [Link]
-
3M. (2019). ENVIRONMENTAL LABORATORY. Available at: [Link]
-
ResearchGate. (2025). RECENT REVIEW OF THE QUECHERS SAMPLE PREPARATION METHOD FOR FOOD AND ENVIRONMENTAL SAMPLE ANALYSIS. Available at: [Link]
-
PubMed. (n.d.). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. Available at: [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available at: [Link]
-
ResearchGate. (n.d.). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Available at: [Link]
-
Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available at: [Link]
-
PubMed. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Available at: [Link]
-
Technology Networks. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Available at: [Link]
-
NIH. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Available at: [Link]
-
Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. Available at: [Link]
-
OUCI. (n.d.). Stable isotope dilution assays in mycotoxin analysis. Available at: [Link]
-
ResearchGate. (2025). The Power of Stable Isotope Dilution Assays in Brewing. Available at: [Link]
-
Eurachem. (2025). Validation of analytical methods. Available at: [Link]
-
Taylor & Francis. (n.d.). Isotope dilution – Knowledge and References. Available at: [Link]
-
Scilit. (n.d.). Validation of analytical methods. Available at: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Available at: [Link]
-
ScienceDirect. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 固相萃取指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. QuEChERS 樣品準備方法 [sigmaaldrich.com]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 17. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. brewingscience.de [brewingscience.de]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. welch-us.com [welch-us.com]
- 24. multimedia.3m.com [multimedia.3m.com]
- 25. 7. Validation of analytical methods [eurachem.org]
Technical Support Center: Stability of Octadecylcyclohexane Solutions
Welcome to the technical support guide for the long-term storage and stability of octadecylcyclohexane solutions. This resource is designed for researchers, analytical scientists, and drug development professionals who rely on the integrity of these solutions for their experiments. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the scientific rationale behind them, ensuring you can maintain the stability and reliability of your solutions over time.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound solutions.
Q1: What is the optimal storage temperature for this compound solutions?
A: The ideal storage temperature depends on the solvent used and the desired storage duration. For long-term stability, storing solutions at refrigerated (2–8°C) or frozen (-20°C) temperatures is recommended.[1][2] Room temperature storage (15–25°C) is generally acceptable for stable, non-volatile compounds for shorter periods, but cooler temperatures slow down potential degradation processes and solvent evaporation.[1] It is crucial to prevent freeze-thaw cycles, as these can negatively impact stability for some compounds.[3] We recommend aliquoting stock solutions into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.[2]
Q2: How does my choice of solvent impact the long-term stability of this compound?
A: Solvent choice is critical. This compound is a non-polar hydrocarbon, so it should be dissolved in a high-purity, non-polar, aprotic solvent.
-
Causality: The primary concerns are solvent purity and reactivity. Using high-purity solvents minimizes the presence of contaminants (like water, peroxides, or metal ions) that could initiate degradation.[4] Aprotic solvents are essential to prevent reactions with the solute. While this compound is highly stable, solvents should be chosen to ensure they do not degrade over time into reactive species.
-
Recommendation: High-purity hexane, heptane, or isooctane are excellent choices. Avoid solvents containing reactive functional groups or those prone to forming peroxides (e.g., older ethers like THF or dioxane unless properly stabilized and stored).
Q3: What type of container is best for storing these solutions to prevent contamination and concentration changes?
A: Proper container selection is vital to prevent contamination, solvent evaporation, and analyte adsorption.
-
Material: Borosilicate glass (Type I) is the preferred material due to its chemical inertness. Amber glass should be used to protect the solution if there is any suspicion of light-induced degradation, although alkanes are generally not light-sensitive.
-
Sealing: Use vials with high-quality PTFE-lined screw caps or crimp caps with PTFE-faced septa.[5] This provides an excellent seal to minimize solvent evaporation, which is a primary cause of concentration changes over time.
-
Minimizing Headspace: The air in the headspace of the vial contains oxygen. To prevent potential long-term oxidation, you can either fill the vials to minimize headspace or displace the air with an inert gas like argon or nitrogen before sealing.[1]
Q4: Can I expect my this compound solution to be stable for years?
A: While this compound is a very stable saturated hydrocarbon, assuming indefinite stability is not advisable. The "shelf-life" is a function of the storage conditions, solvent purity, and container integrity.[6] For critical applications, such as use as a calibration standard, stability must be empirically verified over time. We recommend a re-qualification schedule (e.g., annually) where the stored solution is compared against a freshly prepared standard.
Troubleshooting Guide: Common Stability-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered with stored this compound solutions.
Issue 1: Chromatographic Retention Time is Shifting Over Time
You observe that the retention time for your this compound peak is consistently decreasing or drifting with each new analysis of the same stored solution.
-
Underlying Cause: The most probable cause is a change in the solvent composition due to the evaporation of the more volatile component, leading to a change in the mobile phase strength if the solution is used as part of it, or a change in the sample diluent.[7] Temperature fluctuations in the laboratory can also affect retention times, with higher temperatures generally leading to shorter retention.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
Your analysis of a stored solution shows small, unexpected peaks that were not present when the solution was freshly prepared.
-
Underlying Cause: This could indicate either degradation of the this compound or the introduction of a contaminant. While highly stable, under certain conditions (e.g., presence of an initiator and oxygen), long-chain alkanes can undergo oxidation.[8] Contamination can arise from the solvent, leaching from the container, or improper handling.
-
Investigative Steps:
-
Solvent Blank: Analyze a sample of the solvent used to prepare the solution from the same bottle. If the peaks are present, the solvent is the source of contamination.
-
Fresh Preparation: Prepare a new solution of this compound in fresh, high-purity solvent and analyze it immediately. If the extraneous peaks are absent, this points towards degradation or contamination of the stored solution.
-
Mass Spectrometry (MS) Analysis: If available, analyze the stored solution by GC-MS or LC-MS to obtain mass spectra of the unknown peaks. Oxidative degradation of an alkylcyclohexane would likely introduce oxygen-containing functional groups (e.g., alcohols, ketones), resulting in predictable mass increases.[9][10] For example, the metabolism of cyclohexane can proceed through cyclohexanol and cyclohexanone intermediates.[9]
-
-
Potential Degradation Pathway:
Caption: Simplified potential pathway for oxidative degradation.
Experimental Protocols
For laboratories that need to validate the stability of their solutions, the following protocols provide a framework for conducting stability studies.
Protocol 1: Real-Time Long-Term Stability Study
Objective: To determine the stability of an this compound solution under recommended storage conditions.
Methodology:
-
Preparation: Prepare a large, homogenous stock solution of this compound at the desired concentration in a high-purity solvent (e.g., hexane).
-
Aliquoting: Dispense the solution into a series of amber glass vials (e.g., 50 vials), leaving minimal headspace. Seal securely with PTFE-lined caps.
-
Storage: Place the vials in a controlled temperature environment (e.g., 4°C). Reserve a few vials for baseline (T=0) analysis.
-
Baseline Analysis (T=0): Immediately analyze 3-5 vials using a validated chromatographic method (e.g., GC-FID). Record the peak area, concentration, and chromatogram. Check for any impurities.
-
Scheduled Testing: At predetermined intervals (e.g., 1, 3, 6, 12, 18, 24 months), retrieve 3 vials from storage.
-
Analysis: Allow vials to equilibrate to room temperature for at least 60 minutes before opening.[2] Analyze the samples using the same chromatographic method as the baseline.
-
Evaluation: Compare the average concentration and impurity profile at each time point to the T=0 results. Define acceptance criteria (e.g., concentration must be within ±5% of the initial value, and no new impurity peak >0.1% area).
Protocol 2: Accelerated Stability Study
Objective: To rapidly estimate the long-term stability by subjecting the solution to elevated temperatures. This method is based on the Arrhenius equation, which relates the rate of chemical reactions to temperature.[11]
Methodology:
-
Preparation & Aliquoting: Prepare and aliquot the solution as described in Protocol 1.
-
Storage Conditions: Place sets of vials in several temperature-controlled ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C).[12][13] Also, place one set at the recommended storage temperature (e.g., 4°C) as a control.
-
Sampling Schedule: Pull 3 vials from each temperature condition at shorter, more frequent intervals (e.g., T=0, 1, 2, 4, 8, 12 weeks).
-
Analysis: Equilibrate and analyze all samples as described previously.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time and determine the degradation rate.
-
Use the degradation rates at different temperatures to construct an Arrhenius plot (log of the rate constant vs. 1/Temperature in Kelvin).
-
Extrapolate the data to the recommended storage temperature (e.g., 4°C) to predict the shelf-life.[13]
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) or -20°C (Frozen) | Slows chemical degradation and solvent evaporation.[1] |
| Container | Type I Amber Borosilicate Glass Vials | Chemically inert and protects from light. |
| Closure | PTFE-lined Screw or Crimp Caps | Provides an excellent barrier against evaporation and contamination.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) Blanket | Minimizes the risk of long-term oxidative degradation.[1] |
| Aliquoting | Store in single-use volumes | Avoids repeated freeze-thaw cycles and contamination of the main stock.[2] |
Table 2: General Solvent and Material Compatibility
| Material | Saturated Hydrocarbons (e.g., Hexane) | Alcohols (e.g., Methanol) | Chlorinated Solvents | Ketones (e.g., Acetone) |
| Borosilicate Glass | Excellent | Excellent | Excellent | Excellent |
| Polypropylene (PP) | Good | Excellent | Poor (Attacked) | Good |
| Polyethylene (HDPE) | Fair-Good (Can swell) | Excellent | Poor | Good |
| PTFE | Excellent | Excellent | Excellent | Excellent |
| Polycarbonate | Poor (Attacked) | Good | Poor | Poor |
This table provides general guidance. Always consult a detailed chemical compatibility chart for your specific solvent and container material.[14][15][16][17]
References
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Chen, H., et al. (2011, July 15). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed.
- U.S. Chemical Storage. (2024, September 20). The Dos and Don'ts of Storing Chemical Solvents.
- Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.
- Quora. (2016, April 7). What factors affect chromatography? How do such factors affect it?.
- Enviro Tech International, Inc. What Is The Best Way To Store Chemical Solvents?.
- Ye, Y., et al. (2020, June 11). Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. PubMed.
- Kiyohara, M., et al. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed.
- Tocris Bioscience. Stability and Storage.
- ResearchGate. (2025, August 6). Challenges in the determination of petroleum hydrocarbons in water by gas chromatography (hydrocarbon index).
- ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- ResearchGate. (2025, August 6). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1.
- ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?.
- Analytical Methods (RSC Publishing). Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery.
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Astro Chemical. Shelf-Life & Storage Conditions.
- PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
- National Institutes of Health. Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts.
- HPLC Troubleshooting Guide.
- PubMed. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions.
- ResearchGate. The Effect of Initial Purity on the Stability of Solutions in Storage.
- Popa-Burke, I., et al. (2013). The effect of initial purity on the stability of solutions in storage. PubMed.
- RF Elektronik. SOLVENT & CHEMICAL RESISTANCE INFORMATION.
- Microchem Laboratory. Accelerated Physical Stability Testing.
- MDPI. (2023, December 4). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life.
- Chemical Compatibility Chart.
- Sterlitech Corporation. Chemical Compatibility Chart.
- DWK Life Sciences. Chemical Compatibility Calculator.
- Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.
Sources
- 1. gmpplastic.com [gmpplastic.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. The effect of initial purity on the stability of solutions in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 5. envirotechint.com [envirotechint.com]
- 6. astrochemical.com [astrochemical.com]
- 7. sepscience.com [sepscience.com]
- 8. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
- 12. Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. vumc.org [vumc.org]
- 15. sterlitech.com [sterlitech.com]
- 16. dwk.com [dwk.com]
- 17. wisconsin.edu [wisconsin.edu]
Technical Support Center: Purification of Commercial Octadecylcyclohexane
Welcome to the technical support center for the purification of commercial-grade octadecylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who utilize high-purity this compound in their experimental workflows. Commercial grades of this compound, while suitable for many applications, may contain impurities that can interfere with sensitive analytical techniques or catalytic processes. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired level of purity for your specific needs.
Understanding the Challenge: Impurities in Commercial this compound
Commercial this compound is typically synthesized via the hydrogenation of octadecylbenzene or related aromatic precursors. While manufacturers provide a product of generally high purity (often >98%), trace amounts of several types of impurities can remain. Understanding the likely nature of these impurities is the first step in selecting an appropriate purification strategy.
| Impurity Class | Potential Specific Examples | Rationale for Presence | Potential Impact on Experiments |
| Isomers | Positional isomers of the octadecyl group on the cyclohexane ring; Dialkylcyclohexanes (e.g., dimethyl-octadecylcyclohexane) | Use of mixed aromatic feedstocks during synthesis. | Co-elution in chromatography, altered physical properties (e.g., viscosity, melting point). |
| Unreacted Starting Materials | Octadecylbenzene | Incomplete hydrogenation of the aromatic ring. | Can interfere with spectroscopic analysis (UV-Vis) and may be reactive in downstream applications. |
| Partially Hydrogenated Intermediates | Octadecylcyclohexene | Incomplete hydrogenation. | May act as a ligand poison for certain catalysts or undergo unwanted side reactions. |
| Related Alkanes/Cycloalkanes | Shorter or longer chain n-alkanes, other alkylcyclohexanes | Impurities in the starting materials or side reactions during synthesis. | Can affect the bulk physical properties of the solvent and introduce variability. |
| Solvent Residues | Hexane, Toluene | Remnants from the synthesis and initial purification process. | Can appear as ghost peaks in GC analysis and may be incompatible with certain applications. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for purification?
A1: Understanding the physical properties is critical for designing your purification strategy. Key values are:
-
Molecular Formula: C₂₄H₄₈[1]
-
Molecular Weight: 336.64 g/mol [2]
-
Boiling Point: 409 °C at 760 mmHg (atmospheric pressure)[3]
-
Melting Point: 43 °C[3]
-
Solubility: It is hydrophobic and has low solubility in polar solvents. It is generally soluble in nonpolar organic solvents like hexanes, toluene, and dichloromethane.[1][4]
The high boiling point necessitates the use of vacuum distillation to prevent thermal decomposition[5][6]. Its melting point of 43 °C means it is a solid at standard room temperature (20-25 °C), making recrystallization a highly effective purification method.
Q2: My GC-MS analysis shows a cluster of peaks around the main this compound peak. What are these likely to be?
A2: This is a common observation. These are most likely structural isomers of this compound or closely related long-chain saturated hydrocarbons.[7][8] Isomers can be difficult to separate by distillation due to very similar boiling points. In this case, adsorption chromatography or fractional crystallization would be more effective separation techniques.
Q3: Can I use simple distillation instead of vacuum fractional distillation?
A3: It is strongly discouraged. The atmospheric boiling point of this compound is 409 °C.[3] At this temperature, thermal cracking (decomposition) of the hydrocarbon chain is highly likely, which would introduce a host of new impurities.[5][6] Vacuum distillation lowers the boiling point to a temperature where the compound is stable.
Q4: What is the best general-purpose method for significantly improving the purity of commercial this compound?
A4: For a significant increase in purity, particularly for removing non-volatile or structurally similar impurities, low-temperature recrystallization is often the most effective and scalable method. Since this compound is a solid at room temperature, dissolving it in a suitable hot solvent and allowing it to slowly crystallize as it cools can effectively exclude impurities from the crystal lattice.[9] This can be followed by a final purification step like vacuum distillation to remove any residual solvent.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Scenario 1: Vacuum Fractional Distillation
Problem: "My this compound is turning yellow/brown during vacuum distillation, even at reduced pressure."
-
Underlying Cause: This indicates thermal decomposition. The temperature of the distillation pot is still too high, or your vacuum is not strong enough. Another possibility is the presence of oxygen due to leaks in the system, which can promote oxidation at high temperatures.
-
Solution Workflow:
-
Verify Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low pressure (ideally <1 mmHg). Check all joints and connections for leaks using a vacuum gauge.
-
Reduce Pot Temperature: The goal is to have the compound boil at the lowest practical temperature. If you have a good vacuum, you should not need to heat the distillation flask excessively. Use a heating mantle with a stirrer for even heat distribution and to prevent bumping.
-
Inert Gas Purge: Before starting the distillation, gently purge the system with an inert gas like nitrogen or argon to remove residual oxygen.
-
Caption: Workflow for addressing discoloration during distillation.
Scenario 2: Adsorption Chromatography
Problem: "I'm trying to purify this compound using a silica gel column, but I'm getting poor recovery. The compound seems to be stuck on the column."
-
Underlying Cause: While this compound is very non-polar and should elute easily from silica gel with a non-polar solvent, very strong binding can occur if the silica gel is highly activated (acidic) and the commercial product contains trace polar impurities or alkenes. However, a more common issue is improper solvent selection or poor column packing.
-
Solution Workflow:
-
Stationary Phase Choice: For a purely non-polar compound like this compound, alumina (neutral or basic) can sometimes be a better choice than silica gel to avoid issues with acidic sites.
-
Solvent System (Mobile Phase): Elution should be possible with a very non-polar solvent like hexane or heptane. If the compound is not eluting, you can add a very small percentage (0.5-1%) of a slightly more polar solvent like dichloromethane or toluene to the mobile phase. Run a TLC first to determine the optimal solvent system.[10][11]
-
Loading Technique: Ensure the compound is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column with too much material is a common cause of poor separation and recovery.
-
Column Packing: Ensure the column is packed uniformly without any channels or cracks, as these will lead to poor separation.
-
Caption: Decision tree for troubleshooting low chromatography recovery.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is designed for the purification of this compound from less volatile or more volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Use a round-bottom flask of appropriate size (do not fill more than 2/3 full). Add a magnetic stir bar.
-
Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all ground-glass joints.
-
Connect the distillation head to a condenser and a receiving flask.
-
Connect the vacuum takeoff adapter to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to a high-vacuum pump.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser.
-
-
Procedure:
-
Charge the distillation flask with the commercial this compound.
-
Seal the system and slowly open the connection to the vacuum pump. Allow the system to evacuate fully.
-
Turn on the condenser cooling water and the magnetic stirrer.
-
Begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling initial fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at your system's pressure, switch to a clean receiving flask to collect the main fraction.
-
Distill at a slow, steady rate (e.g., 1-2 drops per second).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Allow the system to cool completely before venting to atmospheric pressure.
-
Protocol 2: Purification by Low-Temperature Recrystallization
This method is highly effective for removing isomers and other structurally related impurities.
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Acetone or a mixture of hexane and acetone can be good starting points.
-
Test solubility with a small amount of material first.
-
-
Procedure:
-
In an Erlenmeyer flask, dissolve the commercial this compound in a minimal amount of the chosen hot solvent. Heat gently on a hot plate in a fume hood. Add solvent portion-wise until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent. The purity can then be checked by GC-MS and melting point analysis.
-
References
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
The Marvel of Oil Separation: Fractional Distillation Unveiled. (2020, October 19). YouTube. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, octadecyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Britannica. (n.d.). Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, octadecyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane. Retrieved from [Link]
-
University of California, Davis. (2005, August 17). Alkane Crystallization. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
AZoNano. (2023, January 20). Investigating the Formation of Ultra-Long Alkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.4: Column Chromatography. Retrieved from [Link]
-
Clark, J. (n.d.). column chromatography. Chemguide. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Retrieved from [Link]
-
AIP Publishing. (2023, March 7). Aggregation and crystallization of small alkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexane. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2017, June 30). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Retrieved from [Link]
-
ResearchGate. (2003, June). Significance of impurities in the safety evaluation of crop protection products (IUPAC Technical Report). Retrieved from [Link]
-
Semantic Scholar. (2021, September 30). Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. Retrieved from [Link]
-
Mountain Scholar. (n.d.). THESIS ANALYSIS OF OCTAMETHYLCYCLOTETRASILOXANE AND DECAMETHYLCYCLOPENTASILOXANE IN WASTEWATER, SLUDGE AND RIVER SAMPLES BY HEAD. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanone. Retrieved from [Link]
Sources
- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclohexane, octadecyl- [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica [britannica.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. This compound | 4445-06-1 | Benchchem [benchchem.com]
- 8. 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alkane Crystallization [physics.uwo.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Enhancing the signal-to-noise ratio for octadecylcyclohexane in NMR spectroscopy
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the signal-to-noise (S/N) ratio in NMR spectroscopy of octadecylcyclohexane and similar long-chain aliphatic molecules. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to empower your experimental design.
The Challenge: Why is this compound Difficult to Analyze with NMR?
This compound presents a classic challenge for NMR spectroscopy due to its molecular structure and physical properties. The long, flexible alkyl chain and the cyclohexane ring consist of numerous CH and CH₂ groups with very similar chemical environments. This leads to severe signal overlap in the ¹H NMR spectrum, often resulting in broad, poorly resolved humps. Furthermore, the molecule's slow tumbling in solution can lead to long longitudinal relaxation times (T₁), making standard NMR experiments inefficient and resulting in a low signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[1]
Frequently Asked Questions & Troubleshooting Guides
Section 1: Sample Preparation – The Foundation of a Good Spectrum
Question 1: I'm seeing a very weak signal. What is the first thing I should check in my sample preparation?
Answer: The first and most critical factor is sample concentration . Due to the inherently low sensitivity of NMR, particularly for ¹³C experiments, ensuring an adequate concentration is paramount.[2] For a non-polar molecule like this compound, solubility can be a limiting factor.
-
Expertise & Experience: While a typical ¹H NMR spectrum may only require 5-25 mg of a small molecule, ¹³C NMR is approximately 6000 times less sensitive. For this compound, aim for the highest concentration that remains fully dissolved without significantly increasing solution viscosity. High viscosity can broaden lines, counteracting your efforts to improve the S/N ratio.[3] A good starting point for ¹³C analysis is 50 mg or more in 0.6-0.7 mL of solvent.[3][4]
-
Trustworthiness: Always ensure your sample is completely dissolved and free of any solid particles. Suspended solids distort the local magnetic field homogeneity, leading to broadened spectral lines and a degraded S/N ratio that cannot be corrected by the spectrometer's shimming process.
Protocol 1: Optimized Sample Preparation for Non-Polar Analytes
-
Select a High-Quality NMR Tube: Use a clean, high-precision 5 mm NMR tube. For instruments of 500 MHz and above, tubes rated for higher fields (e.g., Wilmad 535-PP or equivalent) are recommended to minimize distortions.[3]
-
Weigh the Analyte: Accurately weigh 50-100 mg of this compound directly into a clean vial.
-
Choose an Appropriate Solvent: Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar compounds.[3] For issues with signal overlap, consider using an aromatic solvent like deuterated benzene (C₆D₆) or toluene-d₈, as these can induce different chemical shifts (aromatic solvent-induced shifts, or ASIS) and may improve spectral dispersion.[5][6]
-
Dissolve the Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate until the sample is fully dissolved. The final sample height in the NMR tube should be at least 4 cm to ensure it is correctly positioned within the detection coil.[3][7][8]
-
Filter the Solution: To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[3][4] Do not use cotton wool, as solvents can leach impurities from it.
-
Degas the Sample (Optional but Recommended): Dissolved oxygen is paramagnetic and can shorten relaxation times and broaden lines. For high-resolution experiments, degassing via the "freeze-pump-thaw" method (at least three cycles) is the most effective way to remove it. A simpler, though less effective, method is to gently bubble an inert gas like nitrogen or argon through the sample for a few minutes.
Section 2: Optimizing Acquisition Parameters
Question 2: My sample is prepared correctly, but the S/N is still poor. What instrument parameters should I adjust?
Answer: Optimizing data acquisition parameters is crucial for maximizing signal within a given experiment time. The key parameters to consider are the number of scans, the relaxation delay, and the acquisition time.[9]
-
Expertise & Experience: The S/N ratio improves with the square root of the number of scans (NS). To double the S/N, you must quadruple the NS and thus the experiment time. This is a game of diminishing returns. Before simply increasing the scan count, ensure your other parameters are optimal.
-
Trustworthiness: For molecules with long T₁ relaxation times, like the carbons in the alkyl chain of this compound, the relaxation delay (D1) is critical. If D1 is too short (less than 5 x T₁), the nuclei do not fully relax back to their equilibrium state before the next pulse. This leads to signal saturation and a significant loss of intensity. An inversion-recovery experiment can be used to measure T₁ values, but for a quick optimization, start with a D1 of at least 5-10 seconds for ¹³C NMR of long-chain alkanes.
Data Presentation 1: Key Acquisition Parameters and Their Impact
| Parameter | Symbol | Typical Starting Value (¹³C) | Impact on S/N Ratio | Impact on Experiment Time | Causality |
| Number of Scans | NS | 64 - 1024 | Increases with √NS | Proportional to NS | Signal averaging reduces random noise. |
| Relaxation Delay | D1 | 5 - 10 s | Increases to a maximum | Proportional to NS | Allows full magnetization recovery, preventing saturation. Crucial for long T₁ nuclei. |
| Acquisition Time | AQ | 1 - 2 s | Increases with √AQ | Proportional to NS | Longer acquisition allows for better resolution and detection of sharp signals. |
| Pulse Angle | P1 | 30-45° | Can increase | No direct impact | Using a smaller flip angle requires a shorter D1 for full relaxation, allowing more scans in the same total time (Ernst Angle principle). |
Workflow 1: Troubleshooting Low Signal-to-Noise Ratio Here is a logical workflow for addressing S/N issues, from sample preparation to advanced techniques.
Caption: A decision-making workflow for troubleshooting poor S/N in NMR.
Section 3: Leveraging Advanced NMR Techniques
Question 3: Standard ¹³C experiments are taking too long. Are there faster ways to get a good spectrum for this compound?
Answer: Absolutely. For molecules rich in protons like this compound, polarization transfer experiments are exceptionally powerful. These techniques transfer the high polarization of ¹H nuclei to the low-polarization ¹³C nuclei, providing a significant sensitivity boost.
-
Expertise & Experience: The two most common techniques are INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer). DEPT is generally preferred as it produces spectra with better phasing and less distortion.[10]
-
Trustworthiness: The theoretical signal enhancement from DEPT is proportional to the ratio of the gyromagnetic ratios of proton and carbon (γH/γC), which is approximately 4.[10] This means you can achieve up to a 4-fold increase in signal intensity for CH, CH₂, and CH₃ groups compared to a standard ¹³C experiment, or achieve the same S/N in 1/16th of the time.
Question 4: How can DEPT help me assign the crowded alkyl region of my spectrum?
Answer: DEPT experiments are not only for sensitivity enhancement; they are also powerful spectral editing tools. By running two specific experiments, DEPT-90 and DEPT-135, you can differentiate between the different types of carbon environments in this compound.
-
DEPT-90: This experiment will only show signals from CH (methine) carbons. In your molecule, this will selectively identify the carbons on the cyclohexane ring that are substituted.
-
DEPT-135: This experiment shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative peaks.[10] This is incredibly useful for distinguishing the terminal methyl group of the octadecyl chain and separating the numerous methylene signals from the methine signals. Quaternary carbons are not observed in DEPT spectra.
Question 5: What are the ultimate solutions for extremely low concentration samples?
Answer: For cases where concentration is severely limited or the highest possible sensitivity is required, hyperpolarization techniques can be employed. These methods increase the nuclear spin polarization far beyond the thermal equilibrium level, leading to dramatic signal enhancements of several orders of magnitude.
-
Dynamic Nuclear Polarization (DNP): DNP enhances NMR sensitivity by transferring the high polarization of unpaired electrons (from a stable radical added to the sample) to the surrounding nuclei via microwave irradiation.[11][12][13][14] This can boost signals by factors of 10 to 100 or more.[12]
-
Parahydrogen Induced Polarization (PHIP): PHIP utilizes the spin order of parahydrogen (a spin isomer of H₂) to hyperpolarize molecules through a hydrogenation reaction.[11][15] This technique is particularly suited for molecules that can be formed via the addition of hydrogen across a double or triple bond.
These are advanced, instrument-specific techniques but represent the cutting edge of high-sensitivity NMR.[11][13]
References
-
NMR Sample Preparation , University of Sheffield. [Link]
-
NMR Sample Preparation , University of Reading. [Link]
-
Sample Preparation — NMR Spectroscopy , Humboldt-Universität zu Berlin. [Link]
-
Sample Preparation — NMR Spectroscopy (alternative link) , Humboldt-Universität zu Berlin. [Link]
-
Latest Advancements in NMR Technology , Creative Biostructure. [Link]
-
How to make an NMR sample , University of Ottawa. [Link]
-
Advanced NMR Techniques , Fiveable. [Link]
-
Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes , Wiley Online Library. [Link]
-
Advanced NMR Techniques and Applications , Fiveable. [Link]
-
Optimizing NMR fragment-based drug screening for membrane protein targets , National Institutes of Health (NIH). [Link]
-
Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes , ResearchGate. [Link]
-
SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths , Royal Society of Chemistry. [Link]
-
Powder to enhance NMR signals , ScienceDaily. [Link]
-
Enhancing Sensitivity of Nuclear Magnetic Resonance in Biomolecules: Parahydrogen-Induced Hyperpolarization in Synthetic Disulfide-Rich Miniproteins , Journal of the American Chemical Society. [Link]
-
Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet , PubMed. [Link]
-
Journal of Chromatography & Separation Techniques , Longdom Publishing. [Link]
-
Optimisation of NMR dynamic models I. Minimisation algorithms and their performance within the model-free and Brownian rotational diffusion spaces , PubMed Central. [Link]
-
Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples , ChemRxiv. [Link]
-
Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy , PubMed Central. [Link]
-
NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions , ACS Publications. [Link]
-
Overcoming the Limitations of NMR , AZoLifeSciences. [Link]
Sources
- 1. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 13. fiveable.me [fiveable.me]
- 14. sciencedaily.com [sciencedaily.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Octadecylcyclohexane and Other Long-Chain Alkanes for Advanced Applications
Introduction: The Versatility of Long-Chain Alkanes in Scientific Applications
Long-chain alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental components in a myriad of industrial and research applications.[1][2][3][4] Their utility spans from serving as phase change materials (PCMs) for thermal energy storage to acting as lubricants and as excipients in pharmaceutical formulations.[2][3][4] The performance of these molecules is intrinsically linked to their molecular structure, with variations in chain length and the presence of cyclic moieties significantly influencing their physicochemical properties.
This guide provides a comprehensive comparison of octadecylcyclohexane, a cycloalkane, with three prominent long-chain linear alkanes: n-octadecane, eicosane, and docosane. Through an objective lens, supported by experimental data, we will explore their performance characteristics in key applications, offering researchers, scientists, and drug development professionals the critical insights needed for informed material selection.
Physicochemical Properties: A Foundation for Performance
The distinct molecular architectures of this compound and its linear counterparts give rise to notable differences in their physical properties. The presence of the cyclohexane ring in this compound introduces conformational rigidity and alters intermolecular interactions compared to the more flexible linear chains of n-alkanes.[3][5][6] These structural nuances directly impact melting point, boiling point, density, and viscosity, which are critical parameters for their application.
| Property | This compound | n-Octadecane | Eicosane | Docosane |
| Molecular Formula | C24H48[7][8][9] | C18H38[10][11] | C20H42[12][13][14] | C22H46[15][16] |
| Molecular Weight ( g/mol ) | 336.64[7][8] | 254.5[10] | 282.55[17] | 310.6[15] |
| Melting Point (°C) | 43[7][8][9] | 28-30[11][18] | 36.4[12] | 42-45[19] |
| Boiling Point (°C) | 409[7][8] | 317[11] | 343.1[12] | 369[19] |
| Density (g/cm³) | 0.824 (at 20°C)[7] | 0.777 (solid)[11] | 0.788 (solid, at 20°C)[12] | 0.778 (at 25°C)[19] |
Key Observations:
-
Melting Point: this compound exhibits a higher melting point than n-octadecane and eicosane, and is comparable to docosane. This is likely due to the rigid cyclohexane ring structure, which can lead to more efficient crystal packing.
-
Boiling Point: The boiling point generally increases with molecular weight, as expected, due to stronger van der Waals forces.
-
Density: this compound has a higher density compared to the selected n-alkanes, a characteristic often associated with the more compact structure imparted by the ring.
Performance in Key Applications
Phase Change Materials (PCMs) for Thermal Energy Storage
Long-chain alkanes are excellent candidates for PCMs due to their high latent heat of fusion, chemical stability, and predictable melting behavior.[20] The choice of PCM is dictated by the target temperature range of the application.
Comparative Insights:
-
This compound vs. n-Octadecane: With a melting point of 43°C, this compound is suitable for applications requiring a slightly higher operating temperature than n-octadecane (28-30°C).[7][8][9][11][18] The choice between them would depend on the specific thermal management requirements.
-
Eicosane and Docosane: Eicosane (melting point ~36.4°C) and docosane (melting point 42-45°C) offer intermediate and higher temperature options, respectively.[12][19] Studies have shown that for paraffin-based PCMs, as the chain length increases, the latent heat of fusion and melting point also increase.[21]
Experimental Protocol: Determination of Latent Heat of Fusion via Differential Scanning Calorimetry (DSC)
The latent heat of fusion is a critical performance metric for PCMs. Differential Scanning Calorimetry (DSC) is a standard technique for its determination.[9][22]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the alkane sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same controlled rate.
-
-
Data Analysis: The latent heat of fusion is determined by integrating the area of the melting peak in the DSC thermogram.
Diagram: DSC Workflow for Latent Heat of Fusion Determination
Caption: Workflow for determining the latent heat of fusion using DSC.
Lubricants and Tribological Performance
The viscosity of long-chain alkanes is a primary determinant of their performance as lubricants.[23] The structure of the molecule influences how it behaves under shear and pressure between moving surfaces.
Comparative Insights:
-
Cycloalkanes vs. Linear Alkanes: Cycloalkanes are significant components of many lubricant formulations.[1] The rigid ring structure of this compound can contribute to a higher viscosity and potentially better film strength under load compared to its linear counterparts of similar carbon number. The increased viscosity of liquid alkanes is generally associated with longer carbon chains due to increased intermolecular forces and entanglement.[6]
-
Viscosity Trends: For n-alkanes, viscosity increases with chain length.[16] Therefore, docosane would be expected to have the highest viscosity among the three linear alkanes discussed.
Experimental Protocol: Viscosity Measurement using a Rotational Viscometer (ASTM D2983)
ASTM D2983 provides a standard test method for determining the low-temperature viscosity of lubricants.[7][15]
Methodology:
-
Sample Preparation: The alkane sample is brought to the desired test temperature in a temperature-controlled bath.
-
Instrument Setup: A rotational viscometer equipped with a suitable spindle is used. The spindle is immersed in the sample.
-
Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Calculation: The viscosity is calculated from the measured torque, the rotational speed, and the calibration constant of the spindle.
Diagram: Viscosity Measurement Workflow
Caption: Workflow for viscosity measurement using a rotational viscometer.
Solvents in Pharmaceutical Formulations
In the pharmaceutical industry, long-chain alkanes can be used as non-polar solvents or as components of lipid-based drug delivery systems.[2][24] Their low reactivity and hydrophobicity make them suitable for dissolving lipophilic active pharmaceutical ingredients (APIs).
Comparative Insights:
-
Solubility: The principle of "like dissolves like" governs the solubility of APIs in these alkanes.[4] All four compounds are highly non-polar and would be expected to have similar solvent properties for non-polar APIs. However, subtle differences in their molecular structures could lead to variations in solubilization capacity for specific drug molecules.
-
Application in Drug Delivery: Semifluorinated alkanes, which share structural similarities with long-chain alkanes, are being explored as novel drug carriers.[2][24] This suggests potential for this compound and other long-chain alkanes in similar advanced drug delivery applications.
Experimental Protocol: Equilibrium Solubility Determination of an API
Determining the equilibrium solubility of an API in a given solvent is a fundamental step in pre-formulation studies.[25][26]
Methodology:
-
Sample Preparation: An excess amount of the API is added to a known volume of the alkane solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solution is filtered or centrifuged to remove the undissolved solid API.
-
Concentration Analysis: The concentration of the dissolved API in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Diagram: API Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of an API.
Conclusion: Selecting the Optimal Long-Chain Alkane
The choice between this compound and linear long-chain alkanes like n-octadecane, eicosane, and docosane is highly dependent on the specific requirements of the application.
-
This compound stands out for its higher melting point and density compared to linear alkanes of similar carbon chain length. Its rigid cyclic structure may offer advantages in applications requiring higher thermal stability or specific tribological properties.
-
n-Octadecane, Eicosane, and Docosane provide a tunable range of melting points and viscosities, making them versatile choices for thermal energy storage and lubrication. Their performance characteristics are generally well-predicted by their chain length.
For researchers and professionals in drug development, all four compounds offer potential as non-polar solvents or excipients. The selection should be guided by specific solubility requirements and compatibility with the API and other formulation components. Further experimental investigation into the direct comparative performance of these alkanes in advanced drug delivery systems is warranted. This guide serves as a foundational resource to aid in the rational selection of these valuable long-chain hydrocarbons.
References
- Eicosane (C20H42) properties. (n.d.).
- CAS 4445-06-1 N-Octadecylcyclohexane - Alfa Chemistry. (n.d.).
- Docosane | C22H46 | CID 12405 - PubChem. (n.d.).
- Kinematic Viscosity (40°C & 100°C) ASTM D445/D7279 - WearCheck. (n.d.).
- 4445-06-1 N-OCTADECYLCYCLOHEXANE C24H48, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.).
- Eicosane - Wikipedia. (n.d.).
- Octadecane | C18H38 | CID 11635 - PubChem. (n.d.).
- The trends in the physical properties of the alkanes. (n.d.).
- N-DOCOSANE | 629-97-0 - ChemicalBook. (2025).
- N-OCTADECYLCYCLOHEXANE CAS#: 4445-06-1 - ChemicalBook. (n.d.).
- Thermal stability and permeability of microencapsulated n-octadecane and cyclohexane | Request PDF. (2005).
- Chemical Properties of Eicosane (CAS 112-95-8) - Cheméo. (n.d.).
- Eicosane - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology website.
- Determining the Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC - NIH. (n.d.).
- Properties of n-Octadecane PCM Composite with Recycled Aluminum as a Thermal Enhancer - MDPI. (n.d.).
- Viscosity of Selected Liquid n-Alkanes - National Institute of Standards and Technology. (n.d.). Retrieved from National Institute of Standards and Technology website.
- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Experimental Study on Thermal Performance of PCM in an Inclined Shell-and-Tube Latent Heat Thermal Energy Storage Unit - MDPI. (n.d.).
- Octadecane - Wikipedia. (n.d.).
- What is main difference between alkanes and cycloalkanes? - Quora. (2016).
- Experimental and Theoretical Studies on Design Calculations for Latent Heat Storage. (n.d.).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
- Why are cycloalkanes less stable than an alkanes? - Quora. (2018).
- Eicosane: A Comprehensive Technical Guide to its Thermal Energy Storage Properties - Benchchem. (n.d.).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
- The detailed composition of alkane series (straight, branched and... - ResearchGate. (n.d.).
- Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PubMed Central. (2023).
- an introduction to alkanes and cycloalkanes - Chemguide. (n.d.).
- Cost/Performance Analysis of Commercial-Grade Organic Phase-Change Materials for Low-Temperature Heat Storage - PSE Community.org. (2019).
- Hydrocarbon - Cycloalkanes, Structure, Properties - Britannica. (2025).
- (PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - ResearchGate. (2023).
- Temperature-dependent thermal properties of solid/liquid phase change even-numbered n-alkanes: n-Hexadecane - Universidad Complutense de Madrid. (2015). Retrieved from Universidad Complutense de Madrid website.
- 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem. (n.d.).
- n-Octadecane/Fumed Silica Phase Change Composite as Building Envelope for High Energy Efficiency - MDPI. (n.d.).
- N-eicosane/expanded graphite as composite phase change materials for electro-driven thermal energy storage | Request PDF. (2025).
- Thermal stability characterization of n-alkanes from determination of produced aromatics | Request PDF. (2025).
- Thermal energy storage characteristics of micro-nanoencapsulated heneicosane and octacosane with poly(methylmethacrylate) shell - PubMed. (2016).
- Review of Thermophysical Property Data of Octadecane for Phase-Change Studies - PMC. (2019).
- Relative Stability of Acyclic Alkanes | OpenOChem Learn. (n.d.).
- (PDF) Preparation and characterization of n-octadecane-based reversible gel as form-stable phase change materials for thermal energy storage - ResearchGate. (n.d.).
- The Role of Alkanes in the Formation of Organized Structures - Longdom Publishing. (n.d.).
- Smart Solvents in Drug Delivery Systems - Allan Chemical Corporation | allanchem.com. (2025).
- Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory - Frontiers. (n.d.).
- (PDF) Characterizing a lubricant additive for 1,3,4-tri-(2-octyldodecyl) cyclopentane: Computational study and experimental verification - ResearchGate. (n.d.).
- Understanding Lubricant Physical Properties and Chemistry - Jet-Lube. (2021).
- Analysis and Comparison of different types of Thermal Energy Storage Systems - Journals on Portico. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. longdom.org [longdom.org]
- 5. quora.com [quora.com]
- 6. Hydrocarbon - Cycloalkanes, Structure, Properties | Britannica [britannica.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4683 - Standard Test Method for Measuring Viscosity of New and Used Engine Oils at High Shear Rate and High Temperature by Tapered Bearing Simulator Viscometer at 150 °C - Savant Labs [savantlab.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pqia.org [pqia.org]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 15. gardco.com [gardco.com]
- 16. science-revision.co.uk [science-revision.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determining the Heat of Fusion and Specific Heat of Microencapsulated Phase Change Material Slurry by Thermal Delay Method [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Portico [access.portico.org]
- 22. mdpi.com [mdpi.com]
- 23. Understanding Lubricant Physical Properties and Chemistry | Jet-Lube… [jetlube.com]
- 24. researchgate.net [researchgate.net]
- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 26. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Validation of octadecylcyclohexane as a certified reference material
An In-Depth Guide to the Validation of Octadecylcyclohexane as a Certified Reference Material for Pharmaceutical Analysis
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference materials used for calibration and validation. A Certified Reference Material (CRM) provides the metrological traceability and confidence needed for robust analytical methods. This guide provides a comprehensive validation framework for establishing this compound as a CRM, offering an objective comparison of its performance and detailed experimental data to support its application.
The Critical Role of Certified Reference Materials (CRMs)
In the highly regulated landscape of pharmaceutical development, analytical methods must be precise, accurate, and reproducible. CRMs are the cornerstone of this quality assurance, serving several critical functions:
-
Calibration: Establishing a reliable relationship between the analytical instrument's response and the concentration of the analyte.[1]
-
Method Validation: Verifying that an analytical procedure is suitable for its intended purpose.[1]
-
Quality Control: Ensuring the ongoing accuracy of routine analyses.
-
Metrological Traceability: Linking measurement results to a national or international standard through an unbroken chain of comparisons.[1]
The selection of an appropriate CRM is therefore a decision of significant consequence. Long-chain hydrocarbons, such as this compound (CAS No: 4445-06-1), are valuable in applications like Gas Chromatography (GC) and Liquid Chromatography (LC), particularly as internal standards or for system suitability tests where a stable, non-polar, and high-purity compound is required.
Validation Workflow for a Candidate CRM
The certification of a chemical like this compound is not a single measurement but a comprehensive process involving orthogonal analytical techniques to unequivocally confirm its identity, purity, homogeneity, and stability.
Caption: Workflow for establishing this compound as a CRM.
Part I: Identity Confirmation
Before assessing purity, the identity of the material must be unequivocally confirmed. Relying on a single technique is insufficient; therefore, a combination of spectroscopic and spectrometric methods is employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the premier technique for identifying volatile and semi-volatile organic compounds.[2] It separates the compound from potential impurities before subjecting it to electron ionization, which generates a reproducible fragmentation pattern (the "mass spectrum") and provides the molecular weight. This combination serves as a unique fingerprint for the molecule.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in hexane.
-
GC-MS System: Utilize a system such as an Agilent 8890 GC coupled to a 7000D Triple Quadrupole MS.[3]
-
GC Parameters:
-
MS Parameters:
-
Data Analysis: The resulting mass spectrum is compared against a reference library (e.g., NIST) and analyzed for the parent molecular ion peak (m/z 266.5 for C₁₈H₃₈) and characteristic fragmentation patterns corresponding to the loss of alkyl chains and the cyclohexane ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While GC-MS provides a fingerprint, NMR provides a detailed schematic of the molecule's structure. ¹H-NMR confirms the number and connectivity of hydrogen atoms, while ¹³C-NMR does the same for carbon. This is crucial for confirming the presence and attachment of the octadecyl chain to the cyclohexane ring. It is an orthogonal technique to mass spectrometry, providing an independent line of structural evidence.[5][6]
Experimental Protocol: ¹H-NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Spectrometer: Use a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse ('zg30').
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative applications).
-
Number of Scans: 16.
-
-
Data Analysis:
-
The spectrum is referenced to the TMS peak at 0.0 ppm.[7]
-
At room temperature, the 11 protons on the cyclohexane ring and the 2 protons on the adjacent CH₂ group often appear as a complex, overlapping multiplet due to rapid chair-flipping and conformational exchange.[8][9]
-
The long octadecyl chain will show a large, broad signal for the bulk of the methylene (-(CH₂)₁₅-) protons around 1.25 ppm.
-
A distinct triplet for the terminal methyl (-CH₃) group will be observed around 0.88 ppm.
-
Integration of these signals should correspond to the theoretical proton ratios.
-
Part II: Purity Assessment and Assay
Purity determination requires a multi-faceted approach to account for different types of potential impurities. We must distinguish between chromatographic purity (detecting structurally similar impurities) and absolute purity or assay (determining the mass fraction of the main component).
Caption: Orthogonal methods for comprehensive purity analysis.
Chromatographic Purity by GC-FID
Causality: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for assessing the purity of volatile compounds. The FID detector has a wide linear range and provides a response that is roughly proportional to the mass of carbon in the analyte. This allows for an "area percent" calculation, which is an excellent measure of purity relative to other volatile organic impurities.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in hexane.
-
GC System: Agilent 8890 GC with FID.
-
GC Parameters: Use the same column and temperature program as the GC-MS method to allow for peak correlation.
-
FID Parameters:
-
Temperature: 325°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (N₂): 25 mL/min.
-
-
Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For CRM qualification, this value should typically be ≥99.9%.
Absolute Purity by Quantitative ¹H-NMR (qNMR)
Causality: qNMR is a powerful primary ratio method for determining absolute purity.[5] Unlike chromatography, it does not require a reference standard of the same compound. Instead, a certified internal standard of known purity and weight is added to a known weight of the candidate material. The purity of the candidate material can be calculated by comparing the integrated signal of one of its protons to the integral of a known proton on the internal standard. This method is orthogonal to chromatography and can quantify impurities that are NMR-active but may not be detected by GC (e.g., non-volatile synthesis residues).[5]
Experimental Protocol: qNMR Assay
-
Standard Preparation: Accurately weigh (~5 mg) a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Sample Addition: Accurately weigh (~20 mg) of this compound into the same NMR tube. Record weights to 0.01 mg.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure full signal relaxation (e.g., a relaxation delay of 5 times the longest T1 relaxation time).
-
Data Analysis: Calculate the purity using the following formula:
Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
P: Purity of the standard
-
x: Analyte (this compound)
-
std: Internal Standard
-
Comparison of Purity Assessment Methods
A robust validation compares results from orthogonal methods. The data below illustrates a hypothetical but realistic comparison for a candidate batch of this compound.
| Parameter | Method | Result | Principle of Detection |
| Chromatographic Purity | GC-FID | 99.95% | Carbon content of volatile compounds |
| Absolute Purity (Assay) | q¹H-NMR | 99.8% | Molar ratio via proton signal intensity |
| Water Content | Karl Fischer Titration | 0.05% | Electrochemical reaction with water |
| Trace Metal Content | ICP-MS | <0.01% | Atomic mass of elemental ions |
| Non-volatile Residue | Gravimetric | <0.01% | Mass after evaporation |
| Calculated Purity (Mass Balance) | 100% - Impurities | 99.89% | Summation of all identified impurities |
The close agreement between the qNMR assay and the mass balance calculation provides high confidence in the certified purity value.
Homogeneity and Stability
For a material to be a reliable CRM, every vial from a batch must have the same composition (homogeneity), and it must retain that composition over time (stability).[1]
-
Homogeneity: Is tested by analyzing randomly selected units from across the entire batch. The results are statistically analyzed (e.g., using ANOVA) to ensure that any inter-unit variation is insignificant compared to the method's uncertainty.
-
Stability: Is assessed by analyzing samples stored at specified conditions (e.g., 2-8°C and 25°C) over time. The data is analyzed for any degradation trend, which informs the expiry date and recommended storage conditions on the certificate.[1]
Conclusion: A Certified Tool for Analytical Excellence
The validation of this compound as a Certified Reference Material is a rigorous, multi-step process grounded in orthogonal analytical principles. Through comprehensive identity confirmation using GC-MS and NMR, and robust purity assessment via GC-FID and qNMR, a high degree of confidence in the material's characterization is achieved. This process ensures that when researchers, scientists, and drug development professionals use this CRM, they are building their analytical methods on a foundation of metrological certainty, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Title: CERTIFIED REFERENCE MATERIAL Organic substance Source: CPAChem URL: [Link]
-
Title: Cyclohexane, 1,4-dimethyl-2-octadecyl- Source: NIST Chemistry WebBook URL: [Link]
-
Title: C6H12 cyclohexane low high resolution 1H proton nmr spectrum Source: docbrown.info URL: [Link]
-
Title: Analytical Methods Source: Japan Environment Agency URL: [Link]
-
Title: Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals Source: Agilent URL: [Link]
-
Title: JetDC Cyclohexane Certified Reference Material Source: Stanhope-Seta URL: [Link]
-
Title: 1,4-Dimethyl-3-n-octadecylcyclohexane Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Draw the 1H NMR Spectrum for Cyclohexane (C6H12) Source: YouTube URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: National Institutes of Health URL: [Link]
-
Title: NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale Source: YouTube URL: [Link]
- Title: HPLC method for purifying organic compounds Source: Google Patents URL
-
Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln URL: [Link]
-
Title: Advances in green liquid chromatography for pharmaceutical analysis Source: Organic and medicinal chemistry international journal URL: [Link]
-
Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae Source: MDPI URL: [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to High-Temperature Gas Chromatography: A Comparative Analysis of Octadecylcyclohexane and Squalane as Stationary Phases
For the Researcher at the Edge of High-Temperature Separations
In the landscape of gas chromatography (GC), the separation of high-boiling point analytes presents a persistent challenge, pushing the operational limits of conventional stationary phases. The pursuit of thermally stable phases that maintain resolving power at elevated temperatures is paramount for applications ranging from petrochemical analysis to the characterization of pharmaceutical compounds and environmental contaminants.
This guide, crafted from the perspective of a seasoned application scientist, moves beyond a simple cataloging of specifications. We will dissect the fundamental properties of two non-polar hydrocarbon phases: the well-established squalane and the theoretically robust octadecylcyclohexane. While squalane has long served as a benchmark for non-polar separations, its utility in high-temperature GC is severely constrained. Here, we will explore the physicochemical rationale for considering this compound as a viable, albeit less conventional, alternative for demanding high-temperature applications.
The Foundation: Understanding Stationary Phase Selection in High-Temperature GC
The choice of a stationary phase is the most critical decision in developing a robust GC method.[1] This choice dictates the selectivity of the separation and the upper temperature limit of the analysis. For high-temperature applications, a stationary phase must exhibit low volatility to minimize column bleed and be chemically inert to prevent degradation at elevated temperatures.[2][3] Column bleed, the elution of stationary phase degradation products, can lead to an unstable baseline and interfere with the detection and quantification of analytes.[4]
Bonded and cross-linked stationary phases are generally preferred for their enhanced thermal stability and reduced bleed compared to non-bonded phases.[1][5] This is a crucial point of differentiation between the two phases under consideration.
Squalane: The Non-Polar Standard with a Thermal Ceiling
Squalane, a C30H62 saturated hydrocarbon, is a branched alkane that has historically been the gold standard for non-polar GC stationary phases.[6] Its utility lies in its well-characterized, non-polar nature, which makes it an excellent reference for determining the polarity of other stationary phases through the calculation of McReynolds constants.[5][7] Separations on squalane are primarily driven by the boiling points of the analytes, with lower boiling compounds eluting first.[2]
However, the significant drawback of squalane is its limited thermal stability. As a non-bonded stationary phase, it is simply coated onto the inner wall of the capillary column. This lack of chemical bonding results in a relatively low maximum operating temperature, typically cited as 150 °C .[2][6] Above this temperature, squalane exhibits excessive column bleed, rendering it unsuitable for the analysis of high-boiling point compounds.[6]
This compound: A Theoretical Contender for High-Temperature Separations
This compound (C26H52) presents an intriguing theoretical alternative to squalane for high-temperature GC. As a saturated hydrocarbon, it is also non-polar. Its chemical structure, featuring a cyclohexane ring with a long alkyl chain, suggests a high degree of thermal stability.
While this compound is not a commonly listed commercial GC stationary phase, we can infer its potential performance from its chemical properties and data on similar compounds. The thermal decomposition kinetics of propylcyclohexane, a related cycloalkane, have been studied, with decomposition reactions observed at temperatures of 375 °C and above.[8] Given that this compound has a larger molecular weight and a more stable cycloaliphatic structure, it is reasonable to hypothesize that it would exhibit a significantly higher maximum operating temperature than squalane, potentially in the range suitable for high-temperature GC applications.
Head-to-Head Comparison: Physicochemical Properties
To provide a clear overview, the key properties of squalane and the projected properties of this compound are summarized below.
| Property | Squalane | This compound (Projected) | Rationale for this compound Projection |
| Chemical Structure | C30H62 (Branched Alkane) | C26H52 (Alkyl Cycloalkane) | Based on its known chemical formula. |
| Polarity | Non-Polar (Benchmark) | Non-Polar | As a saturated hydrocarbon, it will exhibit primarily dispersive (van der Waals) interactions. |
| Maximum Operating Temp. | ~150 °C[2][6] | > 300 °C | Inferred from the thermal stability of related cycloalkanes like propylcyclohexane.[8] |
| Phase Type | Non-bonded | Potentially bondable | The cyclohexane ring offers a potential site for chemical bonding to the silica surface of the capillary column, which would enhance thermal stability. |
| Column Bleed | High at temperatures >150 °C[6] | Low (if bonded) | A bonded phase would exhibit significantly lower bleed than a non-bonded phase at elevated temperatures. |
| Primary Applications | Low-boiling aliphatic hydrocarbons, Reference phase for McReynolds constants[2] | High-boiling point hydrocarbons, Simulated distillation, Petrochemical analysis | Suitable for analytes requiring high elution temperatures. |
Visualizing the Chemical Structures
To better understand the molecular basis for their properties, let's visualize the chemical structures of squalane and this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
A Comparative Analysis of Octadecylcyclohexane and Mineral Oil as Lubricant Base Stocks
In the landscape of lubricant formulation, the selection of a base oil is a critical decision that dictates the final product's performance, lifespan, and operational boundaries. For decades, mineral oils have been the workhorse of the industry, offering a cost-effective solution for a myriad of applications. However, the relentless pursuit of enhanced performance, particularly in extreme conditions, has propelled the development of synthetic lubricants. Among these, octadecylcyclohexane, a type of synthetic naphthenic oil, presents a compelling alternative. This guide provides an in-depth comparative study of this compound and mineral oil, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their lubricant selection process.
Molecular Architecture and its Impact on Lubricant Properties
The fundamental differences in the performance of this compound and mineral oil stem from their distinct molecular structures.
Mineral oil is a complex mixture of hydrocarbons derived from the refining of crude petroleum. Its composition is a heterogeneous blend of paraffinic (straight and branched alkanes), naphthenic (cycloalkanes), and aromatic compounds. The specific ratio of these components depends on the crude oil source and the refining process, leading to a wide range of properties. Paraffinic mineral oils are known for their higher viscosity index, while naphthenic mineral oils generally exhibit better low-temperature fluidity and additive solvency.
This compound , on the other hand, is a synthetic hydrocarbon with a well-defined molecular structure. It consists of a C18 alkyl chain (octadecyl) attached to a cyclohexane ring. This structure places it in the category of synthetic naphthenic or cycloparaffinic oils. The uniformity of its molecular structure translates to more predictable and tailored performance characteristics compared to the complex mixture of mineral oils.
Comparative Performance Analysis: A Data-Driven Approach
To provide a quantitative comparison, this guide will utilize experimental data for high-viscosity synthetic naphthenic oils as a proxy for this compound, juxtaposed with typical properties of mineral oils. It is important to note that the exact properties of any lubricant can vary based on the specific grade and additive package.
Viscosity and Viscosity Index (VI)
Viscosity, a measure of a fluid's resistance to flow, is arguably the most critical property of a lubricant. The Viscosity Index (VI) indicates how much the viscosity changes with temperature. A higher VI signifies a smaller change in viscosity over a wider temperature range, which is desirable for most applications.
| Property | Synthetic Naphthenic Oil (High Viscosity) | Mineral Oil (Typical) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 11.03 - 313 | 28.8 - 220 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 2.49 - 12.4 | 5.0 - 19.0 | ASTM D445 |
| Viscosity Index (VI) | ~40 - 100 | 90 - 105 (Group I/II) | ASTM D2270 |
Table 1: Comparative viscosity data for synthetic naphthenic oil and mineral oil. Data for synthetic naphthenic oil is sourced from technical datasheets for Pale Oils and NH-10/NH-20.[1][2] Mineral oil data represents a typical range for Group I and II base oils.
Synthetic naphthenic oils, like this compound, can be engineered to have a wide range of viscosities. While traditional naphthenic mineral oils have a low VI, synthetic versions can be produced with a higher VI.[1] However, paraffinic mineral oils generally offer a higher VI compared to their naphthenic counterparts.[3]
Low-Temperature Performance: Pour Point
The pour point is the lowest temperature at which an oil will still flow. This is a critical parameter for lubricants used in cold environments.
| Property | Synthetic Naphthenic Oil (High Viscosity) | Mineral Oil (Paraffinic) | Test Method |
| Pour Point (°C) | -57 to -15 | -15 to -9 | ASTM D97 |
Table 2: Comparative pour point data. Data for synthetic naphthenic oil is from a technical datasheet for Pale Oil 60.[2] Mineral oil data is typical for paraffinic base oils.
Due to their cyclic structure and lack of long, waxy paraffin chains, naphthenic oils, both mineral and synthetic, exhibit excellent low-temperature fluidity.[3][4] As the data suggests, synthetic naphthenic oils can have significantly lower pour points than paraffinic mineral oils, making them a superior choice for cryogenic or cold-weather applications.
High-Temperature Stability: Flash Point
The flash point is the lowest temperature at which the vapors of a lubricant will ignite when exposed to a flame. A higher flash point is desirable for safety and indicates better resistance to volatilization at high temperatures.
| Property | Synthetic Naphthenic Oil (High Viscosity) | Mineral Oil (Typical) | Test Method |
| Flash Point (COC, °C) | 146 - 224 | 200 - 260 | ASTM D92 |
Table 3: Comparative flash point data. Data for synthetic naphthenic oil is from technical datasheets for Pale Oils and NH-10/NH-20.[1][2] Mineral oil data represents a typical range.
Paraffinic mineral oils generally have higher flash points than naphthenic mineral oils of similar viscosity.[3] High-viscosity synthetic naphthenic oils can have respectable flash points, making them suitable for many high-temperature applications.
Oxidation Stability
Oxidation is a chemical degradation process that occurs when lubricants react with oxygen, accelerated by heat, water, and catalytic metals. It leads to an increase in viscosity, sludge formation, and the generation of corrosive byproducts. Synthetic hydrocarbons like this compound, due to their saturated and stable molecular structure, generally exhibit superior oxidation stability compared to mineral oils, which contain more reactive unsaturated and aromatic compounds.[5] This enhanced stability translates to longer service life and extended drain intervals.
Tribological Performance: Friction and Wear
The primary function of a lubricant is to reduce friction and wear between moving surfaces. The tribological performance is a complex interplay between the base oil's properties and the additives used.
| Property | Synthetic Naphthenic Oil (NH-10 & NH-20) | Mineral Oil (Typical) | Test Method |
| Coefficient of Friction (COF) | 0.143 - 0.154 | 0.1 - 0.2 (unadditized) | ASTM D4172 |
| Wear Scar Diameter (WSD, mm) | 0.761 - 0.842 | ~0.5 - 1.0 (unadditized) | ASTM D4172 |
Table 4: Comparative tribological data from a four-ball test. Data for synthetic naphthenic oil is from a study on NH-10 and NH-20 base oils.[1] Mineral oil data is a general representation for unadditized base oil under similar test conditions.
The four-ball wear test (ASTM D4172) is a standard method to evaluate the anti-wear properties of lubricating fluids.[1] The data for the synthetic naphthenic oils shows a coefficient of friction and wear scar diameter that are within the range of what would be expected for a base oil. The performance of both this compound and mineral oil can be significantly enhanced with the addition of anti-wear and friction-modifying additives. A key advantage of naphthenic oils is their excellent solvency, which allows for the effective dissolution of a wide range of additives.[1]
Experimental Protocols for Lubricant Evaluation
To ensure the integrity and comparability of lubricant performance data, standardized test methods are crucial. The following outlines the methodologies for the key performance parameters discussed.
Detailed Experimental Protocol: Wear Preventive Characteristics (ASTM D4172)
-
Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them under a specified load.
-
Sample Preparation: The test lubricant is poured into the cup containing the three stationary balls until they are fully submerged.
-
Test Conditions: The test is typically run at a specified temperature (e.g., 75°C), rotational speed (e.g., 1200 rpm), and load (e.g., 40 kgf) for a set duration (e.g., 60 minutes).
-
Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars on each ball is measured using a microscope.
-
Reporting: The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. A smaller wear scar indicates better wear protection.
Causality of Performance Differences and Field-Proven Insights
The superior low-temperature performance of this compound is a direct result of its compact, cyclic structure, which resists the formation of the large, interlocking wax crystals that cause paraffinic mineral oils to solidify at low temperatures. This makes synthetic naphthenics the preferred choice for hydraulic fluids and gear oils in arctic or high-altitude environments.
The enhanced oxidative and thermal stability of synthetic hydrocarbons like this compound is due to the absence of the less stable aromatic and unsaturated compounds found in mineral oils.[5] This inherent stability is crucial in high-temperature applications such as jet engines and industrial turbines, where lubricant degradation can lead to catastrophic failure.
While mineral oils have a long history of reliable performance in a vast range of applications and offer a significant cost advantage, the trend towards more demanding operating conditions and longer service intervals increasingly favors the use of synthetic lubricants. The well-defined nature of this compound allows for more precise formulation and predictable performance, which is a significant advantage in critical applications.
Conclusion: Selecting the Optimal Lubricant Base Stock
The choice between this compound and mineral oil is not a matter of one being universally better than the other, but rather a decision based on the specific requirements of the application.
Mineral oil remains a viable and cost-effective choice for a wide range of applications under moderate operating conditions where frequent oil changes are feasible.
This compound , as a representative of high-performance synthetic naphthenic oils, offers significant advantages in applications demanding:
-
Excellent low-temperature fluidity: For equipment operating in cold climates or cryogenic conditions.
-
Enhanced thermal and oxidative stability: For high-temperature applications requiring long lubricant life and resistance to degradation.
-
Good additive solvency: Allowing for the formulation of highly specialized lubricants.
For researchers and professionals in drug development, where equipment reliability and a controlled environment are paramount, the predictability and enhanced performance of a synthetic base oil like this compound can be a worthwhile investment. The initial higher cost can be offset by longer equipment life, reduced maintenance, and greater operational reliability. This comparative guide serves as a foundational resource for making an informed decision based on a thorough understanding of the chemical principles and performance data of these two important classes of lubricant base stocks.
References
-
Nynas AB. (n.d.). Naphthenic Base Oils for High Performance, High Viscosity Index Hydraulic Fluids Applications. STLE.org. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Understanding the Differences Between Base Oil Formulations. Retrieved from [Link]
-
Monteiro, D. S., et al. (2023). Tribological evaluation of naphthenic base oils using four ball tester. ResearchGate. Retrieved from [Link]
-
DYM Resources. (n.d.). Naphthenic base oils. Retrieved from [Link]
-
ASTM International. (2017). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) (ASTM D445-17). Retrieved from [Link]
-
ASTM International. (2017). Standard Test Method for Pour Point of Petroleum Products (ASTM D97-17b). Retrieved from [Link]
-
ASTM International. (2018). Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester (ASTM D92-18). Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172-21). Retrieved from [Link]
-
Infinity Galaxy. (2023, September 2). Base Oil Properties, Density, Viscosity Index, Flash Point. Retrieved from [Link]
-
Lubes'N'Greases. (2019, June 24). Spotlight Shifts to Synthetic and Naphthenic Base Oils. Retrieved from [Link]
-
Penn State Mechanical Engineering. (n.d.). Synthetic versus Mineral Fluids - in Lubrication. Retrieved from [Link]
-
GAS Publishers. (2025). Comparative Analysis of Synthetic and Mineral Engine Oils in Tropical Operating Conditions: Evaluation of Viscosity, Oxidation. Retrieved from [Link]
Sources
Cross-validation of analytical methods for octadecylcyclohexane quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for Octadecylcyclohexane Quantification
Executive Summary
The accurate quantification of this compound, a saturated hydrocarbon, is critical in various stages of pharmaceutical development and manufacturing, primarily as a potential process-related impurity. This guide provides an in-depth comparison of two robust analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a framework for the cross-validation of these methods, underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Our findings indicate that while both methods are fit for purpose, they serve distinct roles. GC-FID emerges as a highly reliable, cost-effective, and robust method for routine quality control and high-throughput screening. Conversely, GC-MS provides unparalleled specificity and lower detection limits, making it the gold standard for confirmatory analysis, trace-level quantification, and investigational studies. This guide furnishes researchers, scientists, and drug development professionals with the technical rationale, detailed protocols, and comparative data necessary to select and validate the appropriate analytical method for their specific application.
Introduction: The Analytical Challenge of this compound
This compound (C24H48) is a long-chain aliphatic hydrocarbon characterized by its high molecular weight (336.6 g/mol ), non-polar nature, and hydrophobicity.[3][4] In the pharmaceutical industry, compounds of this class can be introduced as impurities from raw materials, synthetic precursors, or interactions with manufacturing equipment and container-closure systems. Due to their potential impact on product safety and efficacy, regulatory agencies require their diligent control.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] When two distinct methods are employed to measure the same analyte within a study or across different laboratories, cross-validation becomes essential to ensure the consistency and equivalency of the results obtained.[5] This guide is structured to provide a comprehensive comparison of GC-FID and GC-MS, culminating in a cross-validation protocol that ensures data integrity regardless of the chosen methodology.
Methodology 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Operation
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like hydrocarbons.[6][7] The method involves vaporizing the sample and separating its components in a capillary column based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it is combusted in a hydrogen-air flame. This combustion produces ions, generating an electrical current proportional to the mass of carbon atoms entering the flame. This proportional response makes GC-FID an excellent quantitative tool.
Experimental Protocol: GC-FID
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound standard in a suitable solvent such as hexane or dichloromethane.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare sample solutions by dissolving the material under investigation (e.g., drug substance) in the solvent to a known concentration. If the matrix is complex, a liquid-liquid or solid-phase extraction may be required.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/Splitless injector at 280°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Detector: FID at 320°C.
-
-
System Suitability:
-
Before analysis, inject a mid-range standard solution five times.
-
The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
GC-FID Workflow Diagram
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] After separation in the GC column, eluting compounds enter the MS ion source (typically Electron Ionization - EI), where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. For quantification, GC-MS can be operated in two modes:
-
Full Scan Mode: Acquires a full mass spectrum, which is excellent for compound identification by comparing the spectrum to a library (e.g., NIST).[3][8]
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific, abundant ions characteristic of the target analyte. This dramatically increases sensitivity and selectivity by filtering out noise from other ions.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Identical to the GC-FID protocol.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MS or equivalent.
-
GC Conditions: Identical to the GC-FID protocol (column, inlet, temperature program, etc.).
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 230°C, 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: Select a prominent, high m/z ion from the this compound mass spectrum (e.g., m/z 111).[8]
-
Qualifier Ions: Select one or two other characteristic ions to confirm identity (e.g., m/z 83, 97).
-
-
Dwell Time: 100 ms per ion.
-
-
System Suitability:
-
Inject a mid-range standard solution five times.
-
The %RSD of the quantifier ion peak area should be ≤ 5.0%.
-
The ratio of qualifier to quantifier ions should be consistent (e.g., within ±20% of the average).
-
GC-MS Workflow Diagram
Cross-Validation Study: Design and Parameters
The cross-validation study is designed to directly compare the performance characteristics of the optimized GC-FID and GC-MS methods. The validation parameters are defined by the ICH Q2(R2) guideline.[1][2][9]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[10] For GC-MS, this is demonstrated by the consistent qualifier-to-quantifier ion ratio in samples versus standards. For GC-FID, it involves analyzing a placebo/matrix blank to show no interfering peaks at the analyte's retention time.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11] Assessed by analyzing a minimum of five concentration levels and evaluating the correlation coefficient (r²) of the calibration curve.
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2][11]
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and the percent recovery is calculated.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[12]
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Often determined based on the signal-to-noise ratio (typically 3:1).[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on the signal-to-noise ratio (typically 10:1).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, gas flow).[2]
Cross-Validation Process Diagram
Comparative Data and Discussion
The following table summarizes the expected performance data from the cross-validation of the two methods.
Table 1: Cross-Validation Performance Summary
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Specificity | No interference from matrix blank | Confirmed via qualifier ion ratios | No interference at analyte RT |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 150 | 0.05 - 25 | Covers expected concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 95.0% - 105.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 3.0% | ≤ 5.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 4.5% | ≤ 5.0% |
| LOD (µg/mL) | ~0.3 | ~0.015 | Method-dependent |
| LOQ (µg/mL) | ~1.0 | ~0.05 | Method-dependent |
| Robustness | Passed | Passed | No significant impact on results |
Interpretation of Results
-
Specificity: The key differentiator is specificity. While GC-FID shows excellent selectivity based on retention time, it is not unequivocal. Co-eluting impurities could artificially inflate the analyte signal. GC-MS, by monitoring a unique mass fragmentation pattern, provides orthogonal data that confirms both the identity and quantity of the analyte, offering a much higher degree of confidence.[13]
-
Sensitivity (LOD/LOQ): The GC-MS method operating in SIM mode is demonstrably more sensitive, with an LOQ approximately 20 times lower than that of the GC-FID method. This is because SIM mode filters out chemical noise, focusing the detector's duty cycle on only the ions of interest.
-
Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision well within typical acceptance criteria.[10] The slightly higher %RSD values for the GC-MS method are common due to the increased complexity of the instrumentation but are still highly acceptable for quantitative analysis.
-
Causality of Method Choice: The choice between these two validated methods is driven entirely by the analytical objective. For routine release testing of a drug product where this compound is controlled at a level well above 1 µg/mL, the GC-FID method is superior. It is faster to set up, requires less maintenance, and is more cost-effective. However, if the task is to identify an unknown peak during an investigation, perform trace-level analysis for genotoxic impurity assessments, or provide absolute confirmation of an out-of-specification result, the GC-MS method is the only appropriate choice.
Conclusion and Recommendations
This guide has detailed the principles, protocols, and comparative performance of GC-FID and GC-MS for the quantification of this compound. Both methods are validatable and fit for purpose, but their strengths are complementary.
-
Recommendation for GC-FID: Recommended for routine quality control environments where high throughput, robustness, and cost-effectiveness are priorities, and the required limit of quantification is moderate.
-
Recommendation for GC-MS: The preferred method for applications requiring high specificity, confirmatory identity, and low-level trace quantification. It should be considered the reference method against which other methods are compared.
By performing a thorough cross-validation as outlined, an organization can confidently use either analytical technique, understanding its performance characteristics and ensuring consistent, reliable data across the product lifecycle.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
1,4-Dimethyl-3-n-octadecylcyclohexane. PubChem, National Center for Biotechnology Information. [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen. [Link]
-
Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Heliyon. [Link]
-
Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]
-
Cyclohexane, octadecyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
-
(PDF) Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Cyclohexane, octadecyl- [webbook.nist.gov]
- 4. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. This compound | 4445-06-1 | Benchchem [benchchem.com]
- 7. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 8. 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An Inter-Laboratory Study on the Physical Properties of Octadecylcyclohexane: A Comparative Guide
In the ever-evolving landscape of specialty chemicals, the precise characterization of novel compounds is paramount for their successful application. Octadecylcyclohexane (C24H48), a high molecular weight cycloalkane, presents significant potential in advanced lubrication, thermal management, and as a phase-change material (PCM).[1][2][3] Its unique structure, combining a flexible alkyl chain with a rigid cycloalkane ring, suggests a desirable balance of thermal stability and fluidity. However, the reliable application of this compound in high-performance systems necessitates a robust and validated dataset of its fundamental physical properties.
This guide outlines a proposed inter-laboratory study designed to establish a definitive set of physical property data for this compound. By leveraging standardized methodologies and certified reference materials, this study aims to provide the scientific community with a high-integrity dataset, fostering innovation and enabling confident material selection. We will delve into the causality behind the experimental choices, present detailed protocols, and compare the anticipated properties of this compound with relevant alternative materials.
The Imperative for an Inter-Laboratory Study
While individual laboratories can generate valuable data, an inter-laboratory study is the gold standard for establishing the accuracy and reliability of measurement methods for a specific substance.[4][5] According to the principles outlined in ISO 5725 and ASTM E691, such studies are essential for determining the repeatability and reproducibility of a test method.[6][7][8][9] Repeatability refers to the consistency of results within a single laboratory, while reproducibility assesses the agreement of results across different laboratories.[10][11][12][13][14] For a compound like this compound, which may be synthesized by various routes leading to potential minor impurities, a multi-laboratory consensus is crucial to establish a benchmark for its physical properties.
The workflow for our proposed inter-laboratory study is as follows:
Caption: Proposed workflow for the inter-laboratory study of this compound.
Experimental Protocols: A Foundation of Trustworthiness
The integrity of this study hinges on the meticulous application of standardized and validated experimental protocols. The following sections detail the methodologies for measuring the key physical properties of this compound.
Density Measurement
Rationale: Density is a fundamental property crucial for fluid dynamics calculations, quality control, and the conversion of kinematic viscosity to dynamic viscosity. The oscillating U-tube method, as specified in ASTM D4052, is selected for its high precision and small sample volume requirement.[1][3][15][16]
Protocol: ASTM D4052 - Density by Digital Density Meter
-
Instrument Calibration:
-
Calibrate the digital density meter at the test temperatures using two certified reference materials. Dry air and ISO 17034 certified pure water are the primary calibrants.[17]
-
Verify the calibration using a certified liquid density standard with a density value close to that expected for this compound.[18][19]
-
-
Sample Preparation:
-
Measurement Procedure:
-
Set the oscillating U-tube densitometer to the desired measurement temperature (e.g., 60°C, 80°C, and 100°C).
-
Introduce approximately 1-2 mL of the molten sample into the instrument's measuring cell using a pre-warmed syringe to prevent solidification.[12]
-
Allow the sample to reach thermal equilibrium within the cell, as indicated by a stable reading.
-
Record the density measurement. Perform triplicate measurements for each temperature point and report the average.
-
Viscosity Measurement
Rationale: Viscosity is a critical parameter for lubricant performance, defining the fluid's resistance to flow and its ability to form a protective film between moving surfaces.[13][20] The kinematic viscosity will be determined using a calibrated glass capillary viscometer as per ASTM D445, a globally recognized standard for petroleum products.[21][22][23]
Protocol: ASTM D445 - Kinematic Viscosity of Transparent and Opaque Liquids
-
Viscometer Selection and Calibration:
-
Select a calibrated glass capillary viscometer of a suitable type (e.g., Ubbelohde) where the flow time is not less than 200 seconds.
-
The viscometer constant must be certified and traceable to NIST standards. Verification of the constant should be performed periodically using certified viscosity standards.[24][25][26][27][28]
-
-
Sample Preparation and Temperature Control:
-
Maintain a constant temperature bath with a stability of ±0.02°C at the test temperatures.
-
Charge the viscometer with the molten this compound, ensuring no air bubbles are trapped.
-
Allow the charged viscometer to equilibrate in the bath for at least 30 minutes.
-
-
Measurement Procedure:
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement until at least two consecutive flow times agree within the specified repeatability of the method.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the sample at the same temperature.
-
Thermal Conductivity Measurement
Rationale: For applications in thermal management and as a phase-change material, thermal conductivity is a key performance indicator, dictating the rate of heat transfer.[16] The transient hot wire method, as described in ASTM D7896, is a modern and efficient technique for measuring the thermal conductivity of liquids.[8][29][30][31]
Protocol: ASTM D7896 - Transient Hot Wire Liquid Thermal Conductivity
-
Instrument Calibration and Verification:
-
Sample Preparation:
-
Prepare a 40 mL sample of molten this compound, ensuring it is free of dissolved gases and air bubbles.
-
Maintain the sample at the desired test temperature in the instrument's sample cell.
-
-
Measurement Procedure:
-
The instrument applies a short duration (typically less than 1 second) current pulse to the platinum wire, causing a transient heating event.
-
The rate of temperature rise of the wire is precisely measured, from which the thermal conductivity of the surrounding fluid is calculated.
-
Perform a series of at least ten measurements at each temperature to ensure statistical validity and to monitor for any onset of convection.
-
Comparative Analysis: this compound vs. Alternatives
To contextualize the performance of this compound, its physical properties will be compared with those of other high molecular weight hydrocarbons that could be considered for similar applications. Eicosane (a linear alkane) and squalane (a branched alkane) are chosen as relevant comparators.[18][21][22][24]
| Physical Property | This compound (C24H48) | Eicosane (C20H42) | Squalane (C30H62) | Test Method |
| Molecular Weight ( g/mol ) | 336.65 | 282.55 | 422.81 | - |
| Melting Point (°C) | ~43 | 36.4 | -38 | ASTM D5949 |
| Boiling Point (°C) | ~409 | 343 | 350 | ASTM D7169 |
| Density @ 60°C (g/cm³) | To be determined | ~0.778 | ~0.795 | ASTM D4052 |
| Kinematic Viscosity @ 60°C (cSt) | To be determined | ~3.2 | ~13.5 | ASTM D445 |
| Thermal Conductivity @ 60°C (W/m·K) | To be determined | ~0.15 | ~0.13 | ASTM D7896 |
Note: Values for Eicosane and Squalane are compiled from literature sources.[15][21][22] The properties of this compound are the subject of the proposed inter-laboratory study.
The cycloalkane structure of this compound is expected to result in a higher density and viscosity compared to its linear alkane counterpart, eicosane, due to more compact molecular packing and increased intermolecular forces. When compared to the highly branched structure of squalane, this compound may offer a different viscosity-temperature profile, potentially advantageous in certain lubrication regimes.
Data Analysis and Reporting
The statistical analysis of the data from the inter-laboratory study will be conducted in accordance with ASTM E691.[8][9][23][31] This will involve the calculation of repeatability standard deviation (sr) and reproducibility standard deviation (sR) for each property at each temperature. Outlier analysis will be performed to identify and investigate any laboratories with significantly different results.
The final report will present the consensus values for the density, viscosity, and thermal conductivity of this compound as a function of temperature, complete with uncertainty budgets. This will provide a reliable and citable source of data for researchers, scientists, and drug development professionals.
The logical relationship for data validation and analysis is depicted below:
Caption: Logical flow for the statistical analysis of inter-laboratory data.
By undertaking this comprehensive inter-laboratory study, we can elevate the understanding of this compound from a compound with potential to a well-characterized material with a solid foundation of reliable physical property data. This will undoubtedly accelerate its adoption in innovative applications across various scientific and industrial fields.
References
-
Innovation.world. Repeatability Vs. Reproducibility. [Link]
- Mylona, S., et al. (2014). Reference Correlations for the Density and Viscosity of Squalane from 273 to 473 K at Pressures to 200 MPa.
-
Wikipedia. Squalane. [Link]
- ISO 5725-1:1994. Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
-
Tamson Instruments. ASTM D445 & IP71 - METHODS. [Link]
-
APM Testing. ASTM D445 - Kinematic Viscosity. [Link]
-
ASTM International. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link]
-
BSi Group. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. [Link]
-
iTeh Standards. ASTM D7896-19 - Standard Test Method for Thermal Conductivity, Thermal Diffusivity, and Volumetric. [Link]
-
The ANSI Blog. ISO 5725-2:2019 - Accuracy Method For Repeatability. [Link]
-
MaTestLab. Repeatability and Reproducibility US Lab. [Link]
-
ASTM International. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
-
eralytics. ASTM D445. [Link]
-
Ayalytical. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. [Link]
-
ASTM International. D7896 Standard Test Method for Thermal Conductivity, Thermal Diffusivity, and Volumetric Heat Capacity of Engine Coolants and Related Fluids by Transient Hot Wire Liquid Thermal Conductivity Method. [Link]
-
ASTM International. E691-16 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
-
SMU. National Standard for the Density of Liquids and Solid Bodies. [Link]
-
The ANSI Blog. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]
-
ASTM International. D7896 - 19 Standard Test Method for Thermal Conductivity, Thermal Diffusivity, and Volumetric Heat Capacity of Engine Coolants and Related Fluids by Transient Hot Wire Liquid Thermal Conductivity Method. [Link]
-
Precision Lubrication Magazine. Oil Viscosity: A Practical Guide. [Link]
-
ResearchGate. Repeatability and reproducibility. [Link]
-
CK-12 Foundation. What are the physical characteristics of alkanes and cycloalkanes? [Link]
- Barz, T., et al. (2019). Review of Thermophysical Property Data of Octadecane for Phase-Change Studies.
- Wang, Y., et al. (2022). Synthesis and Properties of Shape-Stabilized Phase Change Materials Based on Poly(triallyl isocyanurate-silicone)/n-Octadecane Composites. ACS Omega, 7(10), 8563-8572.
-
Kyoto Electronics Manufacturing Co.,Ltd. Density Standard Liquid <JCSS>. [Link]
-
MDPI. The Impact of Additives on the Main Properties of Phase Change Materials. [Link]
-
SciSpace. Reference Values and Reference Correlations for the Thermal Conductivity and Viscosity of Fluids. [Link]
-
ASME Digital Collection. Viscosity and Density of Lubricating Oils from 0 to 150,000 Psig and 32 to 425 F. [Link]
-
Chemistry LibreTexts. Physical Properties of Cycloalkanes. [Link]
-
AMETEK Brookfield. Viscosity Standards - High-Quality Reference Fluids. [Link]
-
Koehler Instrument Company, Inc. Viscosity Standards (ASTM). [Link]
-
ResearchGate. Density and viscosity values of the lubricants. [Link]
-
AIP Publishing. Standard Reference Data for the Thermal Conductivity of Liquids. [Link]
-
PubMed. A simple methodology to analyze inter-laboratory data: a simulation study. [Link]
-
Lumen Learning. Physical Properties of Alkanes. [Link]
-
Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
-
International Journal of Engineering Research & Technology. Study on the Relationship Between Kinematic Viscosity, Density and Temperature of Lubricating Oil PAO. [Link]
-
ResearchGate. Standard Reference Data for the Thermal Conductivity of Liquids. [Link]
-
FDA. Designing an interlaboratory study to develop standardized best practices for performing in vitro dynamic thrombogenicity testing of medical devices and materials. [Link]
-
ACS Publications. Design and Interpretation of Interlaboratory Studies of Test Methods. [Link]
-
INIS-IAEA. DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. [Link]
-
Thermtest. Reference Materials - Measurement of Thermal Conductivity. [Link]
Sources
- 1. Review of Thermophysical Property Data of Octadecane for Phase-Change Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Shape-Stabilized Phase Change Materials Based on Poly(triallyl isocyanurate-silicone)/n-Octadecane Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petrochemical Industry Lubricants | MOLYKOTE® Lubricants [dupont.com]
- 4. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 5. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 6. store.astm.org [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. innovation.world [innovation.world]
- 9. matestlabs.com [matestlabs.com]
- 10. instrumentationtools.com [instrumentationtools.com]
- 11. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. researchgate.net [researchgate.net]
- 13. N-EICOSANE | 112-95-8 [chemicalbook.com]
- 14. The Impact of Additives on the Main Properties of Phase Change Materials [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Chemical Resistant Lubricants | MOLYKOTE® Chemical Resistance [dupont.com]
- 18. innovation.world [innovation.world]
- 19. webqc.org [webqc.org]
- 20. Eicosane - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thermal conductivity of highest H-saturated hydrocarbons in a wide range of pressures and temperatures (Journal Article) | ETDEWEB [osti.gov]
- 23. 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. US7217683B1 - Lubrication via nanoscopic polyhedral oligomeric silsesquioxanes - Google Patents [patents.google.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. researchgate.net [researchgate.net]
- 28. store.astm.org [store.astm.org]
- 29. Squalane | 111-01-3 [chemicalbook.com]
- 30. Origin of high thermal conductivity in disentangled ultra-high molecular weight polyethylene films: ballistic phonons within enlarged crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nist.gov [nist.gov]
- 32. Squalane - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
A Senior Application Scientist's Guide to Octadecylcyclohexane Analysis: A Performance Comparison of GC Column Types
For Researchers, Scientists, and Drug Development Professionals
In the realm of petrochemical analysis, lubricant characterization, and various niche areas of chemical synthesis, the accurate chromatographic analysis of high molecular weight saturated hydrocarbons is paramount. Octadecylcyclohexane (C₂₄H₄₈), a C₂₄ naphthenic hydrocarbon, serves as a representative analyte in this class, presenting unique challenges due to its high boiling point and non-polar nature. The choice of a gas chromatography (GC) column is the most critical factor in achieving robust and reliable separation for such compounds. This guide provides an in-depth technical comparison of the performance of different GC column types for the analysis of this compound, supported by established chromatographic principles and illustrative data.
The Analytical Challenge: Understanding this compound's Properties
This compound is a non-polar, high-boiling point hydrocarbon. Its separation by gas chromatography is primarily governed by van der Waals forces, meaning that on a non-polar stationary phase, elution order is strongly correlated with boiling point. The key to successful analysis lies in selecting a column that offers high thermal stability to accommodate the necessary high temperatures, low bleed to ensure a stable baseline and accurate quantification, and appropriate selectivity to resolve it from other hydrocarbons in a complex mixture.
Non-Polar Stationary Phases: The Workhorse for Hydrocarbon Analysis
Non-polar GC columns are the industry standard for the separation of non-polar compounds like alkanes and cycloalkanes. The fundamental principle at play is "like dissolves like," where the non-polar analyte interacts favorably with a non-polar stationary phase, leading to retention and separation based on boiling point.
The 100% Dimethylpolysiloxane Phase (e.g., DB-1, HP-1, Rxi-1ms)
Columns with a 100% dimethylpolysiloxane stationary phase are the most common non-polar columns.[1][2] They are known for their robustness, high-temperature stability, and predictable elution patterns for hydrocarbons. For this compound, these columns provide excellent peak shape and retention.
Key Performance Characteristics:
-
Selectivity: Primarily separates based on boiling point. For a complex hydrocarbon mixture, this results in a chromatogram where compounds elute in order of increasing boiling point.
-
Thermal Stability: These columns are available in high-temperature (HT) versions that can operate up to 400 °C, which is essential for eluting high-boiling compounds like this compound in a reasonable time frame.[3]
-
Bleed: Modern, bonded and cross-linked 100% dimethylpolysiloxane columns exhibit low bleed, which is crucial for sensitive detectors like mass spectrometers (MS).[2]
Illustrative Performance Data:
| Performance Metric | Expected Value on a 100% Dimethylpolysiloxane Column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Retention Time | Highly dependent on the temperature program, but expected at a high elution temperature. |
| Peak Asymmetry | Close to 1.0, indicating a symmetrical peak. |
| Resolution | Excellent from lower and higher boiling hydrocarbons in a mixture. |
| Column Bleed at 350 °C | Low, providing a stable baseline for accurate integration. |
Experimental Protocol: Analysis of this compound on a DB-1 Type Column
-
Column: Agilent J&W DB-1ht (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 380 °C.
-
Hold: 5 minutes at 380 °C.
-
-
Injector: Split/Splitless, 350 °C, split ratio 50:1.
-
Detector: Flame Ionization Detector (FID) at 380 °C.
-
Sample Preparation: Dissolve this compound in a suitable non-polar solvent like hexane or toluene to a concentration of approximately 100 µg/mL.
Mid-Polar Stationary Phases: Introducing Selectivity Beyond Boiling Point
While non-polar columns are highly effective, mid-polar columns, typically containing a small percentage of phenyl groups in the polysiloxane backbone, can offer alternative selectivity.
The 5% Phenyl-Methylpolysiloxane Phase (e.g., DB-5, HP-5ms, Rxi-5ms)
These columns are slightly more polar than their 100% dimethylpolysiloxane counterparts due to the presence of phenyl groups.[4] This introduces a degree of polarizability to the stationary phase, allowing for interactions based on the analyte's aromaticity or the presence of π-electrons. While this compound is a saturated hydrocarbon with no aromatic character, the phenyl groups can still subtly influence its retention relative to other hydrocarbons.
Key Performance Characteristics:
-
Selectivity: While still primarily separating by boiling point for saturated hydrocarbons, the 5% phenyl phase can provide enhanced resolution for aromatic compounds from saturated hydrocarbons of similar boiling points. For a complex mixture containing both, this can be a significant advantage.
-
Thermal Stability: Similar to their non-polar counterparts, 5% phenyl-methylpolysiloxane columns are available in high-temperature versions with low bleed characteristics, making them suitable for high-temperature applications.
-
Versatility: These columns are often considered general-purpose due to their ability to analyze a wide range of compounds with varying polarities.
Illustrative Performance Data:
For pure this compound, the difference in retention time on a DB-5 type column compared to a DB-1 type column of the same dimensions is expected to be minimal. However, the subtle difference in selectivity can be advantageous in complex matrices.
| Performance Metric | Expected Value on a 5% Phenyl-Methylpolysiloxane Column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Retention Time | Similar to a non-polar column, with a slight potential increase due to induced dipole interactions. |
| Peak Asymmetry | Close to 1.0. |
| Resolution | May offer improved resolution from aromatic compounds of similar boiling points. |
| Column Bleed at 350 °C | Low, comparable to high-quality non-polar columns. |
Experimental Protocol: Analysis of this compound on a DB-5 Type Column
The experimental protocol would be very similar to that for the DB-1 type column, with minor adjustments to the temperature program potentially required to optimize separation based on the specific sample matrix.
-
Column: Agilent J&W DB-5ht (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 380 °C.
-
Hold: 5 minutes at 380 °C.
-
-
Injector: Split/Splitless, 350 °C, split ratio 50:1.
-
Detector: Flame Ionization Detector (FID) at 380 °C.
-
Sample Preparation: Dissolve this compound in a suitable non-polar solvent like hexane or toluene to a concentration of approximately 100 µg/mL.
Visualizing the Separation and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the separation mechanism and the general experimental workflow.
Caption: Separation mechanisms on non-polar and mid-polar GC columns.
Caption: General experimental workflow for GC analysis.
Conclusion and Recommendations
For the routine analysis of this compound, particularly in matrices where it is a major component and the primary goal is quantification, a non-polar 100% dimethylpolysiloxane column (e.g., DB-1, Rxi-1ms) is the recommended choice. Its separation mechanism based on boiling point is predictable and robust for saturated hydrocarbons.
A mid-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5, Rxi-5ms) becomes advantageous when analyzing this compound in complex mixtures that also contain aromatic compounds of similar boiling points. The alternative selectivity offered by the phenyl groups can provide the necessary resolution in such cases.
Ultimately, the choice of the column should be guided by the specific analytical objective. For method development, starting with a versatile and robust column like a DB-5 is often a good strategy. For routine, high-throughput analysis of saturated hydrocarbons, a dedicated non-polar column like a DB-1 will provide reliable and reproducible results. Both column types, when selected with appropriate dimensions and operated within their specified temperature limits, will deliver high-quality data for the analysis of this compound.
References
-
Agilent Technologies. DB-1 GC Column. [Link]
-
Chrom Tech. Agilent DB-1 GC Column. [Link]
-
Phenomenex. GC Columns for High Temperature Applications. [Link]
-
Phenomenex. Guide to Choosing a GC Column. [Link]
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. [Link]
-
LCGC International. Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. [Link]
-
Phenomenex. Different Types of GC Columns. [Link]
-
Separation Science. Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. [Link]
Sources
A Comparative Guide to Octadecylcyclohexane: Superior Performance in Specialized Saturated Hydrocarbon Applications
Introduction: Beyond Linearity in Saturated Hydrocarbons
Saturated hydrocarbons, the foundational molecules of organic chemistry composed solely of carbon and hydrogen with single bonds, are ubiquitous in industrial applications, serving as fuels, solvents, and lubricants.[1][2] Within this class, a critical distinction exists between linear alkanes (n-paraffins) and cycloalkanes (naphthenes).[3][4] While linear alkanes are characterized by their straight or branched chains, cycloalkanes feature one or more carbon rings.[5] This structural variance, though seemingly subtle, imparts significant differences in physicochemical properties that can be leveraged for superior performance in demanding applications.
This guide provides an in-depth technical comparison of octadecylcyclohexane (C24H48), a long-chain alkylcyclohexane, against its linear saturated hydrocarbon counterparts.[6] We will explore the molecular attributes that grant this compound distinct advantages, particularly in the realms of high-performance lubrication and thermal energy storage. Through an examination of experimental data and established principles, this document will serve as a critical resource for researchers, chemists, and drug development professionals seeking to optimize formulations and select materials for specialized applications.
Molecular Structure: The Foundation of Performance
The fundamental difference between this compound and other C24 saturated hydrocarbons, such as n-tetracosane (C24H50), lies in its molecular architecture. This compound incorporates a six-membered cyclohexane ring, a feature that introduces conformational rigidity and a higher molecular density compared to the flexible, linear chain of n-tetracosane.[1][6]
Caption: Molecular architecture of this compound vs. a linear alkane.
This cyclic moiety is a key determinant of its bulk fluid properties. The ring structure restricts the degrees of freedom for molecular motion and leads to a more compact arrangement of molecules, influencing properties such as viscosity, boiling point, and thermal stability.[5]
Comparative Physicochemical Properties
The structural differences manifest in measurably distinct physical properties. The following table summarizes key data for this compound and a comparable long-chain linear alkane, n-docosane (C22), which is frequently used in relevant applications like phase-change materials.[7]
| Property | This compound (C24H48) | n-Docosane (C22H46) | Rationale for Difference |
| Molecular Weight | 336.65 g/mol [6] | 310.61 g/mol | Different number of C and H atoms. |
| Boiling Point | 409 °C[8][9] | 369 °C | The rigid ring structure of this compound increases intermolecular van der Waals forces, requiring more energy for vaporization.[5] |
| Melting Point | 43 °C[8][9] | 44 °C[7] | Melting points are similar, making them comparable for solid-liquid phase change applications. Packing efficiency in the crystal lattice is a dominant factor. |
| Density | ~0.824 g/cm³[8][9] | ~0.793 g/cm³ (at 20°C) | The cyclic structure allows for more compact molecular packing, resulting in a higher density.[5] |
| Flash Point | 195.2 °C[8][9] | ~215 °C | The lower flash point of this compound in this comparison is likely due to its specific molecular structure, though both are relatively high, indicating low volatility. |
| Thermal Stability | High[8][10] | Moderate | The cyclohexane ring is inherently stable.[10] Studies on similar cycloalkanes show high activation energies for decomposition.[11] |
Application-Specific Advantages
High-Performance Lubricants and Traction Fluids
In the field of lubrication, particularly for elastohydrodynamic (EHD) and traction applications, this compound and similar cycloaliphatic hydrocarbons exhibit marked advantages over linear alkanes.[12][13]
-
Higher Pressure-Viscosity Coefficient: The compact and rigid structure of the cyclohexane ring leads to a significant increase in viscosity under high pressure. This is a critical attribute for forming a robust, protective lubricant film between rolling and sliding contacts, preventing wear. Synthetic cycloaliphatic traction fluids are noted for having a higher coefficient of traction than conventional mineral oils.[12]
-
Enhanced Film Thickness: A higher pressure-viscosity coefficient contributes to a greater EHD film thickness for a given base oil viscosity. This thicker film provides superior surface separation, which is directly correlated with improved fatigue life of mechanical components like bearings.[12]
-
Superior Thermal and Oxidative Stability: The stability of the C-C bonds within the cyclohexane ring contributes to greater resistance to thermal breakdown and oxidation at high operating temperatures, extending the lubricant's service life.[6][10] This is a known advantage for cycloalkanes used in high-temperature processes in the aerospace and automotive industries.[10] Studies of synthetic lubricants have shown that cycloalkanes are the predominant molecular class in high-performance formulations.[14]
Caption: Causality chain from molecular structure to lubricant performance.
Phase Change Materials (PCMs) for Thermal Energy Storage
Organic PCMs store and release thermal energy as latent heat during their solid-liquid phase transition.[7] While linear alkanes like octadecane and docosane are commonly used, this compound presents a compelling alternative for specific thermal management applications.
-
Tunable Transition Temperature: With a melting point of 43°C, this compound is suitable for applications such as thermo-regulating building components and electronics cooling.[7][8] Its properties can be compared to n-docosane (Tm = 44°C) for similar temperature ranges.[7]
-
High Latent Heat Potential: While specific latent heat data for this compound is not widely published, its high molecular weight and ordered packing potential suggest a significant energy storage capacity, a key characteristic of organic PCMs.[7]
-
Chemical Inertness and Stability: As a saturated hydrocarbon, it is chemically inert and stable, allowing for a high number of melt/freeze cycles without degradation, a critical requirement for long-term PCM performance.[10][15] The primary drawback for all organic PCMs, including this compound, is low thermal conductivity, which often requires the addition of conductive fillers or encapsulation.[7]
Niche Applications in Formulations
The unique properties of this compound make it a candidate for specialized roles in complex formulations, including those in the pharmaceutical and drug development sectors.
-
Hydrophobic Excipient: Its extreme hydrophobicity and low reactivity make it a suitable component for non-aqueous or lipid-based formulations.[6][16] In drug delivery, hydrophobic materials are essential for creating carriers like liposomes or for solubilizing lipophilic active pharmaceutical ingredients (APIs).[17] While cyclodextrins are more commonly cited for creating inclusion complexes to enhance drug solubility, the principle of using large, hydrophobic macrocycles is well-established.[18][19] this compound could serve as a non-polar phase in emulsions or as a component in novel delivery systems requiring high biocompatibility and stability.
Experimental Protocols
To empirically validate the advantages of this compound, standardized comparative testing is essential. Below are two foundational experimental workflows.
Protocol 1: Comparative Viscosity and Viscosity Index (VI) Determination
This protocol details the measurement of kinematic viscosity to compare the temperature-dependent flow behavior of this compound against a linear alkane.
Objective: To determine and compare the Viscosity Index (VI), a measure of how much an oil's viscosity changes with temperature. A higher VI indicates less change and is desirable for lubricants.
Methodology (based on ASTM D445):
-
Sample Preparation: Prepare 50 mL samples of high-purity (>98%) this compound and a linear alkane of similar molecular weight (e.g., n-tetracosane). Ensure samples are free of moisture and particulates.
-
Viscometer Setup: Calibrate a suspended-level or Cannon-Fenske capillary viscometer using certified viscosity standards.
-
Temperature Control: Place the viscometer in a constant temperature bath maintained at 40.0 ± 0.1 °C. Allow 30 minutes for thermal equilibrium.
-
Viscosity Measurement at 40°C: Introduce the sample into the viscometer. Draw the liquid up through the capillary tube. Measure the efflux time (in seconds) for the liquid to flow between two marked points. Repeat three times and average the results.
-
Viscosity Measurement at 100°C: Repeat steps 3 and 4 with the bath maintained at 100.0 ± 0.1 °C.
-
Calculation:
-
Calculate the kinematic viscosity (ν) at each temperature using the formula: ν = C * t, where C is the viscometer calibration constant and t is the average efflux time.
-
Use the measured viscosities at 40°C and 100°C to calculate the Viscosity Index (VI) according to the ASTM D2270 standard method.
-
-
Comparison: Compare the VI values. A higher VI for this compound would be a quantitative demonstration of its superior viscosity stability.
Sources
- 1. Saturated Hydrocarbons [chem.latech.edu]
- 2. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]
- 3. Saturated Hydrocarbons– Definition, Types, Physical & Chemical Properties, Uses, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]
- 5. Cycloalkane - Wikipedia [en.wikipedia.org]
- 6. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]
- 7. formulation.org.uk [formulation.org.uk]
- 8. Page loading... [guidechem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 4445-06-1 | Benchchem [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Advancements in cyclodextrin-based controlled drug delivery: Insights into pharmacokinetic and pharmacodynamic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphiphilic Cyclodextrin Derivatives for Targeted Drug Delivery to Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: Correlating Octadecylcyclohexane's Structure with its Superior Lubricating Properties
A Technical Guide for Researchers and Formulation Scientists
In the intricate world of lubrication, where the mitigation of friction and wear is paramount, the molecular architecture of a lubricant base oil dictates its performance. This guide delves into the lubricating properties of octadecylcyclohexane, a synthetic hydrocarbon that stands as a compelling, high-performance alternative to conventional mineral oils and even some widely used synthetics like polyalphaolefins (PAOs). We will explore the causal links between its unique molecular structure and its exceptional lubricating characteristics, supported by comparative data and detailed experimental protocols. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who require a deep, technical understanding of advanced lubricant technology.
The Molecular Advantage: Why the Cyclohexane Ring Matters
At the heart of this compound's performance lies its hybrid structure: a long, straight C18 alkyl chain (octadecyl) attached to a bulky, saturated cyclohexane ring. This combination imparts a unique set of physicochemical properties that are highly desirable in a lubricant.
The long alkyl chain provides the necessary viscosity and film-forming capability to separate moving surfaces, a fundamental requirement for any lubricant. However, it is the cyclohexane ring that truly differentiates this molecule. This cyclic group introduces a degree of molecular rigidity and steric hindrance that profoundly influences the lubricant's behavior under stress. Unlike the highly branched and somewhat flexible structures of PAOs, the cyclohexane moiety in this compound leads to a more ordered and robust molecular packing at the lubricated interface.[1] This structural feature is directly linked to its impressive performance in key areas such as viscosity control, thermal stability, and friction reduction.
Performance Benchmarking: this compound vs. The Alternatives
To truly appreciate the capabilities of this compound, a direct comparison with established lubricant base oils is essential. The following sections present a comparative analysis based on key performance metrics.
Viscosity and Viscosity Index (VI)
A lubricant's viscosity is its resistance to flow, and the viscosity index (VI) quantifies how much that viscosity changes with temperature. A high VI is desirable, as it indicates a more stable viscosity across a wide operating temperature range.
Table 1: Conceptual Comparison of Viscosity Properties
| Lubricant Base Oil | Typical Viscosity Index (VI) | Structural Rationale |
| This compound | High (Estimated) | The combination of a long, flexible alkyl chain and a rigid cycloaliphatic ring leads to a favorable viscosity-temperature relationship. |
| Polyalphaolefin (PAO) | High to Very High | Highly branched, isoparaffinic structure results in excellent viscosity control over a broad temperature range.[2][3] |
| Mineral Oil (Group I) | Low to Medium | Contains a complex mixture of paraffinic, naphthenic, and aromatic hydrocarbons, leading to greater viscosity changes with temperature.[4] |
Thermal and Oxidative Stability
The ability of a lubricant to resist degradation at high temperatures and in the presence of oxygen is critical for long service life and the prevention of harmful deposits. The saturated nature of the cyclohexane ring and the long alkyl chain in this compound contribute to its excellent thermal and oxidative stability. The absence of double bonds and aromatic structures, which are more susceptible to oxidation, is a key advantage.[2][3]
Table 2: Conceptual Comparison of Stability Properties
| Lubricant Base Oil | Key Stability Characteristics | Structural Rationale |
| This compound | High thermal and oxidative stability. | Fully saturated cycloaliphatic and paraffinic structure is inherently resistant to oxidation. |
| Polyalphaolefin (PAO) | Excellent thermal and oxidative stability. | Saturated, branched paraffinic structure with no aromatic or sulfur compounds provides a strong backbone.[5] |
| Mineral Oil (Group I) | Moderate thermal and oxidative stability. | Contains unsaturated hydrocarbons and aromatic compounds that are more prone to oxidation.[4] |
Tribological Performance: Friction and Wear
The ultimate measure of a lubricant's effectiveness is its ability to reduce friction and prevent wear between moving surfaces. The unique molecular structure of this compound is thought to provide a distinct advantage in the boundary lubrication regime, where the lubricant film is only a few molecules thick.[6][7] Under these high-pressure conditions, the cyclohexane rings can orient themselves to form a robust, protective layer on the metal surfaces, effectively minimizing asperity contact.
While specific comparative studies featuring this compound are limited, research on similar long-chain alkylcycloalkanes suggests superior performance in high-pressure applications.
Table 3: Conceptual Comparison of Tribological Properties
| Lubricant Base Oil | Friction Characteristics | Wear Protection | Structural Rationale |
| This compound | Potentially low coefficient of friction, especially under high loads. | Excellent anti-wear properties. | The rigid cyclohexane ring can form a durable boundary film under high pressure. |
| Polyalphaolefin (PAO) | Low traction coefficient and good friction reduction.[5] | Good anti-wear performance. | Stable molecular structure forms a persistent lubricating film.[3] |
| Mineral Oil (Group I) | Higher coefficient of friction compared to synthetics. | Adequate wear protection, often enhanced with additives. | Less uniform molecular structure can lead to higher friction. |
Experimental Protocols for Lubricant Performance Evaluation
To ensure the scientific integrity of any lubricant comparison, standardized and validated experimental methods are crucial. The following protocols outline the key tests used to evaluate the performance characteristics discussed above.
Viscosity and Viscosity Index Determination (ASTM D2270)
This standard practice covers the calculation of the viscosity index of petroleum products, including lubricating oils, from their kinematic viscosities at 40°C and 100°C.
Methodology:
-
Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at both 40°C and 100°C using a calibrated capillary viscometer as per ASTM D445.
-
Calculation: Use the measured kinematic viscosities and the equations provided in the ASTM D2270 standard to calculate the viscosity index.
Caption: Workflow for Viscosity Index Determination.
Evaluation of Thermal and Oxidative Stability
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method is used to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.
Methodology:
-
Sample Preparation: A specified amount of the lubricant sample is mixed with distilled water and a copper catalyst coil is added.
-
Pressurization and Heating: The sample container is placed in a pressure vessel, which is then pressurized with oxygen to a specified pressure and heated to a set temperature (typically 150°C).
-
Rotation: The vessel is rotated at a constant speed.
-
Endpoint Determination: The test is complete when the pressure inside the vessel drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability of the lubricant.
Caption: Rotating Pressure Vessel Oxidation Test Workflow.
Friction and Wear Characterization
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricating fluid in sliding contact.
Methodology:
-
Apparatus Setup: Three steel balls are clamped together and covered with the lubricant to be tested. A fourth steel ball is pressed with a specified load into the cavity formed by the three clamped balls.
-
Test Conditions: The top ball is rotated at a specified speed for a set duration and at a controlled temperature.
-
Wear Scar Measurement: After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.
Caption: Four-Ball Wear Test Experimental Workflow.
Conclusion: A Structurally Superior Lubricant
The unique molecular architecture of this compound, characterized by the synergistic combination of a long alkyl chain and a rigid cyclohexane ring, provides a compelling foundation for its use as a high-performance lubricant base oil. While more direct comparative studies are needed to fully quantify its advantages, the fundamental principles of lubricant chemistry and tribology strongly suggest that its structure imparts superior viscosity control, excellent thermal and oxidative stability, and robust performance under high-pressure, boundary lubrication conditions. For researchers and formulators seeking to push the boundaries of lubricant performance, this compound represents a promising avenue for the development of next-generation fluids capable of meeting the demands of increasingly severe operating environments.
References
-
ChemRxiv. (n.d.). Molecularly defined lubricant hydrocarbons from olefin metathesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-3-n-octadecylcyclohexane. Retrieved from [Link]
-
PubMed. (2018). Boundary Lubrication Mechanisms for High-Performance Friction Modifiers. Retrieved from [Link]
-
YouTube. (2021). What are the performance differences between polyalphaolefin (PAO) synthetic base oils and con... Retrieved from [Link]
-
MDPI. (n.d.). Elastohydrodynamic Lubrication. Retrieved from [Link]
-
CORE. (2015). Elastohydrodynamic lubrication properties and friction behaviors of several ester base stocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Poly-α-olefin-based synthetic lubricants: A short review on various synthetic routes. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyalphaolefins. Retrieved from [Link]
-
Noria Corporation. (n.d.). Revolutionizing Synthetic Lubricants: The Rise of New PAO Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Elastohydrodynamic lubrication properties and friction behaviors of several ester base stocks. Retrieved from [Link]
-
MDPI. (n.d.). Rheological Properties and Lubricating Film Formation Performance of Very Low-Viscosity and Biodegradable Polyalphaolefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Biobased Polyalphaolefin Base Oil: Chemical, Physical, and Tribological Properties. Retrieved from [Link]
-
Diva-portal.org. (2016). Influence of lubricant properties on elastohydrodynamic lubrication. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-2-octadecyl- (CAS 55282-02-5). Retrieved from [Link].
-
ResearchGate. (n.d.). Lubrication Properties of Polyalphaolefin and Polysiloxane Lubricants: Molecular Structure–Tribology Relationships. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). The Boundary Lubrication Properties of Model Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Boundary Lubrication Mechanisms for High-Performance Friction Modifiers. Retrieved from [Link]
-
MDPI. (n.d.). Tribological Performance Evaluation of Greases on a Four-Ball Tester with Graphene Oxide Nanoparticles. Retrieved from [Link]
-
Oil & Gas Portal. (n.d.). Industrial Lubricant Oils. Retrieved from [Link]
-
Compare and Evaluate of Base Oil Types for Different Industries. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (1986). Principal Characteristics of Boundary Lubrication. Retrieved from [Link]
- Google Patents. (n.d.). Use of polyalphaolefins (PAO) derived from dodecene or tetradecene to improve thermal stability in engine oil in an internal combustion engine.
-
JD Lubricant. (2025). Why is PAO base oil more suitable for high-end engine lubricating oil?. Retrieved from [Link]
-
Semantic Scholar. (2009). A Comprehensive Review of Lubricant Chemistry, Technology, Selection, and Design. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. Why is PAO base oil more suitable for high-end engine lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. Compare and Evaluate of Base Oil Types for Different Industries [farazoil.com]
- 5. mdpi.com [mdpi.com]
- 6. Boundary Lubrication Mechanisms for High-Performance Friction Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Comparison of Octadecylcyclohexane in Various Crude Oil Samples
Introduction: Octadecylcyclohexane - A Molecular Fossil Revealing Crude Oil's Deepest Secrets
In the intricate world of petroleum geochemistry, molecular fossils, or biomarkers, serve as invaluable chemical fingerprints that unlock the history of crude oil. Among these, long-chain n-alkylcyclohexanes, and specifically this compound (C₁₈H₃₆), offer profound insights into the organic matter source, depositional environment, thermal maturity, and extent of biodegradation of crude oil.[1][2] This guide provides a comprehensive framework for the quantitative comparison of this compound across a spectrum of crude oil samples, empowering researchers and industry professionals to harness this powerful biomarker for robust geochemical analysis.
This compound, a saturated hydrocarbon, is a diagenetic product of lipids from various biological precursors. Its abundance and distribution within a crude oil sample are not arbitrary; they are a direct reflection of the oil's journey from its source rock to the reservoir.[3] By quantitatively comparing the concentration of this specific biomarker, we can delineate different oil families, trace migration pathways, and assess the impact of secondary alteration processes such as biodegradation.[4]
This guide will delve into the causality behind the experimental choices for the quantitative analysis of this compound, present a self-validating analytical protocol, and provide a comparative analysis of its concentration in crude oils from diverse geochemical settings.
The Geochemical Significance of this compound Abundance
The concentration of this compound in crude oil is a function of several key geochemical factors:
-
Source Rock Organofacies: The type of organic matter in the source rock significantly influences the initial concentration of this compound precursors. Crude oils derived from source rocks rich in algal and bacterial biomass, often deposited in marine or lacustrine environments, tend to have different n-alkylcyclohexane distributions compared to those from terrestrial source rocks dominated by higher plant input.[5][6]
-
Depositional Environment: The redox conditions of the depositional environment play a crucial role in the preservation of organic matter. Anoxic environments promote the preservation of the lipid precursors that lead to the formation of n-alkylcyclohexanes.[7]
-
Thermal Maturity: As a source rock undergoes thermal maturation, the generation of hydrocarbons, including this compound, commences. The concentration of this biomarker can vary with the level of thermal maturity, although it is generally considered to be relatively stable over a wide range of maturation levels.
-
Biodegradation: Microbial alteration of crude oil in the reservoir can significantly impact the distribution of hydrocarbons. While n-alkanes are readily biodegraded, cyclic compounds like this compound are more resistant.[8] Consequently, the relative concentration of this compound can increase in biodegraded oils, making it a useful indicator of this process.[4]
A Comparative Analysis of this compound Across Crude Oil Types
The following table summarizes hypothetical, yet geochemically plausible, quantitative data for this compound in various crude oil samples. This data is intended to illustrate the expected variations based on the principles outlined above. Actual concentrations will vary depending on the specific geology of the basin.
| Crude Oil Sample | Depositional Environment | Biodegradation Level | This compound Concentration (µg/g of oil) | Geochemical Interpretation |
| Sample A: West Texas Intermediate (WTI) | Marine Carbonate | Non-biodegraded | 50 - 150 | Reflects a typical marine source rock with good preservation of organic matter. |
| Sample B: Brent Blend | Marine Shale | Slightly Biodegraded | 100 - 250 | The slightly elevated concentration may indicate the initial stages of biodegradation where more labile compounds have been removed. |
| Sample C: Brazilian Pre-Salt | Lacustrine Saline | Non-biodegraded | 80 - 200 | Lacustrine environments can also be prolific sources of the precursors for long-chain n-alkylcyclohexanes. |
| Sample D: Canadian Oil Sands | Fluvio-deltaic | Heavily Biodegraded | 200 - 500+ | The significantly higher concentration is a classic indicator of severe biodegradation, where n-alkanes have been largely removed, concentrating the more resistant cyclic compounds.[4][8] |
| Sample E: Indonesian Minas | Terrestrial (Deltaic) | Non-biodegraded | 20 - 80 | The lower concentration is indicative of a source rock with a higher contribution from terrestrial organic matter, which may have a different initial lipid composition. |
Experimental Workflow for Quantitative Analysis
The accurate quantification of this compound in the complex matrix of crude oil necessitates a robust and validated analytical workflow. This protocol is designed to ensure scientific integrity through meticulous sample preparation, precise instrumentation, and rigorous quality control.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Step-by-Step Methodology
1. Sample Preparation: Isolating the Target Analytes
The complexity of crude oil necessitates a preliminary separation to isolate the saturated hydrocarbon fraction containing this compound. This step is critical for minimizing matrix interference and ensuring accurate quantification.[9]
-
Deasphalting:
-
Weigh approximately 100 mg of the crude oil sample into a centrifuge tube.
-
Add a 40-fold excess of n-heptane to precipitate the asphaltenes.
-
Vortex the mixture thoroughly and allow it to stand for at least 30 minutes.
-
Centrifuge the mixture and carefully decant the supernatant (maltene fraction) into a clean vial.
-
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column with activated silica gel or a combination of silica gel and alumina.
-
Apply the maltene fraction to the top of the column.
-
Elute the saturated hydrocarbon fraction with n-hexane. The volume of n-hexane required should be optimized based on the column dimensions and the amount of sample.
-
Collect the eluate containing the saturated hydrocarbons.
-
Concentrate the saturated fraction to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
2. GC-MS Analysis: Separation and Detection
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of biomarkers in petroleum.[2] The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity for the target analyte.[10]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating saturated hydrocarbons.
-
-
GC Conditions:
-
Injector: Splitless mode at 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 320°C at 4°C/min.
-
Hold at 320°C for 20 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C₁₈H₃₆): The characteristic fragment ion for n-alkylcyclohexanes is m/z 83. The molecular ion (m/z 252) should also be monitored for confirmation.
-
3. Quantification: From Peak Area to Concentration
Accurate quantification relies on the use of an internal standard and a multi-point calibration curve.
-
Internal Standard: A deuterated hydrocarbon, such as d₄-n-eicosane, should be added to the saturated fraction prior to GC-MS analysis. This corrects for variations in injection volume and instrument response.
-
Calibration Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isooctane).
-
Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Add a fixed amount of the internal standard to each calibration standard.
-
-
Calibration Curve:
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot this ratio against the known concentration of this compound to generate a calibration curve. A linear regression should be applied to the data.
-
-
Sample Quantification:
-
Integrate the peak areas for this compound and the internal standard in the sample chromatograms.
-
Calculate the peak area ratio.
-
Use the equation of the calibration curve to determine the concentration of this compound in the injected sample.
-
Calculate the final concentration in the original crude oil sample, taking into account the initial sample weight and the final volume of the saturated fraction.
-
Logical Relationship Diagram
Caption: Logical flow for the quantification of this compound.
Trustworthiness and Self-Validation
The described protocol incorporates several key features to ensure the trustworthiness and self-validation of the results:
-
Use of an Internal Standard: This is a fundamental practice in quantitative analytical chemistry that corrects for potential errors during sample preparation and injection, thereby improving the accuracy and precision of the measurements.[11]
-
Multi-Point Calibration: A single-point calibration is prone to error. A multi-point calibration curve across the expected concentration range of the samples validates the linearity of the instrument response and provides a more accurate quantification.
-
Quality Control Samples: Periodically running a known quality control sample (a crude oil with a well-characterized this compound concentration) ensures the ongoing performance of the entire analytical system.
-
Method Blanks: Analyzing a method blank (a sample that goes through the entire preparation and analysis procedure without the crude oil) is essential to check for any contamination that could lead to false positive results.
Conclusion
The quantitative comparison of this compound in various crude oil samples provides a powerful lens through which to view the complex history of petroleum. By understanding its geochemical significance and employing a robust and self-validating analytical workflow, researchers and industry professionals can gain critical insights into the origin, alteration, and quality of crude oil. This guide, grounded in the principles of scientific integrity and field-proven expertise, offers a comprehensive framework for harnessing the full potential of this important biomarker.
References
- Meng, B., Song, D., Chen, Y., et al. (2024). Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities. Petroleum Science, 21(2), 777-790.
- Amund, O. O., & Akangbou, T. S. (2008). Microbial degradation of petroleum hydrocarbons in a polluted tropical stream. World Journal of Microbiology and Biotechnology, 24(9), 1735-1741.
- Comet, P. A. (1990). C-GC-MS, and its application to crude oil analysis. Geological Society of Malaysia Bulletin, 27, 1-20.
- Smallbone, J., et al. (2024). The effect of crude oil concentration on hydrocarbon degradation and associated bacterial communities. International Oil Spill Conference Proceedings, 2024(1), 156.
- Peters, K. E., & Moldowan, J. M. (1993). The Biomarker Guide: Interpreting Molecular Fossils in Petroleum and Ancient Sediments. Prentice-Hall.
- Meng, B., et al. (2023).
- Dias, J. C., et al. (2021).
-
LECO Corporation. (n.d.). Petroleum Forensics: Identifying Biomarkers in Crude Oil. Retrieved from [Link]
-
Japan Oil, Gas and Metals National Corporation. (n.d.). Geochemical Analysis of Petroleum. Retrieved from [Link]
-
Opus Kinetic. (n.d.). Biomarkers Use in Petroleum Geochemistry. Retrieved from [Link]
- R. qingshengii GOMB7. (2023). Microaerobic degradation of crude oil and long chain alkanes by a new Rhodococcus strain from Gulf of Mexico. Frontiers in Microbiology, 14, 1226402.
- U.S. Geological Survey. (2021). Daily operating standard data used for verification of the Petroleum Geochemistry Research Laboratory Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry.
-
Shimadzu. (n.d.). High-Speed Analysis of Total Petroleum Hydrocarbons (TPH). Retrieved from [Link]
- Burruss, R. C., & Hatch, J. R. (1989). Geochemistry of oils and hydrocarbon source rocks, greater Anadarko Basin: evidence for multiple sources of oils and long-distance oil migration. U.S. Geological Survey Bulletin, 1866-B, B1-B34.
- Das, N., & Chandran, P. (2011). Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview.
- Wang, Z., & Stout, S. A. (2007). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
- Källqvist, K., et al. (2015). SIMAT: GC-SIM-MS data analysis tool.
- Maleke, M., & Mpenyana-Monyatsi, L. (2024). Isolation and identification of cyclohexane degrading microorganisms from hydrocarbon contaminated soils. World Journal of Advanced Research and Reviews, 22(3), 1146-1153.
- Mukhopadhyay, P. K., & Wade, J. A. (2012). Chapter 4: Petroleum Geochemistry.
-
Biomarker Technologies, Inc. (n.d.). GC-MS ANALYSIS (Agilent-MSD). Retrieved from [Link]
-
GSC. (n.d.). CHAPTER 5 PETROLEUM GEOCHEMISTRY. Retrieved from [Link]
- U.S. Geological Survey. (2018).
-
Waters. (n.d.). The Use of Tandem Quadrupole GC-MS/MS for the Selective Identification and Quantification of Sterane Biomarkers in Crude Oils. Retrieved from [Link]
- Meng, B., et al. (2024). Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities. Petroleum Science, 21(2), 777-790.
- Meng, B., et al. (2023).
- Al-Ameri, T. K., & Al-Khafaji, A. J. (2010). Examples of typical GC-MS key ion plots for n-alkanes in the sediment...
- Li, Y., et al. (2022). Distribution of Polycyclic Aromatic Hydrocarbons in Sunken Oils in the Presence of Chemical Dispersant and Sediment. Journal of Marine Science and Engineering, 10(3), 392.
- Alopaeus, M. (2022).
Sources
- 1. Biomarkers Use in Petroleum Geochemistry - Opus Kinetic [opuskinetic.com]
- 2. japex.co.jp [japex.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cup.edu.cn [cup.edu.cn]
- 7. leco.co.jp [leco.co.jp]
- 8. Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsm.org.my [gsm.org.my]
- 10. repository.essex.ac.uk [repository.essex.ac.uk]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Octadecylcyclohexane for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This extends beyond the application of our products to the entire lifecycle of a chemical within your laboratory, including its final disposition. Improper chemical disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a detailed, step-by-step protocol for the proper disposal of octadecylcyclohexane. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide a self-validating system for your laboratory's waste management program. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring you have a robust understanding of the principles at play.
Part 1: Hazard Characterization — The Indispensable First Step
Before any disposal procedure can be initiated, a thorough hazard characterization of the waste stream is mandatory. This compound, a saturated aliphatic hydrocarbon, is not broadly listed as a hazardous waste in its pure, unused form. However, the responsibility for a correct waste determination lies with the generator of the waste—your laboratory.[1]
Key Principles of Waste Characterization:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information. It contains critical data on physical and chemical properties, health and environmental hazards, and potential reactivity.
-
Analyze the Waste Stream: Your waste is likely not pure this compound. It may be contaminated with other solvents, reagents, or byproducts from your experimental process. These contaminants can alter the waste's characteristics, potentially rendering it a hazardous waste.
-
Regulatory Cross-Reference: The hazards identified in the SDS must be cross-referenced with federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on specific lists or characteristics such as ignitability, corrosivity, reactivity, and toxicity.[2][3]
While this compound itself is a large, relatively non-volatile molecule, related compounds like cyclohexane are classified as flammable, skin irritants, and very toxic to aquatic life with long-lasting effects.[4][5] It is prudent to assume this compound shares some of these environmental hazards due to its hydrocarbon nature and low water solubility, which can lead to persistence.
| Potential Hazard Category | Associated Risk & Rationale | Primary Regulatory Consideration (U.S.) |
| Environmental Toxicity | Hydrocarbons can be persistent in the environment and harmful to aquatic organisms. This is a common characteristic of long-chain aliphatic and cyclic hydrocarbons.[4][6] | 40 CFR Part 261 (RCRA) - Toxicity Characteristic |
| Flammability/Combustibility | While the high molecular weight of this compound suggests a high flash point (making it combustible rather than flammable), this must be confirmed by the SDS. Contamination with flammable solvents will lower the flash point. | 40 CFR Part 261.21 - Characteristic of Ignitability |
| Reactivity | Generally low for saturated hydrocarbons. However, it should not be mixed with strong oxidizing agents, as this could lead to a vigorous, exothermic reaction.[7] | 40 CFR Part 261.23 - Characteristic of Reactivity |
| Skin Irritation | Prolonged contact with hydrocarbons can cause skin irritation and dermatitis due to a defatting action.[8] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
Part 2: Safety Protocols & Personal Protective Equipment (PPE)
Based on the potential hazards, strict adherence to safety protocols is required when handling this compound waste.
Required PPE:
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile or Viton). Always check the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant aprons or coveralls should be used.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
Part 3: Step-by-Step Disposal Protocol
The following workflow provides a clear path for the disposal of this compound waste. The most critical decision point is the determination of whether the waste is hazardous. When in doubt, or in the absence of a definitive characterization, always manage the waste as hazardous. This conservative approach ensures the highest level of safety and compliance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. 2026 Regulatory Outlook: Advanced Recycling | HUB | K&L Gates [klgates.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. merckmillipore.com [merckmillipore.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Octadecylcyclohexane
For the diligent researcher, scientist, and drug development professional, the assurance of safety is the bedrock upon which groundbreaking work is built. While Octadecylcyclohexane may not be the most volatile compound in your laboratory, its handling demands a meticulous approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a deep dive into the why behind each recommendation, empowering you to work with confidence and integrity.
The Nature of the Challenge: Understanding this compound
This compound is a long-chain cycloalkane. Its high molecular weight means it has low volatility at room temperature, so the primary risks are not from inhalation of vapors but from direct skin and eye contact.[1] Prolonged or repeated exposure to alkanes can lead to skin irritation and dermatitis by defatting the skin.[2] Therefore, our primary objective is to establish an impermeable barrier between you and the substance.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all endeavor. It is a dynamic process dictated by the specifics of the procedure being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the appropriate PPE for a given task.[3][4][5] This guide provides a framework for that assessment when working with this compound.
A Hierarchy of Controls
Before we even consider PPE, it is crucial to remember that it is the last line of defense. The hierarchy of controls prioritizes eliminating or engineering out hazards.[6] For this compound, this includes:
-
Engineering Controls: Working within a fume hood, especially when heating the substance or if aerosols might be generated.
-
Administrative Controls: Establishing clear standard operating procedures (SOPs) and providing thorough training for all personnel handling the substance.
Only after these controls are in place do we turn to PPE to mitigate the remaining residual risk.
Your Armor: A Detailed Breakdown of Essential PPE
Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with this compound. The selection of the correct glove material is therefore paramount.
Causality: The effectiveness of a glove material is determined by its resistance to permeation and degradation by the chemical it is exposed to.[5] For non-polar hydrocarbons like this compound, certain materials offer superior protection.
Recommended Glove Material:
-
Nitrile: Nitrile gloves are a robust choice for handling oils, greases, and hydrocarbons.[7][8] They offer good chemical resistance and are a suitable alternative for individuals with latex allergies.[7][9] For incidental contact, such as transferring small volumes, a standard disposable nitrile glove is appropriate. For tasks with a higher risk of splashing or immersion, a thicker, chemical-resistant nitrile glove should be selected.[9]
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of physical damage such as punctures or tears.[3]
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Never touch personal items such as phones or door handles with gloved hands.
-
Regular Changes: For prolonged work, it is advisable to change gloves periodically, as their protective properties can degrade over time.
-
Immediate Replacement: If a glove is knowingly contaminated, it should be removed and replaced immediately.
-
Proper Removal: To avoid skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed.
Eye and Face Protection: Shielding Your Vision
Even a minor splash of this compound to the eyes can cause significant irritation.
Causality: The sensitive tissues of the eye are highly susceptible to chemical irritants. Standard prescription glasses do not provide adequate protection from splashes.
Recommended Eye and Face Protection:
-
Safety Glasses with Side Shields: For general laboratory work involving small quantities of this compound, safety glasses with side shields are the minimum requirement.[8]
-
Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or when the substance is being heated, chemical splash goggles that form a seal around the eyes are necessary.[10]
-
Face Shield: In conjunction with safety goggles, a face shield provides an additional layer of protection for the entire face and should be worn when there is a significant risk of splashing.[8][10]
Protective Clothing: Guarding Against Contamination
Causality: Protective clothing serves to prevent the contamination of your personal clothing and skin.
Recommended Protective Clothing:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. It should be kept clean and laundered regularly.
-
Chemical-Resistant Apron: For procedures with a high likelihood of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In the rare event of handling large quantities where significant exposure is possible, a disposable full-body suit may be warranted.
Respiratory Protection: A Precautionary Measure
Due to its low volatility, respiratory protection is not typically required when handling this compound at ambient temperatures in a well-ventilated area. However, if the substance is heated or aerosolized, the situation changes.
Causality: Heating increases the vapor pressure of a substance, and aerosolization creates fine droplets that can be inhaled.
When to Consider Respiratory Protection:
-
Heating: If this compound is heated, work must be conducted in a certified chemical fume hood. If this is not possible, a risk assessment must be performed to determine if a respirator is necessary.
-
Aerosol Generation: Any process that may generate an aerosol, such as sonication or vigorous mixing, should be performed in a fume hood.
If a respirator is deemed necessary, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[1] A full respiratory protection program, including fit testing and training, is required by OSHA.
Operational Plan: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, put on a chemical-resistant apron.
-
Eye and Face Protection: Put on your safety glasses or goggles. If needed, add a face shield.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
The principle here is to touch potentially contaminated items with your gloved hands and clean items with your bare hands.
-
Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands.
-
Apron: If wearing an apron, untie it and remove it without touching the front surface.
-
Face Shield/Goggles: Remove your face shield or goggles by handling the headband or earpieces.
-
Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow for selecting appropriate PPE for handling this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Non-Halogenated Hydrocarbon Waste: this compound is a non-halogenated hydrocarbon. It should be collected in a designated, properly labeled waste container for non-halogenated organic waste.[2][11][12] Do not mix it with halogenated solvents, as this can complicate and increase the cost of disposal.[11][13]
-
Contaminated PPE: Disposable PPE such as gloves and any absorbent materials used to clean up spills should be placed in a sealed bag and disposed of as solid hazardous waste.
Step-by-Step Disposal Protocol:
-
Labeling: Ensure your non-halogenated waste container is clearly labeled with "Hazardous Waste," "Non-Halogenated Organic Waste," and the full chemical name "this compound."
-
Collection: Collect all liquid waste in a compatible, sealed container. Keep the container closed when not in use.
-
Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a separate, sealed, and clearly labeled container.
-
Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.
Summary of Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement (Low Risk) | Increased Risk (e.g., Splashing, Heating) |
| Eye/Face | Safety glasses with side shields | Chemical splash goggles and/or face shield |
| Hand | Disposable nitrile gloves | Thicker, chemical-resistant nitrile gloves |
| Body | Long-sleeved lab coat | Lab coat and a chemical-resistant apron |
| Respiratory | Not required in a well-ventilated area | Work in a fume hood; respirator if unavailable |
This guide provides a comprehensive framework for the safe handling of this compound. By understanding the principles behind these recommendations, you can foster a culture of safety and scientific excellence in your laboratory. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available.
References
-
A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC. (n.d.). Retrieved from [Link]
-
Chemical Protective Clothing and Ensembles | NIOSH. (n.d.). Retrieved from [Link]
-
PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH. (n.d.). Retrieved from [Link]
-
Chemical Protective Gloves – Quick Tips. (n.d.). OSHA. Retrieved from [Link]
-
Chemical Resistance Guide for Gloves – Quick Tips. (n.d.). CoAction Specialty. Retrieved from [Link]
-
Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. (n.d.). DHC Solvent Chemie GmbH. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). MCR Safety. Retrieved from [Link]
-
Selecting the appropriate chemical-resistant glove. (2013, October 28). Safety+Health Magazine. Retrieved from [Link]
-
Safety Data Sheet: Hydrocarbons, C₆-C₇, n-alkanes, isoalkanes, cyclics, <5% n-hexane. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Hydrocarbons, C₆-C₇, n-alkanes, isoalkanes, cyclics, <5% n-hexane. (n.d.). Carl ROTH. Retrieved from [Link]
-
What are the safety considerations when handling alkanes? (n.d.). TutorChase. Retrieved from [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group - Northwestern University. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]
-
Recommendations for Chemical Protective Clothing | NIOSH. (n.d.). CDC Archive. Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. Retrieved from [Link]
-
Storing Hydrocarbon Safely | Energy | Chemistry. (2016, February 15). YouTube. Retrieved from [Link]
-
Non-Halogenated Solvents in Laboratories. (n.d.). Campus Operations - Temple University. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Personal Protection Equipment (PPE) for Oil and Gas Personnel. (n.d.). HSI. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Oil and Gas Sector. (2023, November 6). FAT FINGER. Retrieved from [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC [cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. hsi.com [hsi.com]
- 9. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
